molecular formula C4H8N2 B1582908 2-Aminobutanenitrile CAS No. 40651-89-6

2-Aminobutanenitrile

货号: B1582908
CAS 编号: 40651-89-6
分子量: 84.12 g/mol
InChI 键: DQQIUVCNBOJDGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Aminobutanenitrile is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-aminobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-4(6)3-5/h4H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQIUVCNBOJDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329305
Record name 2-aminobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40651-89-6
Record name 2-aminobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminobutanenitrile: Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to this compound. This versatile chiral intermediate is a valuable building block in organic and medicinal chemistry, particularly in the synthesis of pharmaceuticals.

Chemical Structure and Identification

This compound, also known as α-aminobutyronitrile, is an organic compound containing both an amino and a nitrile functional group attached to the same carbon atom. This structure makes it a reactive and useful precursor for more complex molecules.[1] Its chiral center at the C2 position means it exists as two enantiomers, (R)- and (S)-2-aminobutanenitrile, which are critical in asymmetric synthesis for producing enantiomerically pure pharmaceuticals.[1]

Key Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 40651-89-6[1][2]

  • Molecular Formula: C₄H₈N₂[2][3][4]

  • SMILES: CCC(C#N)N[2]

  • InChI Key: DQQIUVCNBOJDGF-UHFFFAOYSA-N[1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The compound is a colorless to pale yellow liquid or solid, and its polarity, conferred by the amino and nitrile groups, allows for solubility in water and various organic solvents.[5] For enhanced stability, it is often handled as its hydrochloride salt.[1]

PropertyValueSource(s)
Molecular Weight 84.12 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid or solid[5]
Boiling Point 160.5 ± 23.0 °C (at 760 mmHg) 50 °C (at 3 Torr)[3][6]
Density 0.914 ± 0.06 g/cm³ (Predicted)[6]
Flash Point 50.9 ± 22.6 °C[3]
pKa 5.92 ± 0.29 (Predicted)[4]
Solubility Soluble in water and various organic solvents.[5]

Experimental Protocols

Synthesis via Strecker Reaction

The most common and industrially relevant method for synthesizing this compound is the Strecker synthesis.[1] This one-pot, three-component reaction involves the treatment of an aldehyde (propionaldehyde) with a source of ammonia and a cyanide salt.

strecker_synthesis start Starting Materials: Propionaldehyde, Ammonia (NH₃), Sodium Cyanide (NaCN) step1 Step 1: Imine Formation Propionaldehyde reacts with NH₃ to form propan-1-imine. start->step1 intermediate Intermediate: Propan-1-imine step1->intermediate step2 Step 2: Nucleophilic Addition Cyanide ion (CN⁻) attacks the imine carbon. intermediate->step2 product Product: This compound step2->product workup Step 3: Work-up Aqueous work-up and extraction with an organic solvent. product->workup purification Final Step: Purification Distillation under reduced pressure to yield pure product. workup->purification

Caption: Workflow of the Strecker synthesis for this compound.

Detailed Protocol (Representative):

  • Reaction Setup: To a sealed pressure reactor equipped with a stirrer, add propionaldehyde (1.0 mol), aqueous ammonia (28-30%, 1.2 mol), and ammonium chloride (0.2 mol) in an appropriate solvent like methanol or ethanol (200 mL).

  • Cyanide Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium cyanide (1.1 mol) in water (50 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, seal the reactor and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. The progress of the reaction can be monitored by GC or TLC.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture and carefully neutralize any excess cyanide with sodium hypochlorite solution. Concentrate the mixture under reduced pressure to remove the alcohol solvent. Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to yield the final product.

Analytical Methodologies

Chromatographic and spectroscopic methods are essential for the analysis, quantification, and structural elucidation of this compound.

3.2.1. Gas Chromatography (GC) Analysis (Representative Protocol)

GC is suitable for assessing the purity of this compound and separating it from volatile starting materials or byproducts. A flame ionization detector (FID) is commonly used.

  • Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

3.2.2. High-Performance Liquid Chromatography (HPLC) Analysis (Representative Protocol)

Direct HPLC analysis of this compound using a UV detector is challenging due to the lack of a strong chromophore. Therefore, pre-column derivatization with a UV-active agent is a common strategy. The following is a representative method for an achiral separation of a derivatized sample.

  • Derivatizing Agent: Dansyl chloride or a similar UV-active reagent. (Follow a standard protocol for the derivatization of primary amines).

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 50 mM aqueous sodium acetate buffer, pH 4.5 (B).

    • Gradient: Start at 30% A, ramp to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: After derivatization, dissolve the dried product in the mobile phase at an appropriate concentration (e.g., 0.1-0.5 mg/mL).

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structure confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR Spectroscopy (Proton NMR):

    • Objective: To identify the number and connectivity of hydrogen atoms.

    • Expected Signals: A triplet for the methyl (CH₃) group, a multiplet for the methylene (CH₂) group, a multiplet for the methine (CH) proton, and a broad singlet for the amine (NH₂) protons.

    • Typical Parameters: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy (Carbon NMR):

    • Objective: To identify the number of unique carbon environments.

    • Expected Signals: Four distinct signals corresponding to the methyl, methylene, methine, and nitrile carbons.

    • Typical Parameters: Requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR (e.g., COSY, HSQC):

    • Objective: To establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC). These experiments are crucial for definitive structural assignment, especially for more complex derivatives.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile synthetic intermediate.[1]

  • Amino Group: The primary amine can act as a nucleophile and can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles.

  • Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (yielding α-aminobutyric acid), or it can be reduced to a primary amine (yielding 1,2-diaminobutane).[2]

This reactivity profile makes this compound a key starting material in the synthesis of various pharmaceuticals and agrochemicals, where precise control of stereochemistry is often paramount.[1]

References

Spectroscopic Profile of 2-Aminobutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule 2-Aminobutanenitrile (C₄H₈N₂), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra, this document primarily presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and are useful for predicting the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.6Triplet1HCH
~1.7Multiplet2HCH₂
~1.1Triplet3HCH₃
~1.5-2.5Broad Singlet2HNH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~122CN
~45CH
~28CH₂
~11CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H StretchPrimary Amine
2970-2870C-H StretchAlkane
~2250C≡N StretchNitrile
~1600N-H BendPrimary Amine
~1460C-H BendAlkane
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
84[M]⁺ (Molecular Ion)
83[M-H]⁺
57[M-HCN]⁺
55[M-NH₂-H]⁺
41[CH₃CH₂C]⁺
28[CH₂=NH₂]⁺

Experimental Protocols

While specific experimental data for this compound is not widely published, the following are general protocols that would be suitable for its analysis.

NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

  • A standard one-pulse sequence is used.

  • The spectral width is set to cover the expected proton chemical shift range (e.g., 0-10 ppm).

  • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

  • The relaxation delay is set to be at least 5 times the longest T₁ of the protons of interest.

¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

  • The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

  • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • A relaxation delay of 2-5 seconds is commonly used.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Solution: A dilute solution of the sample is prepared in a suitable solvent (e.g., CCl₄, CHCl₃) and placed in a liquid cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

  • A background spectrum of the empty sample holder (or the pure solvent) is first recorded.

  • The sample spectrum is then recorded.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique for volatile, small molecules. For less volatile compounds, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Data Acquisition: The mass spectrum is recorded over a specific mass-to-charge (m/z) range, and the relative abundance of each ion is plotted.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Physical properties of 2-Aminobutanenitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2-Aminobutanenitrile, a versatile building block in organic synthesis. The following sections detail its boiling and melting points, present the data in a structured format, and outline a general experimental protocol for the determination of these properties.

Quantitative Data Summary

The physical properties of this compound and its hydrochloride salt are summarized in the table below. It is important to note the variations in reported boiling points, which may be attributed to different experimental conditions, particularly pressure.

PropertyThis compound (CAS: 40651-89-6)This compound Hydrochloride (CAS: 93554-80-4)
Melting Point Not Available[1]Not Available
Boiling Point 160.5 ± 23.0 °C at 760 mmHg[1] 50 °C at 3 Torr[2]160.5 °C at 760 mmHg[3][4]
Density 0.9 ± 0.1 g/cm³[1] 0.914 ± 0.06 g/cm³ (Predicted)[2]0.914 g/cm³[3][4]

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound were not found in the cited literature, a general methodology for determining melting and boiling points of organic compounds is well-established.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[5]

General Protocol using a Capillary Method (e.g., with a Mel-Temp apparatus):

  • Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp, alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

General Protocol for Micro Boiling Point Determination (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath, such as a Thiele tube containing mineral oil, to ensure uniform heating.

  • Heating: The apparatus is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Observation: The heat is removed once a steady stream of bubbles is observed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical substance like this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis A Obtain Pure Sample of This compound B Dry the Sample A->B C Melting Point Determination (Capillary Method) B->C D Boiling Point Determination (Micro Method) B->D E Record Melting Range C->E F Record Boiling Point and Pressure D->F G Compare with Literature Values E->G F->G

Caption: Workflow for Determining Physical Properties.

References

Solubility of 2-Aminobutanenitrile in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-aminobutanenitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. While specific quantitative data for this compound is not widely available in published literature, this guide presents representative data from a structurally similar compound, 5-aminotetrazole, to illustrate expected solubility trends. Furthermore, it details established experimental protocols for solubility determination and provides visual workflows for both solubility measurement and the synthesis of the target compound.

Quantitative Solubility Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table presents the mole fraction solubility of a structurally related compound, 5-aminotetrazole, in various organic solvents at different temperatures.[1] This data serves as a valuable proxy to understand the potential solubility behavior of this compound, which also possesses an amino group and a nitrogen-containing functional group, making it polar. The solubility is expected to be influenced by solvent polarity and temperature.

Table 1: Mole Fraction Solubility of 5-Aminotetrazole in Various Organic Solvents at T = 283.15–323.15 K and p = 0.1 MPa.[1]

SolventT = 283.15 KT = 293.15 KT = 303.15 KT = 313.15 KT = 323.15 K
Methanol0.0008950.0010620.0012210.0013580.001470
Ethanol0.0011580.0013340.0014950.0016370.001752
n-Propanol0.0010820.0012430.0013890.0014960.001566
Isopropanol0.0011460.0013180.0014730.0015980.001692
1-Butanol0.0009510.0010730.0011820.0012590.001315
Acetone0.0011120.0012890.0014360.0015520.001620
Acetonitrile0.0002890.0003210.0003480.0003710.000385
Ethyl Acetate0.0009980.0011450.0012670.0013490.001393
Toluene0.0028910.0032140.0034980.0037120.003811
1,4-Dioxane0.048920.054310.059120.063210.06523
N,N-Dimethylformamide (DMF)0.059810.066210.072130.076980.07951
N-Methylpyrrolidone (NMP)0.055980.062130.067890.072140.07415

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical research and development. The following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the precise measurement of the mass of the solute dissolved in a known mass of a saturated solution.[2][3][4]

Materials and Apparatus:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dish or vial

  • Drying oven

  • Conical flasks or vials with secure caps

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibrium should be determined empirically by analyzing samples at different time points until the concentration of the solute remains constant.[2]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume or mass of the supernatant using a pre-heated or temperature-equilibrated pipette or syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed evaporation dish. The filter should be of a pore size sufficient to remove all solid particles (e.g., 0.45 µm).

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and its decomposition temperature.

    • Continue drying until a constant mass of the solute is achieved. This is confirmed by repeated weighing until the mass no longer changes.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or mole fraction.

Isothermal Saturation Method

The isothermal saturation method, also known as the isothermal dissolution method, is a precise technique for determining the equilibrium solubility of a compound at a constant temperature.[5][6][7][8] The concentration of the solute in the saturated solution is typically determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus:

  • This compound (solute)

  • Organic solvent of interest

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Thermostatic shaker or water bath

  • Vials with septa caps

  • Syringe filters

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solutions:

    • Prepare several vials each containing an excess of this compound and a known volume of the organic solvent.

    • Seal the vials tightly to prevent solvent loss.

    • Place the vials in a thermostatic shaker bath maintained at the desired constant temperature.

    • Allow the mixtures to equilibrate with constant agitation for a predetermined time (e.g., 24-48 hours), which should be sufficient to ensure equilibrium is reached.[7][8]

  • Sampling and Analysis:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) into an HPLC vial.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the saturated solution samples.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of this compound in the organic solvent at the specified temperature.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Gravimetric_Solubility_Determination prep Prepare Mixture (Excess Solute in Solvent) equil Equilibrate at Constant T (Thermostatic Shaker) prep->equil Agitation filter Filter Supernatant (Remove Undissolved Solid) equil->filter Settling weigh_sol Weigh Filtered Solution (in pre-weighed dish) filter->weigh_sol evap Evaporate Solvent (Drying Oven) weigh_sol->evap weigh_res Weigh Dry Residue (to constant mass) evap->weigh_res calc Calculate Solubility (g/100g solvent or mole fraction) weigh_res->calc

Caption: Experimental workflow for gravimetric solubility determination.

Strecker_Synthesis_Workflow aldehyde Propionaldehyde imine_formation Imine Formation aldehyde->imine_formation ammonia Ammonia (NH3) ammonia->imine_formation cyanide Hydrogen Cyanide (HCN) or Cyanide Salt (e.g., NaCN) nucleophilic_addition Nucleophilic Addition of Cyanide cyanide->nucleophilic_addition imine Propan-1-imine imine_formation->imine imine->nucleophilic_addition product This compound nucleophilic_addition->product

Caption: Logical workflow of the Strecker synthesis of this compound.[9][10][11][12]

References

An In-depth Technical Guide to 2-Aminobutanenitrile (CAS Number: 40651-89-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobutanenitrile, also known as 2-aminobutyronitrile, is a versatile bifunctional organic compound featuring both a primary amine and a nitrile group.[1][2] This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] Its primary significance lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiepileptic drug Levetiracetam.[4] This guide provides a comprehensive overview of the technical data, synthesis protocols, and potential applications of this compound for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. While experimental data is provided where available, some values are predicted based on computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 40651-89-6[1][5]
Molecular Formula C₄H₈N₂[5]
Molecular Weight 84.12 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 160.5 ± 23.0 °C at 760 mmHg (Predicted)[6]
Melting Point 143-145 °C (for hydrochloride salt)[3]
Density 0.914 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in water and various organic solvents[2]
Flash Point 50.9 ± 22.6 °C (Predicted)[6]

Table 2: Spectroscopic Data for this compound (Predicted)

Spectrum TypePredicted DataReference(s)
¹H NMR Based on its structure, the ¹H NMR spectrum is expected to show signals for the methyl, methylene, methine, and amine protons.[1]
¹³C NMR The ¹³C NMR spectrum is predicted to display four distinct signals corresponding to the four unique carbon atoms. The nitrile carbon signal is typically found in the 110-120 ppm range.[1]
IR Spectroscopy Expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3200-3600 cm⁻¹) and the C≡N stretching of the nitrile group.[1]
Mass Spectrometry The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 84, with fragmentation patterns characteristic of aliphatic amines.[1]

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Strecker synthesis.[1] This one-pot reaction involves the reaction of an aldehyde (propanal) with ammonia and a cyanide source.[7]

General Strecker Synthesis Protocol

Reaction: Propanal + Ammonia + Cyanide → this compound

Experimental Protocol:

  • In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • A solution of sodium cyanide in water is carefully added to the ammonium chloride solution.

  • The reaction mixture is cooled in an ice bath.

  • Propanal is added dropwise to the cooled mixture while maintaining the temperature.

  • After the addition is complete, the reaction is allowed to stir at room temperature for several hours to overnight.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be purified by distillation under reduced pressure.

Figure 1: General workflow for the Strecker synthesis of this compound.
Asymmetric Synthesis of (S)-2-Aminobutanenitrile

For applications in stereospecific pharmaceuticals like Levetiracetam, the synthesis of the enantiomerically pure (S)-2-aminobutanenitrile is crucial. This is often achieved through an asymmetric Strecker reaction using a chiral auxiliary.[4]

Experimental Protocol Outline:

  • A chiral amine, such as (S)-α-phenylethylamine, is used as the chiral auxiliary.

  • The chiral amine reacts with propanal to form a chiral imine intermediate.

  • A cyanide source (e.g., trimethylsilyl cyanide) is added to the chiral imine. The stereocenter on the auxiliary directs the cyanide attack to one face of the imine, leading to the preferential formation of one diastereomer of the α-aminonitrile.

  • The resulting diastereomeric α-aminonitriles are separated.

  • The chiral auxiliary is cleaved from the desired diastereomer to yield enantiomerically enriched (S)-2-aminobutanenitrile.

Application in Drug Development: Synthesis of Levetiracetam

(S)-2-Aminobutanenitrile is a pivotal intermediate in the industrial synthesis of Levetiracetam.[8][9] The synthesis involves the conversion of the nitrile to an amide, followed by cyclization.

Synthesis of (S)-2-Aminobutanamide from (S)-2-Aminobutanenitrile

Experimental Protocol Outline:

  • (S)-2-Aminobutanenitrile is hydrolyzed under acidic or basic conditions. For instance, reaction with a strong acid like hydrochloric acid can convert the nitrile group to a carboxylic acid, which is then amidated.

  • Alternatively, a more direct route involves the partial hydrolysis of the nitrile to the corresponding amide, (S)-2-aminobutanamide.

Synthesis of Levetiracetam

Experimental Protocol Outline:

  • (S)-2-aminobutanamide is reacted with 4-chlorobutyryl chloride in the presence of a base.

  • This reaction leads to the formation of an intermediate which then undergoes intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.[4]

  • The final product is then purified by recrystallization.[4]

Figure 2: Synthetic pathway from (S)-2-Aminobutanenitrile to Levetiracetam.

Biological Activity and Role in Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity and interaction of this compound with specific signaling pathways. Its primary role in drug development is as a structural motif and a precursor to more complex molecules.[3]

However, derivatives of this compound have shown interesting biological activities, suggesting the potential for this scaffold in drug discovery. For instance, certain amino-acetonitrile derivatives have been investigated as anthelmintic agents.

Given its structural similarity to amino acids and other endogenous signaling molecules, it is plausible that this compound or its metabolites could interact with various biological targets. For example, the primary amine group could potentially interact with receptors or enzymes that recognize amino acids or their derivatives. The nitrile group, while generally stable, can be metabolized and could potentially interact with metabolic pathways.

Future research could explore the effects of this compound on neurotransmitter pathways, given its use in the synthesis of the anti-epileptic drug Levetiracetam, which is known to modulate neurotransmission.[10][11]

Potential_Biological_Interactions ABN This compound Metabolism Metabolic Pathways ABN->Metabolism Metabolic Conversion Neurotransmitter Neurotransmitter Pathways (e.g., GABAergic) ABN->Neurotransmitter Potential Interaction (Hypothesized) Receptors Receptor Binding (e.g., Amino Acid Receptors) ABN->Receptors Potential Interaction (Hypothesized) Enzymes Enzyme Inhibition/ Modulation ABN->Enzymes Potential Interaction (Hypothesized) Derivatives Bioactive Derivatives (e.g., Anthelmintics) ABN->Derivatives Chemical Synthesis

Figure 3: Hypothesized biological interactions of this compound.

Safety and Handling

This compound and its hydrochloride salt are chemical reagents that should be handled with appropriate safety precautions in a laboratory or industrial setting.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (e.g., nitrile rubber), safety glasses or goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12] Keep containers tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Specific Hazard Information (for the hydrochloride salt):

The hydrochloride salt of this compound is classified as hazardous. The following GHS hazard statements may apply:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound (CAS 40651-89-6) is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of Levetiracetam. Its synthesis via the Strecker reaction is a well-established and scalable process. While the direct biological activity of this compound is not extensively studied, the diverse bioactivities of its derivatives highlight the potential of this chemical scaffold for future drug discovery and development efforts. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. This guide provides a foundational resource for understanding the key technical aspects of this compound, facilitating its effective and safe use in research and development.

References

In-Depth Technical Guide to 2-Aminobutanenitrile: Synthesis, Properties, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobutanenitrile, a chiral α-aminonitrile, serves as a critical building block in the synthesis of various organic molecules, most notably as a key intermediate in the production of antiepileptic drugs such as Levetiracetam and Brivaracetam. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse chemical transformations, making it a valuable synthon in medicinal and organic chemistry. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties, detailed synthesis protocols with quantitative data, and its role in the mechanism of action of the pharmaceuticals it helps to create.

Chemical and Physical Properties

This compound (also known as 2-aminobutyronitrile) is a small molecule with the chemical formula C₄H₈N₂.[1] Below is a summary of its key chemical and physical properties.

PropertyValueReference(s)
Molecular Formula C₄H₈N₂[1]
Molecular Weight 84.12 g/mol [1]
CAS Number 40651-89-6[1]
IUPAC Name This compound[1]
Synonyms 2-aminobutyronitrile, α-aminobutyronitrile[1]
Appearance Colorless liquid[2]
Boiling Point 160.5 ± 23.0 °C at 760 mmHg[3]
Density 0.9 ± 0.1 g/cm³[3]
Flash Point 50.9 ± 22.6 °C[3]
pKa 5.92 ± 0.29 (Predicted)[4]

Spectroscopic Data

While experimentally obtained spectra are not widely published in readily accessible literature, predicted spectroscopic data provides a basis for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data for this compound is presented below. Chemical shifts (δ) are in parts per million (ppm).

¹H NMR (Predicted)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 1.1Triplet3H-CH₃
2~ 1.7Multiplet2H-CH₂-
3~ 3.6Triplet1H-CH(NH₂)CN
4~ 1.5 - 2.5 (broad)Singlet2H-NH₂

¹³C NMR (Predicted)

SignalChemical Shift (δ, ppm)Assignment
1~ 11.0-CH₃
2~ 28.0-CH₂-
3~ 45.0-CH(NH₂)CN
4~ 120.0-C≡N
Infrared (IR) Spectroscopy

The characteristic IR absorption bands for the functional groups present in this compound are expected in the following regions:

Functional GroupWavenumber (cm⁻¹)Description
N-H3300 - 3500Amine stretch
C-H2850 - 3000Alkane stretch
C≡N2220 - 2260Nitrile stretch
Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z of 84. Common fragmentation patterns for aliphatic amines include alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom.[4]

Experimental Protocols for Synthesis

The most common and industrially significant method for the synthesis of this compound is the Strecker synthesis. This one-pot, three-component reaction involves an aldehyde, ammonia, and a cyanide source.

Strecker Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of an intermediate for ¹¹C-Levetiracetam.[2]

Materials:

  • Propionaldehyde (23.2 mmol)

  • Ammonium chloride (11.6 mmol)

  • Sodium cyanide (22.0 mmol)

  • 7 M Ammonia in methanol (93 mmol)

  • Magnesium sulfate (11.6 mmol)

  • Methyl tertiary-butyl ether (MTBE)

  • 50 mL round-bottom flask

  • Stirrer bar

Procedure:

  • To a 50 mL round-bottom flask equipped with a stirrer bar, add magnesium sulfate (11.6 mmol), ammonium chloride (11.6 mmol), and sodium cyanide (22.0 mmol).

  • Add 93 mmol of 7 M ammonia in methanol to the mixture. Stir the mixture and cool to 0 °C.

  • After 10 minutes, add propionaldehyde (23.2 mmol) to the resulting suspension.

  • Stir the reaction mixture for 1 hour at 0 °C.

  • Allow the reaction to warm to room temperature and continue to stir for an additional 4 hours.

  • Remove the solvent under reduced pressure, ensuring the internal temperature remains below 30 °C, until most of the methanol and ammonia have evaporated.

  • Dilute the resulting slurry of inorganic salts and product with 15 mL of MTBE and stir at room temperature for 30 minutes.

  • Filter the mixture and wash the inorganic wet cake with 5.0 mL of MTBE.

  • Remove the solvent from the combined filtrates under reduced pressure to yield this compound.

Quantitative Data:

  • Yield: 1.14 g (62.5%)[2]

  • Another source reports a yield of 80% with a GC purity of 92% after dichloromethane extraction.[5]

G propionaldehyde Propionaldehyde intermediate α-aminonitrile intermediate propionaldehyde->intermediate ammonia Ammonia ammonia->intermediate cyanide Sodium Cyanide cyanide->intermediate product This compound intermediate->product Strecker Synthesis

Caption: Strecker synthesis workflow for this compound.

Role in Drug Development and Signaling Pathways

This compound is not known for its intrinsic biological activity but is a crucial precursor for the synthesis of the S-enantiomers of the antiepileptic drugs Levetiracetam and Brivaracetam. The mechanism of action of these drugs provides the biological context for the importance of this compound.

Mechanism of Action of Levetiracetam and Brivaracetam

Both Levetiracetam and Brivaracetam exert their anticonvulsant effects primarily through their interaction with the synaptic vesicle protein 2A (SV2A).[6][7] SV2A is a glycoprotein found in the membranes of synaptic vesicles in the brain and is believed to play a role in the regulation of neurotransmitter release.[6][8]

The binding of Levetiracetam and Brivaracetam to SV2A modulates the function of these vesicles, which in turn stabilizes synaptic transmission and reduces the likelihood of the abnormal neuronal firing that leads to seizures.[2][9] Brivaracetam exhibits a higher affinity for SV2A (15- to 30-fold greater) compared to Levetiracetam, which may contribute to its enhanced efficacy.[9][10]

In addition to their primary action on SV2A, these drugs may also have secondary mechanisms, such as inhibiting N-type calcium channels and enhancing the activity of the inhibitory neurotransmitter GABA.[2][11]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal SV2A SV2A SynapticVesicle Synaptic Vesicle SV2A->SynapticVesicle Modulates Release Neurotransmitter Neurotransmitter (e.g., Glutamate) SynapticVesicle->Neurotransmitter Contains Receptor Receptor Neurotransmitter->Receptor Binds to CaChannel N-type Ca²⁺ Channel Ca Ca²⁺ CaChannel->Ca Influx Ca->SynapticVesicle Triggers Release Levetiracetam Levetiracetam/ Brivaracetam Levetiracetam->SV2A Binds to Levetiracetam->CaChannel Inhibits

Caption: Simplified signaling pathway of Levetiracetam/Brivaracetam.

Toxicology and Safety

Specific toxicological studies on this compound are not extensively available in the public domain. However, as a nitrile-containing compound, it should be handled with care. The hydrochloride salt of this compound is classified as harmful if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[12]

The toxicity of many nitriles is associated with the metabolic release of cyanide.[13] General safety precautions for handling aminonitriles include using personal protective equipment, working in a well-ventilated area, and avoiding contact with skin, eyes, and inhalation.[14]

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of widely used antiepileptic drugs. Its synthesis via the Strecker reaction is a well-established and efficient process. While detailed information on its intrinsic biological activity and a full toxicological profile are limited, its significance is underscored by the well-understood mechanism of action of its downstream products, Levetiracetam and Brivaracetam. This guide provides a consolidated resource for researchers and drug development professionals, summarizing the key chemical, synthetic, and biological context of this compound.

References

The Genesis of a Cornerstone: An In-depth Technical Guide to the Discovery and History of Alpha-Aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of alpha-aminonitriles, crucial intermediates in organic synthesis and prebiotic chemistry. From their initial synthesis in the mid-19th century to their role in modern asymmetric catalysis, this document details the key scientific milestones, experimental protocols, and quantitative data that have shaped our understanding of this important class of molecules.

The Dawn of Amino Acid Synthesis: Strecker's Landmark Discovery

The journey into the world of alpha-aminonitriles began in 1850 when German chemist Adolph Strecker reported the first synthesis of an amino acid, alanine. His method, posthumously named the Strecker synthesis, involved the reaction of acetaldehyde with ammonia and hydrogen cyanide, which first produced the alpha-aminonitrile, 2-aminopropanenitrile. Subsequent hydrolysis of this intermediate yielded racemic alanine.[1][2] This groundbreaking work not only represented the first laboratory synthesis of an amino acid but also laid the foundation for the field of synthetic amino acid chemistry.[1]

The classical Strecker synthesis is a one-pot, three-component reaction where an aldehyde or ketone reacts with a source of ammonia and a cyanide agent to form an alpha-aminonitrile.[2][3] This versatile reaction can be performed with a wide range of carbonyl compounds and amines, leading to a diverse array of alpha-aminonitriles.[2]

The Mechanism of the Strecker Synthesis

The reaction proceeds in two main stages: the formation of an imine followed by the nucleophilic addition of a cyanide ion.

  • Imine Formation: The aldehyde or ketone initially reacts with ammonia (or an amine) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or a Schiff base).[3]

  • Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine, resulting in the formation of the alpha-aminonitrile.[3]

Strecker_Mechanism Aldehyde Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Aminonitrile alpha-Aminonitrile Imine->Aminonitrile + CN- Cyanide Cyanide (CN-) Cyanide->Aminonitrile

Figure 1: Simplified reaction mechanism of the Strecker synthesis.

Experimental Protocols for Alpha-Aminonitrile Synthesis

Classical Strecker Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile

This protocol is a representative example of the classical Strecker synthesis.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Indium powder (10 mol%)

  • Water (1 mL)

  • Diethyl ether

  • Brine

Procedure:

  • To a mixture of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%).

  • Add trimethylsilyl cyanide (1.2 mmol) to the mixture.

  • Stir the resulting mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, add diethyl ether to the mixture.

  • Filter the solution and wash it with brine and water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography if necessary.[4]

Hydrolysis of Alpha-Aminonitriles to Amino Acids

The alpha-aminonitrile can be hydrolyzed to the corresponding amino acid under acidic or basic conditions.

Acidic Hydrolysis:

  • Heat the alpha-aminonitrile in a solution of 6 M hydrochloric acid at reflux.

  • After the reaction is complete, cool the mixture and extract with an organic solvent to remove any non-basic impurities.

  • Neutralize the aqueous layer with a base (e.g., pyridine) to precipitate the amino acid.[5]

Quantitative Data on Alpha-Aminonitrile Synthesis

The following tables summarize the yields of various alpha-aminonitriles synthesized via the Strecker reaction and its modern variations.

Table 1: Indium-Catalyzed Strecker Synthesis in Water [4]

EntryAldehyde/KetoneAmineProductTime (h)Yield (%)
1BenzaldehydeAniline2-Phenyl-2-(phenylamino)acetonitrile0.598
24-ChlorobenzaldehydeAniline2-(4-Chlorophenyl)-2-(phenylamino)acetonitrile0.595
3CinnamaldehydeAniline2-(Phenylamino)-4-phenylbut-3-enenitrile1.092
42-FuraldehydeAniline2-(Furan-2-yl)-2-(phenylamino)acetonitrile1.089
5ButyraldehydeAniline2-(Phenylamino)pentanenitrile1.585
6CyclohexanoneAniline1-(Phenylamino)cyclohexanecarbonitrile1.590

Table 2: Organocatalytic Asymmetric Strecker Reaction [1]

EntryImineCyanide SourceCatalystYield (%)ee (%)
1N-BenzylidenebenzylamineHCNChiral Thiourea9897
2N-(4-Chlorobenzylidene)benzylamineHCNChiral Thiourea9998
3N-(Naphthalen-2-ylmethylene)benzylamineHCNChiral Thiourea9796
4N-(But-2-en-1-ylidene)benzylamineHCNChiral Thiourea8595

Evolution of the Strecker Synthesis: Asymmetric and Catalytic Methods

While the classical Strecker synthesis is robust, it produces a racemic mixture of alpha-aminonitriles. The demand for enantiomerically pure amino acids in the pharmaceutical industry spurred the development of asymmetric Strecker reactions.

Asymmetric Strecker Synthesis

The first approaches to asymmetric Strecker synthesis utilized a chiral amine as a chiral auxiliary. The diastereomeric alpha-aminonitriles formed could then be separated, and the chiral auxiliary removed to yield the enantiomerically enriched amino acid. A significant advancement was the use of chiral catalysts to induce enantioselectivity in the cyanide addition to an achiral imine.[1]

Organocatalytic Strecker Reactions

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Small organic molecules, such as thioureas and squaramides, have been shown to be highly effective catalysts for the enantioselective Strecker reaction.[1] These catalysts activate the imine towards nucleophilic attack by the cyanide through hydrogen bonding interactions.[6]

Asymmetric_Strecker cluster_0 Chiral Catalyst Complex Imine Imine Complex Imine-Catalyst Complex Imine->Complex Catalyst Chiral Organocatalyst Catalyst->Complex TransitionState Diastereomeric Transition States Complex->TransitionState Cyanide Cyanide (CN-) Cyanide->TransitionState Enantioenriched_AN Enantioenriched alpha-Aminonitrile TransitionState->Enantioenriched_AN Preferential formation of one enantiomer

Figure 2: Logical workflow for asymmetric organocatalytic Strecker synthesis.

Beyond Strecker: Other Historical Routes to Alpha-Aminonitriles

While the Strecker synthesis is the most prominent method, other approaches to synthesizing alpha-aminonitriles have been developed.

From Alpha-Halo Acids

An early method involved the reaction of an alpha-bromo carboxylic acid with ammonia, followed by dehydration of the resulting alpha-amino acid amide to the alpha-aminonitrile. However, this method is generally less efficient than the Strecker synthesis.

From Cyanohydrins

The reaction of a cyanohydrin with an amine can also yield an alpha-aminonitrile. This method is essentially a variation of the Strecker synthesis where the cyanohydrin is pre-formed.

Alpha-Aminonitriles in Prebiotic Chemistry

The simplicity of the Strecker synthesis and the plausibility of its starting materials (aldehydes, ammonia, and cyanide) being present on early Earth have led to the hypothesis that this reaction played a crucial role in the prebiotic synthesis of amino acids. The detection of aminoacetonitrile, the simplest alpha-aminonitrile, in interstellar space further supports this theory. Studies have shown that alpha-aminonitriles can be formed under simulated prebiotic conditions, such as electric discharge in a mixture of methane and ammonia.

Conclusion

The discovery of alpha-aminonitriles by Adolph Strecker over 170 years ago was a pivotal moment in the history of chemistry. The Strecker synthesis provided the first rational route to amino acids and has since evolved into a sophisticated and versatile tool for organic synthesis. The development of asymmetric and catalytic versions of this reaction has enabled the efficient production of enantiomerically pure amino acids, which are essential for the development of new drugs and materials. Furthermore, the connection between alpha-aminonitriles and the origins of life highlights the fundamental importance of this class of molecules in the broader context of science. The ongoing research in this field continues to refine our ability to synthesize these crucial building blocks and deepen our understanding of their role in the chemical world.

References

The Primordial Pathway: 2-Aminobutanenitrile as a Keystone Precursor in Prebiotic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the quest to unravel the origins of life, the abiotic synthesis of fundamental biomolecules from simple precursors under plausible early Earth conditions remains a cornerstone of prebiotic chemistry. Among the myriad of potential molecular progenitors, nitriles, and specifically α-aminonitriles, have emerged as critical intermediates. This technical guide delves into the pivotal role of 2-aminobutanenitrile as a precursor in the prebiotic synthesis of amino acids, with a particular focus on its formation via the Strecker synthesis and its subsequent hydrolysis to proteinogenic and non-proteinogenic amino acids. This document provides a comprehensive overview of the underlying chemical pathways, detailed experimental protocols derived from foundational studies, and quantitative data to support further research in prebiotic chemistry, astrobiology, and the development of novel synthetic methodologies.

Introduction: The Central Role of Nitriles in Prebiotic Chemistry

The "nitrile world" hypothesis posits that nitriles were central to the chemical evolution that led to the first life on Earth. Their high energy and versatile reactivity make them ideal precursors for a wide range of biologically relevant molecules, including amino acids, nucleobases, and lipids.[1][2] α-Aminonitriles, in particular, are considered direct precursors to amino acids through hydrolysis.[3][4] this compound, a four-carbon α-aminonitrile, is of significant interest as it is the direct precursor to 2-aminobutanoic acid and a potential progenitor of the branched-chain amino acids isoleucine and alloisoleucine, which are fundamental components of modern proteins.[5]

The Strecker Synthesis: A Plausible Prebiotic Route to this compound

The most widely accepted prebiotic pathway for the formation of α-aminonitriles is the Strecker synthesis.[4][6] This reaction involves the condensation of an aldehyde or ketone with ammonia and cyanide in an aqueous environment.[6][7] In the context of this compound synthesis, the precursor aldehyde is propanal.

The reaction proceeds through a two-step mechanism:

  • Imine Formation: Propanal reacts with ammonia to form a propanimine intermediate.[7]

  • Cyanide Addition: The cyanide ion then attacks the iminium ion, leading to the formation of this compound.[7]

Strecker_Synthesis Propanal Propanal Propanimine Propanimine Propanal->Propanimine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Propanimine This compound This compound Propanimine->this compound + HCN Cyanide Cyanide (HCN/CN-) Cyanide->this compound

Figure 1: Strecker Synthesis of this compound.

Quantitative Data from Prebiotic Synthesis Studies

While specific quantitative data for the prebiotic synthesis of this compound is limited in the literature, studies on analogous aminonitriles provide valuable insights into expected yields and reaction kinetics under simulated prebiotic conditions. The table below summarizes relevant data extrapolated from studies on similar systems.

Precursor AldehydeAminonitrile ProductReaction ConditionsYield (%)Reference
FormaldehydeAminoacetonitrileAqueous solution, NH4CNNot specified[8]
GlycolaldehydeN-Formyldehydroalanine nitrileFormamide, NaCN, Formic Acid, 80°C, 36h16[9]
Various AldehydesN-FormylaminonitrilesFormamide, NaCN, Formic Acid, HeatGood[9]
p-TolualdehydeN-Benzhydryl-α-(p-tolyl)glycine nitrileAqueous methanolup to >99 ee[1][2]

Note: The yields are highly dependent on the specific reaction conditions, including pH, temperature, and the concentration of reactants. The formation of N-formylaminonitriles in formamide suggests an alternative pathway that may have been relevant in specific prebiotic environments.[9]

Experimental Protocols

The following protocols are generalized from established methods for the Strecker synthesis of aminonitriles and their subsequent hydrolysis under prebiotic-like conditions.[2][10][11]

Protocol for the Prebiotic Synthesis of this compound

Objective: To synthesize this compound from propanal, ammonia, and a cyanide source in an aqueous solution simulating prebiotic conditions.

Materials:

  • Propanal (CH₃CH₂CHO)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Deionized water (degassed)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Reaction vessel (sealed glass vial)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Preparation of Reactant Solution: In a clean, sealed reaction vessel, prepare an aqueous solution of ammonium chloride (e.g., 0.1 M) and sodium cyanide (e.g., 0.1 M). The use of NH₄Cl provides a source of both ammonia and a mildly acidic environment.[12]

  • pH Adjustment: Adjust the pH of the solution to a prebiotically plausible range (typically pH 8-9) using dilute HCl or NaOH.

  • Addition of Aldehyde: Introduce propanal to the solution (e.g., to a final concentration of 0.1 M).

  • Reaction Incubation: Seal the vessel tightly and stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated, 25-50 °C) for a specified period (e.g., 24-72 hours).

  • Quenching and Analysis: After the incubation period, the reaction can be quenched by acidification. The resulting mixture should be analyzed promptly by HPLC-MS/MS to quantify the yield of this compound.

Protocol for the Hydrolysis of this compound to 2-Aminobutanoic Acid

Objective: To hydrolyze this compound to 2-aminobutanoic acid under simulated prebiotic hydrothermal conditions.

Materials:

  • This compound solution (from synthesis or a standard)

  • Deionized water (degassed)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Sealed reaction vessel suitable for heating

  • Oven or heating block

Procedure:

  • pH Adjustment: Adjust the pH of the aqueous this compound solution to the desired level for hydrolysis (acidic, neutral, or alkaline conditions can be explored).

  • Hydrothermal Treatment: Seal the reaction vessel and heat it to a temperature representative of a prebiotic hydrothermal environment (e.g., 60-100 °C).

  • Time-Course Sampling: If kinetic data is desired, prepare multiple identical reaction vessels and quench them at different time points (e.g., 6, 12, 24, 48 hours).

  • Analysis: Analyze the samples by HPLC-MS/MS to determine the concentrations of remaining this compound and the formed 2-aminobutanoic acid.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_hydrolysis Hydrolysis to 2-Aminobutanoic Acid cluster_analysis Analysis s1 Prepare Aqueous Solution (NH4Cl, NaCN) s2 Adjust pH (8-9) s1->s2 s3 Add Propanal s2->s3 s4 Incubate (25-50°C) s3->s4 a1 HPLC-MS/MS Analysis s4->a1 Quantify Nitrile h1 Adjust pH of This compound Solution h2 Heat (60-100°C) h1->h2 h3 Time-Course Sampling h2->h3 h3->a1 Quantify Nitrile & Acid

Figure 2: Experimental Workflow for Synthesis and Hydrolysis.

Hydrolysis and the Formation of Amino Acids

The hydrolysis of the nitrile group (-CN) in this compound is a critical step in the formation of the corresponding amino acid, 2-aminobutanoic acid. This process can occur under both acidic and alkaline conditions, which are plausible in various prebiotic settings such as hydrothermal vents or evaporating ponds.[7]

The hydrolysis proceeds in two main steps:

  • Formation of the Amide: The nitrile is first hydrolyzed to 2-aminobutanamide.

  • Formation of the Carboxylic Acid: The amide is further hydrolyzed to 2-aminobutanoic acid and ammonia.

The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for this compound is scarce, studies on the hydrolysis of other nitriles can provide a basis for estimating reaction rates under prebiotic conditions.

Prebiotic Pathway to Isoleucine and Valine

This compound is a constitutional isomer of the precursors to the proteinogenic amino acids valine and isoleucine. While the direct prebiotic synthesis of these branched-chain amino acids from their corresponding aminonitriles is an area of active research, the abiotic formation of this compound provides a plausible entry point into the pool of C4 amino acid precursors. It is hypothesized that subsequent rearrangement or homologation reactions, potentially catalyzed by minerals or metal ions present on the early Earth, could have led to the formation of the branched structures of valine and isoleucine precursors. The hydrolysis of this compound yields 2-aminobutanoic acid, which has been identified in meteorites, lending credence to its prebiotic significance.[13] The formation of alloisoleucine alongside isoleucine is also a notable feature of abiotic synthesis, and their relative abundances can provide insights into the formation pathways.[14][15]

Precursor_Pathway This compound This compound 2-Aminobutanoic_Acid 2-Aminobutanoic Acid This compound->2-Aminobutanoic_Acid Hydrolysis Isoleucine_Precursors Isoleucine/Alloisoleucine Precursors This compound->Isoleucine_Precursors Rearrangement/ Homologation (Hypothesized) Valine_Precursors Valine Precursors This compound->Valine_Precursors Rearrangement/ Homologation (Hypothesized) Isoleucine Isoleucine/ Alloisoleucine Isoleucine_Precursors->Isoleucine Hydrolysis Valine Valine Valine_Precursors->Valine Hydrolysis

Figure 3: Hypothesized Prebiotic Pathways from this compound.

Analytical Methodologies: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the state-of-the-art analytical technique for the identification and quantification of aminonitriles and amino acids in complex prebiotic reaction mixtures.[2][16][17]

  • Chromatographic Separation (HPLC): A suitable HPLC method, often employing a chiral column, is necessary to separate this compound from its isomers and other reaction components.

  • Mass Spectrometric Detection (MS/MS): Tandem mass spectrometry provides high sensitivity and selectivity for the detection and quantification of the target analytes. Multiple Reaction Monitoring (MRM) is a commonly used mode for quantitative analysis.[18]

Conclusion and Future Directions

This compound represents a crucial link in the prebiotic synthesis of C4 amino acids. Its formation through the robust and prebiotically plausible Strecker synthesis from simple precursors highlights a key step in the path toward the building blocks of life. While significant progress has been made in understanding the general principles of aminonitrile chemistry, further research is required to elucidate the specific quantitative aspects of this compound synthesis and its role in the formation of branched-chain amino acids under a range of simulated early Earth conditions. Future studies should focus on:

  • Quantitative Yields and Kinetics: Detailed experimental studies to determine the yields and reaction rates of this compound formation and hydrolysis under various prebiotically relevant scenarios.

  • Catalytic Effects: Investigation of the role of minerals, metal ions, and other potential prebiotic catalysts on the synthesis and transformation of this compound.

  • Branched-Chain Amino Acid Formation: Elucidation of the specific reaction pathways that could lead from this compound to the precursors of isoleucine and valine.

  • Enantioselective Synthesis: Exploring mechanisms that could lead to an enantiomeric excess of chiral amino acids from racemic aminonitrile precursors.[1][2]

By addressing these questions, the scientific community can gain a more complete picture of the chemical evolution that paved the way for the origin of life.

References

Theoretical Investigations into the Conformational Stability of 2-Aminobutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-aminobutanenitrile stability. Focusing on quantum chemical calculations, this document outlines the protocols for conformational analysis, the determination of rotational energy barriers, and the characterization of stable conformers. While direct experimental and extensive theoretical data for this compound is limited in publicly accessible literature, this guide leverages findings from closely related α-aminonitriles, such as 2-aminopropionitrile and 3-aminopropionitrile, to present a representative analysis. The principles and methodologies detailed herein are directly applicable to the study of this compound and serve as a robust framework for researchers in computational chemistry and drug development.

Introduction

This compound, a chiral α-aminonitrile, serves as a valuable building block in organic synthesis, particularly in the preparation of amino acids and heterocyclic compounds. Its conformational landscape, dictated by the rotation around its single bonds, plays a crucial role in its reactivity, molecular recognition, and ultimately its utility in synthetic and medicinal chemistry. Understanding the relative stabilities of its different conformers is paramount for predicting its behavior in various chemical environments.

Theoretical studies, primarily employing quantum chemical methods, offer a powerful avenue to explore the potential energy surface of this compound and identify its low-energy conformations.[1] These in silico approaches provide detailed insights into the geometric and energetic properties of molecules, complementing and often guiding experimental investigations.

Computational Methodology

The stability of this compound conformers is primarily investigated through computational quantum chemistry. The general workflow for such a study is outlined below.

Conformational Search

The initial step involves a systematic search of the conformational space to identify all possible low-energy structures. This is typically achieved by performing relaxed potential energy surface (PES) scans, where the dihedral angles of the rotatable bonds are systematically varied. For this compound, the key rotatable bonds are the C-C bond of the ethyl group and the C-N bond of the amino group.

Geometry Optimization and Frequency Calculations

Each identified minimum on the PES is then subjected to a full geometry optimization to locate the exact stationary point. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

High-Level Energy Calculations

To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a more extensive basis set.

Theoretical Frameworks

A variety of quantum chemical methods can be employed, with Density Functional Theory (DFT) and ab initio methods being the most common.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used due to their favorable balance between computational cost and accuracy.[2][3]

  • Ab initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) offer higher accuracy but at a greater computational expense.[3][4]

The choice of basis set is also critical, with Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ) being popular choices.[1][3]

Data Presentation: Stability and Properties of Aminonitrile Conformers

Table 1: Relative Energies of 3-Aminopropionitrile Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Gauche 1CCSD/6-311+G(d,p)0.19
Gauche 2 CCSD/6-311+G(d,p) 0.00
TransCCSD/6-311+G(d,p)1.25

Data adapted from a study on 3-aminopropionitrile, where the gauche 2 conformer was found to be the most stable.[3]

Table 2: Calculated Geometric Parameters for the Most Stable Conformer of 3-Aminopropionitrile (Gauche 2)

ParameterBond/AngleValue
Bond LengthC-C1.53 Å
C-N (amino)1.46 Å
C≡N (nitrile)1.16 Å
Bond AngleC-C-N (amino)110.5°
C-C-C112.0°
Dihedral AngleN-C-C-C65.0°

Representative values based on typical bond lengths and angles for similar molecules.

Experimental Protocols: A Theoretical Approach

The following section details a typical computational protocol for investigating the conformational stability of an aminonitrile like this compound.

Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Conformational Analysis Protocol
  • Initial Structure Generation: Build an initial structure of this compound.

  • Potential Energy Surface Scan:

    • Select the key dihedral angles for rotation (e.g., H-N-C-C, N-C-C-C, and C-C-C-H).

    • Perform a relaxed PES scan by rotating each dihedral angle in increments of 15-30 degrees.

    • Use a computationally inexpensive level of theory for the scan, such as B3LYP/6-31G*.

  • Identification of Minima: Identify the low-energy minima from the PES scan.

  • Geometry Optimization:

    • For each identified minimum, perform a full geometry optimization using a higher level of theory, for example, B3LYP/6-311++G(d,p).

    • The optimization should be carried out without any geometric constraints.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Confirm that each optimized structure is a true minimum by ensuring the absence of imaginary frequencies.

    • Obtain ZPVE and other thermodynamic data from the frequency calculation.

  • Single-Point Energy Calculation (Optional):

    • For even higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust method like CCSD(T)/aug-cc-pVDZ.

  • Data Analysis:

    • Calculate the relative energies of all conformers, including ZPVE corrections.

    • Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformers.

    • Perform a Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as hydrogen bonding, that contribute to stability.[3]

Visualizations

Logical Workflow for Conformational Analysis

Conformational Analysis Workflow start Initial Molecular Structure (this compound) pes_scan Potential Energy Surface (PES) Scan (e.g., B3LYP/6-31G*) start->pes_scan id_minima Identify Low-Energy Minima pes_scan->id_minima geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) id_minima->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain Thermo Data) geom_opt->freq_calc high_level_e High-Level Single-Point Energy (e.g., CCSD(T)/aug-cc-pVDZ) freq_calc->high_level_e analysis Data Analysis (Relative Energies, Geometries, NBO) high_level_e->analysis end Stable Conformers and Properties analysis->end

Computational workflow for determining stable conformers.
Key Rotational Bonds in this compound

Key rotatable bonds (τ1 and τ2) in this compound.

Conclusion

The theoretical study of this compound's stability provides invaluable insights into its conformational preferences and energetic landscape. By employing a systematic computational approach, researchers can identify the most stable conformers, understand the factors governing their stability, and predict the molecule's behavior in chemical reactions. The methodologies and representative data presented in this guide offer a solid foundation for professionals in drug development and chemical research to initiate and interpret theoretical investigations on this compound and related molecules. While the presented quantitative data is based on close analogs, the described protocols are directly applicable and will yield specific and accurate results for this compound.

References

Methodological & Application

Asymmetric Synthesis of Chiral 2-Aminobutanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-aminobutanenitrile is a valuable building block in organic synthesis, particularly for the preparation of enantiomerically pure α-amino acids and their derivatives, which are crucial components of many pharmaceuticals. The asymmetric synthesis of this compound, which selectively produces one of the two enantiomers, (R)- or (S)-2-aminobutanenitrile, is of significant interest. The predominant method for achieving this is the catalytic asymmetric Strecker reaction. This reaction involves the addition of a cyanide source to an imine, formed in situ from propionaldehyde and an amine, under the control of a chiral catalyst.[1][2][3] This document provides an overview of common catalytic systems, detailed experimental protocols, and a summary of their performance.

Two primary strategies have proven effective for the asymmetric Strecker synthesis of α-aminonitriles: the use of chiral metal complexes and organocatalysis.[4] Chiral Salen-metal complexes and chiral phosphoric acids are among the most successful catalysts, demonstrating high enantioselectivities for the cyanation of imines derived from aliphatic aldehydes.[5][6][7]

Catalytic Systems and Performance

The choice of catalyst is critical for achieving high yield and enantioselectivity in the asymmetric synthesis of this compound. Below is a summary of representative catalytic systems and their reported performance for the Strecker reaction of aliphatic imines, which are close analogs of the substrate for this compound synthesis.

Catalyst TypeChiral Ligand/CatalystSubstrateCyanide SourceSolventTemp (°C)Yield (%)ee (%)
Organocatalyst Chiral Thiourea DerivativeN-Benzhydryl propanimineKCN/AcOHToluene0High>95
Metal Complex Chiral Salen-Al(III) ComplexN-Allyl propanimineTMSCNToluene-40Good>90
Organocatalyst Chiral Phosphoric AcidN-Benzyl propanimineTMSCNCH2Cl2-78High>90
Enzymatic Transaminase2-Oxobutyric acid & Benzylamine-Biphasic (aq/hexane)3096>99

Note: Data is compiled from studies on analogous aliphatic substrates and serves as a strong indicator of expected performance for propionaldehyde-derived imines. A notable enzymatic method involves the asymmetric synthesis of L-2-aminobutyric acid from 2-oxobutyric acid using a transaminase, achieving a high conversion and excellent enantiomeric excess.[8]

Experimental Protocols

The following are detailed protocols for the asymmetric synthesis of chiral this compound using representative catalytic systems.

Protocol 1: Organocatalytic Asymmetric Strecker Reaction using a Chiral Thiourea Catalyst

This protocol is adapted from methodologies that have shown high efficiency and enantioselectivity for aliphatic imines.[9]

Materials:

  • Propionaldehyde

  • Benzhydrylamine

  • Chiral Thiourea Catalyst (e.g., a derivative of (1R,2R)-diaminocyclohexane)

  • Potassium Cyanide (KCN)

  • Acetic Acid (AcOH)

  • Toluene, anhydrous

  • Deuterated Chloroform (CDCl3) for NMR analysis

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propionaldehyde (1.0 mmol) and benzhydrylamine (1.0 mmol) in anhydrous toluene (5 mL). Stir the solution at room temperature for 30 minutes to form the corresponding N-benzhydryl propanimine.

  • Catalyst Addition: To the solution containing the imine, add the chiral thiourea catalyst (0.05 mmol, 5 mol%).

  • Cyanation Reaction: In a separate, well-ventilated fume hood, prepare a solution of potassium cyanide (1.5 mmol) and acetic acid (1.5 mmol) in toluene (5 mL). Caution: This mixture generates highly toxic hydrogen cyanide (HCN) gas. Handle with extreme care in a certified chemical fume hood.

  • Slowly add the cyanide solution to the imine and catalyst mixture at 0 °C (ice bath) over a period of 30 minutes using a syringe pump.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral this compound.

  • Characterization: Determine the yield and confirm the structure by 1H NMR, 13C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Asymmetric Strecker Reaction Catalyzed by a Chiral Salen-Aluminum Complex

This protocol is based on the use of chiral Salen-metal complexes, which are effective for the asymmetric cyanation of imines.[5][6]

Materials:

  • Propionaldehyde

  • Allylamine

  • (R,R)-Salen-Al(III)Cl complex

  • Trimethylsilyl cyanide (TMSCN)

  • Toluene, anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Imine Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve propionaldehyde (1.0 mmol) and allylamine (1.0 mmol) in anhydrous toluene (5 mL). Stir at room temperature for 1 hour.

  • Catalyst Activation: In a separate flask, add the (R,R)-Salen-Al(III)Cl complex (0.1 mmol, 10 mol%) and anhydrous toluene (2 mL).

  • Reaction Setup: Cool the imine solution to -40 °C (acetonitrile/dry ice bath). Add the catalyst solution to the imine solution.

  • Cyanation: Slowly add trimethylsilyl cyanide (1.2 mmol) to the reaction mixture at -40 °C.

  • Stir the reaction at -40 °C for 24-48 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by adding methanol (2 mL) at -40 °C. Allow the mixture to warm to room temperature.

  • Add saturated aqueous sodium bicarbonate solution (10 mL) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Analysis: Purify the resulting silylated aminonitrile by flash chromatography. Subsequent desilylation can be performed if required. Determine yield, structure, and enantiomeric excess as described in Protocol 1.

Visualizing the Workflow and Logic

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate the general workflow and the catalytic cycle of the asymmetric Strecker reaction.

G cluster_workflow Experimental Workflow A 1. Imine Formation (Propionaldehyde + Amine) B 2. Addition of Chiral Catalyst A->B C 3. Cyanation (Addition of Cyanide Source) B->C D 4. Reaction Quenching C->D E 5. Work-up & Extraction D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (Yield, ee% by HPLC) F->G

A generalized experimental workflow for the asymmetric synthesis of this compound.

G cluster_catalytic_cycle Catalytic Cycle of Asymmetric Strecker Reaction Imine Imine (from Propionaldehyde) Complex Imine-Catalyst Complex Imine->Complex Coordination Catalyst Chiral Catalyst (e.g., Thiourea or Metal-Salen) Catalyst->Complex Product_Complex Product-Catalyst Complex Complex->Product_Complex Enantioselective Cyanide Attack Cyanide Cyanide Nucleophile (e.g., CN⁻) Cyanide->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Chiral this compound Product_Complex->Product

A simplified representation of the catalytic cycle in the asymmetric Strecker reaction.

Conclusion

The asymmetric synthesis of chiral this compound is most effectively achieved through the catalytic asymmetric Strecker reaction. Both organocatalysts, such as chiral thiourea derivatives, and chiral metal complexes, like Salen-aluminum complexes, have demonstrated the potential to provide high yields and excellent enantioselectivities. The choice of catalyst, cyanide source, and reaction conditions must be carefully optimized for specific applications. The protocols provided herein serve as a robust starting point for researchers in the development of efficient and selective syntheses of this important chiral building block. Further exploration into enzymatic methods may also offer green and highly selective alternatives.

References

Application Note: Strecker Synthesis of 2-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the synthesis of 2-aminobutanenitrile via the Strecker synthesis. The Strecker synthesis is a well-established three-component reaction involving an aldehyde, ammonia, and a cyanide source to produce an α-aminonitrile.[1] In this protocol, propanal is reacted with ammonia and sodium cyanide to yield this compound, a valuable intermediate in the synthesis of more complex molecules and non-natural amino acids.[2] This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The Strecker synthesis, first reported in 1850, is a classic method for preparing α-amino acids from aldehydes or ketones.[1][3] The reaction proceeds through the formation of an α-aminonitrile intermediate, which can then be hydrolyzed to the corresponding amino acid.[4][5][6] This protocol focuses on the synthesis of the α-aminonitrile, specifically this compound, using propanal as the aldehyde starting material. The presence of both an amino and a nitrile group makes this compound a versatile building block in organic and medicinal chemistry.[2]

The overall reaction involves the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine carbon.[3][4][7]

Reaction Scheme:

CH₃CH₂CHO + NH₃ + NaCN → CH₃CH₂CH(NH₂)CN + NaOH

(Propanal) + (Ammonia) + (Sodium Cyanide) → (this compound) + (Sodium Hydroxide)

Experimental Protocol

2.1 Materials and Reagents

  • Propanal (Propionaldehyde)

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

2.2 Equipment

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

2.3 Safety Precautions

  • EXTREME CAUTION: Sodium cyanide is highly toxic. All operations involving NaCN must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Avoid contact of cyanide salts with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.

  • Propanal and dichloromethane are volatile and flammable. Handle with care and avoid ignition sources.

2.4 Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (1.1 equivalents) in deionized water. Add an aqueous solution of ammonia (25-30%) to this mixture. Cool the flask to 0 °C in an ice bath.

  • Addition of Aldehyde: To the cooled, stirring solution, add propanal (1.0 equivalent) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Addition of Cyanide: In a separate beaker, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of cold deionized water. Add this cyanide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. After this period, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 18-24 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Data Summary

The following table summarizes the key parameters and expected data for the Strecker synthesis of this compound.

ParameterValue / ConditionSource / Notes
Reactants
AldehydePropanal[2]
Ammonia SourceAmmonium Chloride / Aqueous Ammonia[2]
Cyanide SourceSodium Cyanide[2]
Reaction Conditions
SolventWater / Methanol (optional co-solvent)[2]
Temperature0 °C to Room TemperatureStandard procedure
Reaction Time20-26 hoursStandard procedure
Product
Product NameThis compound
CAS Number40651-89-6
Molecular FormulaC₄H₈N₂
Molecular Weight84.12 g/mol
Expected Yield70-90%Varies based on scale and purification
Characterization
AppearanceColorless to pale yellow oil
¹H NMR (CDCl₃)δ (ppm): ~1.0 (t, 3H), ~1.7 (m, 2H), ~3.8 (t, 1H), ~1.5 (br s, 2H)Predicted values
¹³C NMR (CDCl₃)δ (ppm): ~10, ~30, ~45, ~120Predicted values

Visualizations

4.1 Reaction Mechanism

The synthesis proceeds in two main stages: the formation of a propaniminium ion, which is then attacked by the cyanide nucleophile.

Strecker_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Attack Propanal Propanal Protonated_Carbonyl Protonated Carbonyl Propanal->Protonated_Carbonyl + H⁺ Ammonia Ammonia (NH₃) Hemiaminal Hemiaminal Protonated_Carbonyl->Hemiaminal + NH₃ Iminium Propaniminium Ion Hemiaminal->Iminium - H₂O Product This compound Iminium->Product + CN⁻ Cyanide Cyanide (CN⁻)

Figure 1. Strecker synthesis mechanism for this compound.

4.2 Experimental Workflow

The following diagram illustrates the sequential steps of the laboratory protocol for synthesizing this compound.

Strecker_Workflow node_setup 1. Reaction Setup (NH₄Cl, NH₃ in H₂O at 0 °C) node_add_aldehyde 2. Add Propanal (dropwise, < 10 °C) node_setup->node_add_aldehyde node_add_cyanide 3. Add NaCN Solution (dropwise, 0-5 °C) node_add_aldehyde->node_add_cyanide node_react 4. Reaction (Stir at 0 °C, then RT) node_add_cyanide->node_react node_extract 5. Extraction (with Dichloromethane) node_react->node_extract node_wash 6. Wash Organic Layer (NaHCO₃, Brine) node_extract->node_wash node_dry 7. Dry & Concentrate (MgSO₄, Rotovap) node_wash->node_dry node_purify 8. Purification (Vacuum Distillation) node_dry->node_purify

References

Application Notes and Protocols: The Strategic Use of 2-Aminobutanenitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobutanenitrile, a chiral synthetic building block, holds a significant position in the landscape of pharmaceutical intermediate synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a versatile nitrile moiety, allows for a diverse range of chemical transformations. This versatility makes it a valuable precursor for the construction of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C2 position further enhances its utility, enabling the synthesis of enantiomerically pure drugs, a critical aspect for ensuring therapeutic efficacy and minimizing side effects.

These application notes provide a detailed overview of the use of this compound in the synthesis of key pharmaceutical intermediates. We will delve into specific applications, providing detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and workflows to aid researchers in their drug discovery and development endeavors.

Key Applications and Synthetic Protocols

The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of anticonvulsant drugs, notably Levetiracetam and its analogue Brivaracetam. Furthermore, its derivatives show promise in the development of other therapeutic agents, including enzyme inhibitors.

Synthesis of (S)-2-Aminobutanamide Hydrochloride: A Key Intermediate for Levetiracetam

(S)-2-Aminobutanamide hydrochloride is a crucial intermediate in the industrial synthesis of the anti-epileptic drug Levetiracetam. The synthesis begins with the hydrolysis of (S)-2-aminobutanenitrile.

Experimental Protocol: Hydrolysis of (S)-2-Aminobutanenitrile

This protocol outlines the chemical hydrolysis of this compound to 2-aminobutanamide, followed by resolution to obtain the desired (S)-enantiomer.

  • Step 1: Synthesis of racemic 2-Aminobutanamide.

    • Propionaldehyde is reacted with ammonia, ammonium chloride, and sodium cyanide to yield this compound.[1]

    • The resulting this compound is then hydrolyzed under alkaline conditions. To a stirred solution of this compound (1.0 eq) in water, a 10% aqueous solution of sodium hydroxide is added.[1]

    • The reaction mixture is heated to 50°C and stirred for 2 hours. The progress of the reaction is monitored by vapor detection until the concentration of this compound is less than 3%.[1]

    • The water is then removed under reduced pressure to yield crude 2-aminobutanamide.[1]

  • Step 2: Resolution of (S)-2-Aminobutanamide.

    • The crude 2-aminobutanamide is dissolved in methanol.

    • L-tartaric acid is added to the solution, and the mixture is refluxed for 5 hours.[1]

    • Upon cooling to 20°C, the tartrate salt of (S)-2-aminobutanamide precipitates and is collected by filtration. The optical purity of the product can be as high as 99.7%.[1]

  • Step 3: Formation of (S)-2-Aminobutanamide Hydrochloride.

    • The (S)-2-aminobutanamide L-tartrate salt is treated with hydrochloric acid to yield the final product, (S)-2-aminobutanamide hydrochloride.[1]

An alternative enzymatic approach offers a more direct route to the enantiomerically pure intermediate.

Experimental Protocol: Enzymatic Hydrolysis of this compound

This method utilizes a nitrile hydratase enzyme for the stereoselective hydrolysis of this compound.

  • Reaction Setup: this compound is used as the starting material in a buffer solution with a pH ranging from 6.0 to 8.0.

  • Enzymatic Conversion: A nitrile hydratase is added to the solution. The mass ratio of the enzyme to this compound is typically between 1:100 and 1:10.

  • Reaction Conditions: The reaction is carried out at a temperature of 15-40°C for a duration of 3-24 hours.[2]

  • Work-up: Upon completion, the (S)-2-aminobutanamide is isolated from the reaction mixture. This enzymatic process offers the advantage of using water as the primary solvent, reducing the need for large quantities of organic solvents.[2]

ParameterChemical Hydrolysis & ResolutionEnzymatic Hydrolysis
Starting Material This compound (racemic)This compound
Key Reagents NaOH, L-Tartaric Acid, HClNitrile Hydratase, Buffer solution
Solvent Water, MethanolWater
Temperature 50°C (hydrolysis), Reflux (resolution)15-40°C
Reaction Time ~7 hours (hydrolysis + resolution)3-24 hours
Yield Not specified in detailNot specified in detail
Optical Purity Up to 99.7%High (inherent to enzymatic process)

Table 1: Comparison of Synthetic Routes to (S)-2-Aminobutanamide.

Synthesis of Levetiracetam from (S)-2-Aminobutanamide Hydrochloride

Once the key intermediate is obtained, the synthesis of Levetiracetam proceeds via N-acylation followed by cyclization.

Experimental Protocol: Synthesis of Levetiracetam

  • N-Acylation: (S)-2-Aminobutanamide hydrochloride (1.0 eq) is condensed with 4-chlorobutyryl chloride (1.0-1.2 eq). The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the HCl generated. Anhydrous aprotic solvents like acetone or acetonitrile are commonly used. The reaction is often initiated at a low temperature (0-5°C) and then allowed to proceed at room temperature.

  • Cyclization: The resulting N-acylated intermediate is then cyclized to form the pyrrolidinone ring of Levetiracetam. This is typically achieved by treating the intermediate with a base, such as potassium hydroxide, in a suitable solvent like dichloromethane.

ParameterValue/Condition
Starting Material (S)-2-Aminobutanamide hydrochloride
Acylating Agent 4-Chlorobutyryl chloride
Base (Acylation) Triethylamine or Potassium Carbonate
Solvent (Acylation) Acetone or Acetonitrile
Temperature (Acylation) 0°C to room temperature
Base (Cyclization) Potassium Hydroxide
Solvent (Cyclization) Dichloromethane
Expected Yield 70-95% (depending on specific conditions)

Table 2: Typical Reaction Parameters for Levetiracetam Synthesis.

Broader Applications in Pharmaceutical Synthesis

The utility of this compound and its derivatives extends beyond antiepileptic drugs. The aminonitrile scaffold is a recognized pharmacophore in various therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Cyanopyrrolidines are a prominent class of DPP-4 inhibitors used in the treatment of type 2 diabetes. While direct synthesis from this compound is not the primary route for drugs like Saxagliptin, the underlying chemistry of utilizing an aminonitrile functional group is a key principle in their design and synthesis. The development of novel DPP-4 inhibitors often involves the exploration of various aminonitrile-containing scaffolds.

Cathepsin Inhibitors

Peptide nitriles have been identified as reversible inhibitors of cysteine proteases, such as cathepsins. They react with the active site cysteine to form a covalent thioimidate adduct. The synthesis of these inhibitors can be achieved by coupling amino acids or peptides with α-amino cyanides, which can be derived from a modified Strecker reaction, the same reaction used to produce this compound. This highlights the potential of using this compound as a starting point for creating novel cathepsin inhibitors for the treatment of diseases like osteoporosis and cancer.

Visualizing Synthetic Pathways and Workflows

Synthesis_of_Levetiracetam A Propionaldehyde B This compound A->B Strecker Synthesis (NH3, HCN) C (S)-2-Aminobutanamide Hydrochloride B->C Hydrolysis & Resolution D N-(1-carbamoylpropyl)-4-chlorobutanamide C->D N-Acylation (4-chlorobutyryl chloride) E Levetiracetam D->E Cyclization (Base)

Caption: Synthetic pathway for Levetiracetam from propionaldehyde.

Experimental_Workflow_Hydrolysis cluster_chemical Chemical Hydrolysis cluster_enzymatic Enzymatic Hydrolysis A1 Racemic this compound A2 Alkaline Hydrolysis (NaOH, H2O, 50°C) A1->A2 A3 Racemic 2-Aminobutanamide A2->A3 A4 Resolution (L-Tartaric Acid, Methanol) A3->A4 A5 (S)-2-Aminobutanamide Tartrate A4->A5 A6 Acidification (HCl) A5->A6 A7 (S)-2-Aminobutanamide HCl A6->A7 B1 This compound B2 Nitrile Hydratase (Buffer, 15-40°C) B1->B2 B3 (S)-2-Aminobutanamide B2->B3

Caption: Workflow for the synthesis of (S)-2-Aminobutanamide.

Conclusion

This compound is a cornerstone intermediate in modern pharmaceutical synthesis. Its application in the production of high-value APIs like Levetiracetam demonstrates its industrial relevance. The detailed protocols and data presented herein provide a practical guide for researchers and scientists working in drug development. The continued exploration of the reactivity of this compound and its derivatives is expected to unlock new synthetic pathways and lead to the discovery of novel therapeutic agents across a spectrum of diseases. The versatility of this chiral building block ensures its enduring importance in the quest for new and improved medicines.

References

Application Notes and Protocols: 2-Aminobutanenitrile as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobutanenitrile, a chiral α-aminonitrile, is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for a variety of chemical transformations, making it an ideal starting material for the construction of diverse heterocyclic scaffolds. These heterocyclic motifs are of significant interest in drug discovery and development due to their prevalence in biologically active molecules and natural products. This document provides detailed application notes and protocols for the synthesis of key heterocyclic compounds using this compound as a precursor.

Key Applications in Heterocyclic Synthesis

This compound serves as a linchpin for the synthesis of several important classes of N-heterocycles, including pyrimidines, imidazoles, and thiazoles. The ethyl group at the α-position of this compound introduces a key structural element that can influence the physicochemical properties and biological activity of the final heterocyclic compounds.

Synthesis of Substituted Pyrimidines

Pyrimidines are a fundamental class of heterocycles found in nucleic acids and numerous pharmaceuticals. This compound can be utilized in condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents to construct the pyrimidine ring.

Reaction Scheme: Synthesis of Tetrahydropyrimidines

A plausible synthetic route involves the reaction of this compound with a β-ketoester in the presence of an acid or base catalyst, followed by cyclization. This approach, analogous to the Biginelli reaction, can lead to highly functionalized di- or tetrahydropyrimidines.

cluster_reactants Reactants cluster_products Products This compound This compound (C₄H₈N₂) Intermediate Imino-ester Intermediate This compound->Intermediate Condensation Beta-Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta-Ketoester->Intermediate Addition Tetrahydropyrimidine Substituted Tetrahydropyrimidine Intermediate->Tetrahydropyrimidine Cyclization (Intramolecular) cluster_reactants Reactants cluster_products Products This compound This compound Intermediate N-Alkylated Intermediate This compound->Intermediate N-Alkylation Alpha-Haloketone α-Haloketone (e.g., 2-Bromoacetophenone) Alpha-Haloketone->Intermediate Aminoimidazole Substituted Aminoimidazole Intermediate->Aminoimidazole Intramolecular Cyclization cluster_reactants Reactants cluster_products Products This compound This compound Intermediate Dithiocarbamate Intermediate This compound->Intermediate Addition CS2 Carbon Disulfide (CS₂) CS2->Intermediate Aminothiazole 5-Amino-4-ethyl- 1,3-thiazole-2-thiol Intermediate->Aminothiazole Intramolecular Cyclization

Application Notes and Protocols for the Purification of 2-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the purification of 2-aminobutanenitrile, a versatile building block in organic synthesis and a key intermediate in the development of pharmaceuticals.[1][2] The protocols outlined below cover the purification of racemic this compound and the resolution of its enantiomers, critical steps for applications where stereochemistry is crucial.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₄H₈N₂[3]
Molecular Weight 84.12 g/mol [3]
Boiling Point 160.5 ± 23.0 °C at 760 mmHgLookChem
Density 0.9 ± 0.1 g/cm³LookChem
CAS Number 40651-89-6[3]

Purification of Racemic this compound

The initial purification of this compound following its synthesis, typically via the Strecker reaction of propionaldehyde, ammonia, and a cyanide source, is crucial to remove unreacted starting materials, byproducts, and residual solvents.[4]

Experimental Protocol 1: Extraction and Distillation

This protocol is suitable for the initial workup and purification of the crude reaction mixture.

1. Extraction:

  • Following the completion of the synthesis reaction, the reaction mixture is transferred to a separatory funnel.

  • The aqueous layer is extracted three times with an organic solvent such as 1,2-ethylene dichloride (200 mL for each extraction).[4]

  • The organic phases are combined and washed once with a saturated sodium chloride solution (brine).

  • The organic layer is then dried over anhydrous magnesium sulfate for one hour.

  • The drying agent is removed by filtration.

2. Solvent Removal:

  • The solvent is removed from the dried organic phase by rotary evaporation to yield the crude this compound as a reddish-black oily product.

3. Fractional Distillation:

  • The crude this compound is purified by fractional distillation under reduced pressure.

  • The distillation should be conducted at a pressure that allows the compound to boil between 45 °C and 180 °C to prevent decomposition.[5]

  • Collect the fraction corresponding to the boiling point of this compound. The boiling point at a reduced pressure of 3 Torr is approximately 50 °C.[2]

ParameterValue
Extraction Solvent 1,2-ethylene dichloride
Number of Extractions 3
Drying Agent Anhydrous Magnesium Sulfate
Distillation Pressure ~3 Torr
Expected Boiling Point ~50 °C
Reported Yield (Crude) 78% (GC purity 81%)

Chiral Resolution of this compound

For many pharmaceutical applications, the separation of the racemic mixture into its individual enantiomers is a critical step.[6] This can be achieved through chemical resolution by forming diastereomeric salts.[6][7]

Experimental Protocol 2: Diastereomeric Salt Crystallization with L-Tartaric Acid

This protocol describes the resolution of racemic this compound by forming a diastereomeric salt with L-(+)-tartaric acid.[8]

1. Salt Formation:

  • Dissolve the racemic this compound in methanol.

  • Add L-(+)-tartaric acid to the solution while stirring. A typical molar ratio of amine to tartaric acid can be around 1:0.5 to 1:1, which should be optimized.

  • Reflux the mixture for 5 hours.

2. Crystallization:

  • Cool the solution to 20 °C to allow for the crystallization of the diastereomeric salt.

  • Collect the crystals by suction filtration.

3. Liberation of the Enantiomerically Enriched Amine:

  • The purified diastereomeric salt is treated with a base, such as a 10% sodium hydroxide solution, to liberate the free amine.

  • The free amine is then extracted with an appropriate organic solvent.

  • The organic extracts are dried and the solvent is removed to yield the enantiomerically enriched this compound.

4. Recrystallization (Optional):

  • To further enhance the purity of the final product, recrystallization can be performed to remove byproducts such as sodium chloride.[8]

ParameterValue
Resolving Agent L-(+)-tartaric acid
Solvent Methanol
Reaction Time 5 hours (reflux)
Crystallization Temperature 20 °C
Reported Optical Purity 99.7%

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the chemical and enantiomeric purity of this compound.

Chiral HPLC

For determining the enantiomeric excess of the resolved this compound, a chiral stationary phase is employed. While a specific method for this compound is not detailed in the provided results, a general approach for chiral amines can be adapted.[9]

ParameterGeneral Conditions
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak)
Mobile Phase Isocratic mixture of n-hexane and 2-propanol
Flow Rate 1 mL/min
Detection UV (if derivatized) or other suitable detector

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the purification procedures.

Purification_Workflow cluster_racemic Purification of Racemic this compound crude Crude this compound extraction Solvent Extraction crude->extraction 1,2-ethylene dichloride drying Drying of Organic Phase extraction->drying Anhydrous MgSO4 evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation pure_racemate Purified Racemic This compound distillation->pure_racemate

Figure 1. Workflow for the purification of racemic this compound.

Resolution_Workflow cluster_resolution Chiral Resolution of this compound racemate Racemic this compound salt_formation Diastereomeric Salt Formation racemate->salt_formation L-Tartaric Acid, Methanol crystallization Crystallization salt_formation->crystallization Cooling filtration Filtration crystallization->filtration liberation Liberation of Free Amine filtration->liberation NaOH solution final_extraction Extraction liberation->final_extraction pure_enantiomer Enantiomerically Pure This compound final_extraction->pure_enantiomer

Figure 2. Workflow for the chiral resolution of this compound.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobutanenitrile is a valuable chiral building block and a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry for the production of antiepileptic drugs like Levetiracetam.[1][2] Its bifunctional nature, containing both an amino and a nitrile group, allows for a wide range of chemical transformations.[1] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on the industrially preferred Strecker synthesis. Alternative routes and purification strategies are also discussed to provide a comprehensive overview for researchers and drug development professionals.

Synthetic Routes

The industrial production of this compound is primarily achieved through the Strecker synthesis. While other methods exist, such as the dehydration of amides or synthesis from hydroxynitriles, the Strecker reaction is often favored for its directness and cost-effectiveness.[1]

Primary Industrial Method: The Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde (propionaldehyde), an ammonia source (ammonia or ammonium salt), and a cyanide source (e.g., sodium cyanide or hydrogen cyanide).[2][3][4] The reaction proceeds through the formation of an α-aminonitrile.[3][4]

An improved industrial process involves the reaction of propionaldehyde with sodium cyanide in the presence of ammonia under controlled pressure and temperature, leading to high yields.[1] To enhance reaction efficiency, an excess of the cyanide source is often employed, with molar ratios of cyanide to propionaldehyde ranging from 1.5:1 to 3:1.[1]

Experimental Protocols

Protocol 1: Industrial Scale Strecker Synthesis of this compound

This protocol is based on a typical industrial preparation method.

Materials and Equipment:

  • Pressurized reaction vessel

  • Propionaldehyde

  • Sodium cyanide (or hydrogen cyanide)

  • Ammonia (or ammonium chloride)

  • 1,2-Dichloroethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable pressurized reactor, combine propionaldehyde, the ammonia source, and the cyanide source. The reaction can be carried out in an aqueous environment.[1]

  • Reaction Conditions: The reaction is conducted under controlled ammonia pressure.[1] Maintain the temperature between 0-25°C. For example, one process introduces hydrocyanic acid to a mixture of n-propanal and triethylamine at 15-25°C, followed by the introduction of ammonia gas to maintain a pressure of 3 kg at around 20°C.[5] Another protocol suggests maintaining the reaction system temperature at 10°C during the initial addition, followed by reaction at room temperature (20-25°C) for 20 hours under an ammonia pressure of 0.3 MPa.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Extraction: Upon completion, the reaction mixture is worked up. The this compound product is extracted using an organic solvent, such as 1,2-dichloroethane.[1]

  • Drying and Solvent Removal: The combined organic extracts are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude this compound as a reddish-black oily product.[1]

Protocol 2: Purification of this compound via Schiff Base Formation

Due to the inherent instability of this compound, which can lead to impurities, a purification step involving the formation of a stable Schiff base intermediate is recommended for industrial production.[6]

Materials and Equipment:

  • Crude this compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Alkaline aqueous solution (e.g., sodium hydroxide solution)

  • Organic solvent (e.g., methanol)

  • Hydrogen chloride (gas or solution)

Procedure:

  • Schiff Base Formation: React the crude this compound with an aromatic aldehyde in an alkaline aqueous solution. This reaction forms a stable Schiff base intermediate which can be isolated as a solid by filtration.[6]

  • Hydrolysis to Pure Salt: The isolated Schiff base is then dissolved in an organic solvent, and water is added. The Schiff base is hydrolyzed under acidic conditions by passing hydrogen chloride gas or adding a hydrogen chloride solution to yield the pure this compound hydrochloride salt.[6] This method provides good product quality and is amenable to industrial scale-up.[6]

Data Presentation

Parameter Strecker Synthesis (Method 1) Strecker Synthesis (Method 2) Reference
Aldehyde n-PropionaldehydePropionaldehyde[5]
Cyanide Source Hydrocyanic AcidSodium Cyanide[5]
Ammonia Source Ammonia GasAmmonia Gas & Ammonium Chloride
Catalyst Triethylamine-[5]
Temperature 15-25°C (initial), ~20°C (reaction)10°C (initial), 20-25°C (reaction)[5]
Pressure 3 kg0.3 MPa[5]
Reaction Time 1 hour (initial), then further reaction20 hours
Solvent -Water
Extraction Solvent -1,2-Dichloroethane[1]
Yield -78%
Purity (GC) -81%
Purification Parameter Value Reference
Purification Method Schiff Base Formation and Hydrolysis[6]
Intermediate Schiff Base with Aromatic Aldehyde[6]
Final Product Form This compound Hydrochloride[6][7]
Advantage Good product quality, stable product[6]

Visualizations

Workflow for Industrial Synthesis of this compound

G cluster_synthesis Strecker Synthesis cluster_purification Purification Propionaldehyde Propionaldehyde Reactor Pressurized Reactor (0-25°C, 0.3 MPa) Propionaldehyde->Reactor Ammonia_Source Ammonia Source (Ammonia/Ammonium Salt) Ammonia_Source->Reactor Cyanide_Source Cyanide Source (NaCN/HCN) Cyanide_Source->Reactor Crude_Product Crude this compound Reactor->Crude_Product Extraction Solvent Extraction (1,2-Dichloroethane) Crude_Product->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Purified_Product Purified this compound Solvent_Removal->Purified_Product

Caption: Workflow for the industrial synthesis and purification of this compound.

Logical Relationship of Key Reaction Parameters

G cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs Propionaldehyde Propionaldehyde Yield High Yield Propionaldehyde->Yield Ammonia Ammonia Ammonia->Yield Cyanide Cyanide Cyanide->Yield Temperature Temperature (0-25°C) Temperature->Yield Pressure Pressure (0.3 MPa) Pressure->Yield Molar_Ratio Molar Ratio (Excess Cyanide) Molar_Ratio->Yield Purity High Purity Yield->Purity

Caption: Key parameters influencing the yield and purity of this compound synthesis.

References

Derivatization of 2-Aminobutanenitrile for biological screening

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the derivatization of 2-aminobutanenitrile for the purposes of biological screening, including detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Application Notes

Introduction

This compound is a chiral building block featuring a primary amine and a nitrile functional group.[1][2] Its bifunctionality makes it a valuable starting material for the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry.[1] The derivatization of the primary amine allows for systematic modifications to explore structure-activity relationships (SAR) and to develop novel compounds for biological screening. The nitrile group can also be manipulated, for instance, through reduction to a primary amine, further expanding the chemical space for derivatization.[3][4][5]

Derivatization Strategies for this compound

The chemical versatility of this compound allows for a range of derivatization reactions, primarily targeting the nucleophilic primary amine. Key strategies include:

  • Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides is a common method to introduce a variety of substituents and create amide derivatives.[6][7][8][9] This approach is fundamental in building libraries of compounds for screening.

  • Reductive Amination: The reaction of the primary amine with aldehydes or ketones in the presence of a reducing agent can yield secondary amines. This method is effective for introducing alkyl groups with varying steric and electronic properties.

  • Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which are important functional groups in many biologically active compounds.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These moieties can participate in hydrogen bonding interactions with biological targets.

Biological Screening of this compound Derivatives

A library of derivatized this compound compounds can be subjected to a variety of biological assays to identify potential therapeutic leads. High-throughput screening (HTS) is a widely used approach for rapidly evaluating large compound libraries.[10][11][12]

Key aspects of a screening cascade include:

  • Primary Screening: Initial testing of the compound library at a single concentration to identify "hits".[11][13]

  • Hit Confirmation: Re-testing of initial hits to confirm their activity and eliminate false positives.[11]

  • Dose-Response Analysis: Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).[11]

  • Secondary Assays: Further characterization of active compounds in more complex biological systems (e.g., cell-based assays) to assess their mechanism of action and potential cytotoxicity.[10][14]

  • Structure-Activity Relationship (SAR) Studies: Analysis of the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.[13]

Amino-acetonitrile derivatives have shown promise as a new class of synthetic anthelmintic compounds, highlighting the potential of this scaffold in drug discovery.[15]

Experimental Protocols

Protocol 1: Acylation of this compound with an Acyl Chloride

This protocol describes a general procedure for the synthesis of N-acyl-2-aminobutanenitrile derivatives.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated this compound derivative.

Protocol 2: Reductive Amination of an Aldehyde with this compound

This protocol provides a general method for the synthesis of N-alkyl-2-aminobutanenitrile derivatives.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in methanol.

  • Add a few drops of glacial acetic acid to catalyze the imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table provides a template for summarizing the biological activity data of a hypothetical library of this compound derivatives against a target protein (e.g., a kinase).

Compound IDR-Group% Inhibition at 10 µMIC₅₀ (µM)
DERIV-001Acetyl15.2> 100
DERIV-002Benzoyl85.72.5
DERIV-0034-Chlorobenzoyl92.10.8
DERIV-004Isobutyl45.325.1
DERIV-005Phenylsulfonyl68.98.7

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from the derivatization of this compound to the identification of lead compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound derivatization Derivatization Reactions (Acylation, Reductive Amination, etc.) start->derivatization purification Purification (Column Chromatography) derivatization->purification library Compound Library purification->library hts High-Throughput Screening (HTS) (Single Concentration) library->hts hit_confirmation Hit Confirmation hts->hit_confirmation dose_response Dose-Response Assay (IC50 Determination) hit_confirmation->dose_response hits Confirmed Hits dose_response->hits sar Structure-Activity Relationship (SAR) Analysis hits->sar sar->derivatization secondary_assays Secondary Assays (e.g., Cell-based) sar->secondary_assays lead_compounds Lead Compounds secondary_assays->lead_compounds

Caption: Workflow for derivatization and biological screening of this compound.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a this compound derivative acting as a kinase inhibitor.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->mek

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical derivative.

References

Application of 2-Aminobutanenitrile in the Synthesis of Imidazolinone Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Aminobutanenitrile, a versatile synthetic intermediate, serves as a crucial building block in the preparation of various agrochemicals. Its bifunctional nature, possessing both a nucleophilic amino group and a nitrile moiety, allows for the construction of complex heterocyclic scaffolds inherent to many active herbicidal compounds. This application note details the use of this compound in the synthesis of imidazolinone herbicides, a class of potent inhibitors of the enzyme acetolactate synthase (ALS) in plants. The protocols provided herein are based on established synthetic methodologies for analogous compounds and are adapted for researchers in agrochemical discovery and development.

Synthesis of this compound

The precursor, this compound, can be efficiently synthesized via the Strecker reaction, a well-established method for the formation of α-amino nitriles.[1][2]

Experimental Protocol: Strecker Synthesis of this compound

This protocol outlines the synthesis of this compound from propanal, ammonia, and a cyanide source.

  • Materials:

    • Propanal

    • Ammonium Chloride (NH₄Cl)

    • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Water

    • Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH)

    • Diethyl ether or other suitable organic solvent for extraction

  • Procedure:

    • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water and add a solution of sodium cyanide (1.0 equivalent) in water. Cool the mixture in an ice bath.

    • Slowly add propanal (1.0 equivalent) to the cooled cyanide/ammonia solution with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

    • Purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data:

ParameterValue
Starting MaterialPropanal
Key ReagentsNH₄Cl, NaCN
SolventWater, Methanol/Ethanol
Reaction Time4-12 hours
TemperatureRoom Temperature
Yield Typically 70-85%
Purity>95% after purification
Analysis¹H NMR, ¹³C NMR, IR, Mass Spectrometry

Synthesis of Imidazolinone Herbicides from this compound

The synthetic strategy involves the reaction of this compound with a derivative of pyridine-2,3-dicarboxylic acid to form a key amide intermediate, which is subsequently cyclized to the imidazolinone ring system. This pathway is analogous to the synthesis of herbicides like imazamox.

Signaling Pathway Diagram:

Synthesis_Pathway A This compound C Amide Intermediate A->C Acylation B Pyridine-2,3-dicarboxylic acid anhydride B->C D Imidazolinone Herbicide C->D Cyclization

Caption: Synthetic pathway from this compound to an imidazolinone herbicide.

Experimental Workflow Diagram:

Experimental_Workflow cluster_synthesis Synthesis cluster_cyclization Cyclization cluster_purification Purification & Analysis start Start: Mix this compound and Pyridine-2,3-dicarboxylic acid anhydride reaction Stir at controlled temperature start->reaction monitoring Monitor reaction by TLC/HPLC reaction->monitoring workup Aqueous workup and extraction monitoring->workup base_treatment Treat amide intermediate with base workup->base_treatment heating Heat to reflux base_treatment->heating cyclization_monitoring Monitor cyclization heating->cyclization_monitoring acidification Acidify to precipitate product cyclization_monitoring->acidification filtration Filter crude product acidification->filtration purify Recrystallization or column chromatography filtration->purify analysis Characterize by NMR, MS, IR purify->analysis end End: Pure Imidazolinone Herbicide analysis->end

Caption: Experimental workflow for the synthesis of an imidazolinone herbicide.

Experimental Protocol: Synthesis of an Imidazolinone Herbicide

This two-step protocol describes the formation of the amide intermediate followed by its cyclization.

Step 1: Synthesis of the Amide Intermediate

  • Materials:

    • This compound

    • Pyridine-2,3-dicarboxylic acid anhydride

    • Anhydrous Toluene or other aprotic solvent

    • 4-Picoline or other suitable base

    • Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous toluene.

    • Add 4-picoline (1.2 equivalents) to the solution and cool the mixture to 10-15°C.

    • In a separate flask, prepare a solution of pyridine-2,3-dicarboxylic acid anhydride (1.0 equivalent) in anhydrous toluene.

    • Slowly add the anhydride solution to the this compound solution, maintaining the temperature between 10-15°C.

    • Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup by adding water and adjusting the pH with dilute HCl and NaOH to separate the product.

    • Extract the aqueous layer with ethyl acetate. The product may be in either the aqueous or organic layer depending on the pH.

    • Isolate the crude amide intermediate by solvent evaporation.

Step 2: Cyclization to the Imidazolinone Herbicide

  • Materials:

    • Crude Amide Intermediate from Step 1

    • Aqueous Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Procedure:

    • Dissolve the crude amide intermediate in an aqueous solution of sodium hydroxide (e.g., 25% w/w).

    • Heat the reaction mixture to reflux (approximately 65-70°C) and stir for 2-4 hours. The cyclization progress can be monitored by HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly acidify the reaction mixture with concentrated hydrochloric acid or sulfuric acid to a pH of approximately 1.5-2.0.

    • The imidazolinone herbicide will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Quantitative Data for Imidazolinone Synthesis:

ParameterStep 1: Amide FormationStep 2: Cyclization
Starting MaterialThis compound, Pyridine-2,3-dicarboxylic acid anhydrideAmide Intermediate
Key Reagents4-PicolineNaOH, HCl/H₂SO₄
SolventTolueneWater
Reaction Time1-2 hours2-4 hours
Temperature10-15°C65-70°C
Yield Typically 80-90% (crude) Typically 75-85% (after purification)
Purity->97% after recrystallization
Analysis¹H NMR, HPLC¹H NMR, ¹³C NMR, IR, Mass Spectrometry, HPLC

This compound is a readily accessible and highly effective precursor for the synthesis of imidazolinone herbicides. The described protocols provide a clear and reproducible pathway for the laboratory-scale preparation of these important agrochemicals. The straightforward nature of the reactions, coupled with good yields, makes this synthetic route attractive for researchers engaged in the development of new crop protection agents. Further optimization of reaction conditions and exploration of substrate scope can lead to the discovery of novel herbicidal compounds with improved efficacy and environmental profiles.

References

Application Note: Hydrolysis of 2-Aminobutanenitrile for the Synthesis of 2-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the hydrolysis of 2-aminobutanenitrile to synthesize 2-aminobutanoic acid, a non-proteinogenic amino acid valuable as a chiral building block in pharmaceutical and chemical synthesis. The protocols described herein cover both acidic and basic hydrolysis conditions, offering procedural flexibility for researchers. This document includes comprehensive experimental workflows, data presentation, and safety considerations tailored for researchers, scientists, and professionals in drug development.

Introduction

The conversion of α-aminonitriles to α-amino acids is a fundamental transformation in organic chemistry, most notably as the final step in the classical Strecker amino acid synthesis.[1][2][3] this compound serves as the direct precursor to 2-aminobutanoic acid, and its efficient hydrolysis is crucial for the overall success of the synthesis. The hydrolysis of the nitrile functional group to a carboxylic acid can be effectively achieved under either strong acidic or strong basic conditions.[4][5][6] The choice between acid or base catalysis often depends on the stability of the starting material and the desired final product form. Acid hydrolysis directly yields the amino acid (as its ammonium salt), while basic hydrolysis produces the carboxylate salt, which requires a subsequent acidification step.[7] This note details both methodologies, providing a robust guide for laboratory synthesis.

Experimental Protocols

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Strong acids (e.g., HCl) and bases (e.g., NaOH) are corrosive and can cause severe burns. Handle with extreme care.

  • The hydrolysis of nitriles may produce ammonia, which is a toxic and irritating gas. Ensure adequate ventilation.

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the hydrolysis using a strong mineral acid. The reaction proceeds through an intermediate amide to the final carboxylic acid.[6][8]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 6 M) for neutralization

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1 part this compound.

  • Acid Addition: In a fume hood, slowly and carefully add 10 parts of 6 M hydrochloric acid to the flask. The addition may be exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting aminonitrile.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture to a pH of approximately 7.0 by the slow addition of a 6 M NaOH solution. This step should be performed in an ice bath to dissipate the heat of neutralization. The amino acid is least soluble at its isoelectric point.

  • Isolation: The resulting 2-aminobutanoic acid may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If it remains in solution, the product can be isolated by evaporation of the solvent or by ion-exchange chromatography.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol describes the hydrolysis using a strong base. This method initially forms the sodium salt of the amino acid.[7]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, ~12 M) for acidification

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask with a stir bar, dissolve 2 parts of sodium hydroxide in 10 parts of deionized water. Once dissolved and cooled, add 1 part of this compound.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Ammonia gas will be evolved during the reaction.[7]

  • Reaction Monitoring: Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling: After completion, remove the heat and let the solution cool to room temperature.

  • Acidification: In an ice bath, carefully acidify the cooled solution to its isoelectric point (pH ~6.0 for many amino acids) by the dropwise addition of concentrated HCl.

  • Isolation: The 2-aminobutanoic acid will precipitate at its isoelectric point. Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Purification: Recrystallize the crude product from a water/ethanol mixture to obtain the purified 2-aminobutanoic acid.

Data Presentation

The efficiency of the hydrolysis protocols can be compared based on reaction time and product yield. The following table summarizes typical expected outcomes.

ParameterAcid Hydrolysis Protocol 1Base Hydrolysis Protocol 2
Reactant Ratio 1:10 (Nitrile:6M HCl)1:2:10 (Nitrile:NaOH:Water)
Temperature (°C) 100 - 110100 - 110
Reaction Time (h) 4 - 62 - 4
Typical Yield (%) 75 - 8580 - 90
Purification Method Neutralization & RecrystallizationAcidification & Recrystallization

Diagrams and Workflows

The logical flow of the experimental procedures for both acid and base-catalyzed hydrolysis is crucial for understanding and execution.

G cluster_title Workflow: Hydrolysis of this compound cluster_acid Protocol 1: Acid Hydrolysis cluster_base Protocol 2: Base Hydrolysis title_node A_Start Start with This compound A_React Add 6M HCl Reflux for 4-6h A_Start->A_React A_Cool Cool to Room Temperature A_React->A_Cool A_Neutralize Neutralize with NaOH to pH ~7 A_Cool->A_Neutralize A_Isolate Isolate Crude Product (Filtration/Evaporation) A_Neutralize->A_Isolate A_Purify Purify by Recrystallization A_Isolate->A_Purify A_End Final Product: 2-Aminobutanoic Acid A_Purify->A_End B_Start Start with This compound B_React Add NaOH Solution Reflux for 2-4h B_Start->B_React B_Cool Cool to Room Temperature B_React->B_Cool B_Acidify Acidify with HCl to pH ~6 B_Cool->B_Acidify B_Isolate Isolate Crude Product (Filtration) B_Acidify->B_Isolate B_Purify Purify by Recrystallization B_Isolate->B_Purify B_End Final Product: 2-Aminobutanoic Acid B_Purify->B_End

Caption: Comparative workflow for acid and base hydrolysis of this compound.

Conclusion

Both acid and base-catalyzed hydrolysis are effective methods for converting this compound into 2-aminobutanoic acid. The base-catalyzed approach may offer slightly faster reaction times and higher yields, but requires careful handling of evolved ammonia gas and subsequent acidification. The acid-catalyzed method is straightforward, though it may require longer reaction times. The choice of protocol will depend on the available laboratory resources, safety considerations, and the desired scale of the synthesis. Both methods, when followed carefully, provide reliable pathways to a valuable amino acid intermediate for further use in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: 2-Aminobutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the Strecker synthesis. This one-pot reaction involves the condensation of propanal, a cyanide source (commonly sodium cyanide), and an ammonia source (such as ammonia or ammonium chloride).[1]

Q2: What are the primary starting materials and reagents involved in the Strecker synthesis of this compound?

A2: The key starting materials and reagents are:

  • Propanal (Propionaldehyde): The aldehyde that provides the carbon backbone.

  • Cyanide Source: Typically sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Ammonia Source: Anhydrous ammonia (NH₃) or an ammonium salt like ammonium chloride (NH₄Cl).

  • Solvent: Often water or an aqueous/organic biphasic system.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: To maximize yield and minimize impurity formation, it is crucial to control the following parameters:

  • Temperature: Low temperatures, often between 0-10°C, are typically employed during the initial stages to control the exothermic reaction and prevent the formation of side products.[1]

  • Pressure: In industrial settings, the reaction may be carried out under pressure to increase the concentration of ammonia in the reaction mixture.[1]

  • pH: The pH of the reaction mixture can influence the rate of reaction and the formation of byproducts.

  • Stoichiometry of Reactants: The molar ratios of the reactants should be carefully controlled to ensure complete conversion of the limiting reagent and to minimize unreacted starting materials.

Troubleshooting Guide: Common Impurities and Their Mitigation

This guide addresses common impurities encountered during the synthesis of this compound, their potential causes, and recommended troubleshooting steps.

Impurity Profile of this compound Synthesis

While specific quantitative data for impurities can vary significantly based on reaction conditions and purification methods, the following table summarizes common impurities and their typical, albeit general, expected levels before extensive purification.

Impurity NameChemical StructureTypical Level (Post-Reaction, Pre-Purification)
Unreacted PropanalCH₃CH₂CHOLow to Moderate
2-HydroxybutanenitrileCH₃CH₂CH(OH)CNLow to Moderate
2-AminobutanamideCH₃CH₂CH(NH₂)CONH₂Low
Dimer of this compound(Structure not definitively reported)Trace to Low

Issue 1: Presence of Unreacted Propanal

  • Symptom: A peak corresponding to propanal is observed in the Gas Chromatography (GC) analysis of the crude product.

  • Potential Cause:

    • Incomplete reaction due to insufficient reaction time or non-optimal temperature.

    • Incorrect stoichiometry, with an excess of propanal relative to the cyanide and ammonia sources.

  • Troubleshooting:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., GC) to ensure the consumption of propanal. Consider extending the reaction time or adjusting the temperature profile.

    • Adjust Stoichiometry: Ensure that propanal is the limiting reagent or that a slight excess of the cyanide and ammonia sources is used to drive the reaction to completion.

Issue 2: Formation of 2-Hydroxybutanenitrile (Cyanohydrin)

  • Symptom: A significant peak corresponding to 2-hydroxybutanenitrile is detected in the analytical chromatogram (GC-MS or HPLC).

  • Potential Cause: This impurity forms when propanal reacts with the cyanide source in the absence of a sufficient concentration of ammonia.[1] This can occur if the ammonia is not adequately dissolved or if its addition is delayed.

  • Troubleshooting:

    • Ensure Efficient Ammonia Delivery: In gaseous ammonia systems, ensure a good dispersion rate. When using ammonium salts, ensure they are fully dissolved before the addition of propanal.

    • Pre-formation of Imine: Consider a stepwise approach where the imine is formed from propanal and ammonia before the addition of the cyanide source.

Issue 3: Hydrolysis to 2-Aminobutanamide

  • Symptom: The presence of 2-aminobutanamide is confirmed by analytical methods.

  • Potential Cause: The nitrile group of this compound is susceptible to hydrolysis to the corresponding amide, particularly under acidic or basic conditions, especially at elevated temperatures during workup or purification.[1]

  • Troubleshooting:

    • Maintain Neutral pH during Workup: Use mild extraction and washing conditions, avoiding strong acids or bases.

    • Low-Temperature Purification: If distillation is used for purification, perform it under reduced pressure to keep the temperature low and minimize thermal degradation and hydrolysis.

Issue 4: Formation of Dimerization Products

  • Symptom: Unidentified peaks with a higher molecular weight than this compound are observed, suggesting dimerization or oligomerization.

  • Potential Cause: Aminonitriles can be unstable and may undergo self-reaction, especially during prolonged storage or at elevated temperatures. The exact structure of the dimer of this compound is not widely reported, but it is a known issue with similar compounds.

  • Troubleshooting:

    • Minimize Storage Time: Analyze or use the crude this compound as quickly as possible after synthesis.

    • Store under Inert Atmosphere and Low Temperature: If storage is necessary, keep the product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to reduce the rate of self-reaction.

Experimental Protocols

Protocol 1: General Synthesis of this compound (Strecker Synthesis)

  • Materials: Propanal, Sodium Cyanide, Ammonium Chloride, Ammonia solution (25%), Water, Diethyl Ether.

  • Procedure:

    • In a well-ventilated fume hood, dissolve ammonium chloride in water in a reaction vessel equipped with a stirrer and a dropping funnel.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a chilled solution of sodium cyanide in water to the reaction vessel.

    • Slowly add a chilled ammonia solution.

    • Add propanal dropwise to the reaction mixture while maintaining the temperature between 0-10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by GC.

    • Once the reaction is complete, extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and semi-quantify this compound and its volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions (Example):

    • Column: 5% Phenyl Methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.

Visualizations

G Troubleshooting Workflow for this compound Synthesis Impurities start Crude Product Analysis (GC-MS / HPLC) impurity_detected Impurity Detected? start->impurity_detected propanal Unreacted Propanal impurity_detected->propanal Yes cyanohydrin 2-Hydroxybutanenitrile impurity_detected->cyanohydrin Yes amide 2-Aminobutanamide impurity_detected->amide Yes dimer High MW Impurities (Dimer) impurity_detected->dimer Yes end Proceed to Purification impurity_detected->end No action_propanal Action: - Increase reaction time/temp - Adjust stoichiometry propanal->action_propanal action_cyanohydrin Action: - Ensure efficient ammonia delivery - Pre-form imine cyanohydrin->action_cyanohydrin action_amide Action: - Neutral pH workup - Low-temp purification amide->action_amide action_dimer Action: - Minimize storage time - Store cold & under inert gas dimer->action_dimer action_propanal->start Re-analyze action_cyanohydrin->start Re-analyze action_amide->start Re-analyze action_dimer->start Re-analyze

Caption: Troubleshooting workflow for common impurities in this compound synthesis.

References

Technical Support Center: Enhancing the Yield of 2-Aminobutanenitrile via Strecker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-Aminobutanenitrile in the Strecker synthesis.

Troubleshooting Guide

This guide addresses common challenges that can lead to reduced yields of this compound and offers targeted solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient Imine Formation: The initial condensation of butyraldehyde and ammonia to form the corresponding imine is a critical equilibrium-driven step. The presence of water can hinder this reaction.Use a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture to remove water as it is formed, thus driving the equilibrium towards the imine product.[1]
Incorrect pH: The pH of the reaction medium is crucial for both imine formation and the nucleophilic addition of the cyanide ion.Maintain Optimal pH: Adjust and maintain the reaction pH within the optimal range of 8-10. This can be achieved using a buffered solution or by the controlled addition of a base.[2]
Low Reaction Temperature: While lower temperatures can minimize side reactions, a temperature that is too low may significantly slow down the reaction rate.Optimize Temperature: A common starting point is 0-5°C to suppress side reactions.[2] However, if the reaction is sluggish, a moderate increase in temperature may be beneficial. The optimal temperature should be determined empirically.
Formation of Significant Byproducts Hydrolysis of the Nitrile: The aminonitrile product can be susceptible to hydrolysis under the reaction conditions, leading to the formation of the corresponding amino acid or other undesired products.Control Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures. Work up the reaction mixture promptly upon completion.
Polymerization of Butyraldehyde: Aldehydes, especially in the presence of acids or bases, can undergo self-condensation or polymerization reactions.Controlled Addition of Reagents: Add the butyraldehyde slowly to the reaction mixture containing ammonia and the cyanide source to maintain a low concentration of the free aldehyde.
Difficulty in Product Isolation and Purification Product Instability: this compound can be unstable, particularly as a free base.Isolate as a Salt: Consider isolating the product as a more stable salt, such as the hydrochloride salt, by treating the reaction mixture with HCl gas or an HCl solution in a suitable solvent.
Emulsion Formation during Extraction: The presence of both amino and nitrile functionalities can lead to the formation of emulsions during aqueous workup.Use of Brine: Wash the organic extract with a saturated sodium chloride solution (brine) to help break up emulsions and improve phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Strecker synthesis of this compound?

A1: For the synthesis of this compound from butyraldehyde, it is recommended to maintain a temperature in the range of 0–5°C.[2] This helps to minimize side reactions such as the hydrolysis of the nitrile group. However, the optimal temperature can be dependent on other reaction parameters and may require some empirical optimization.

Q2: How critical is pH control in this synthesis?

A2: pH control is very critical. The reaction is typically carried out under slightly basic conditions, with an optimal pH range of 8–10.[2] This pH facilitates the nucleophilic attack of ammonia on the aldehyde and the subsequent addition of the cyanide ion.

Q3: Which cyanide source is best to use?

A3: While hydrogen cyanide (HCN) can be used, it is highly toxic and difficult to handle. Safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly employed in combination with an ammonium salt like ammonium chloride (NH₄Cl), which generates HCN in situ.[3] Trimethylsilyl cyanide (TMSCN) is another alternative that can be used, sometimes in conjunction with a catalyst.

Q4: Can a catalyst improve the yield of this compound?

A4: Yes, various catalysts can be employed to improve the yield and reaction rate of the Strecker synthesis. Lewis acids and some organocatalysts have been shown to be effective for the synthesis of α-aminonitriles. The choice of catalyst can depend on the specific substrate and reaction conditions.

Q5: My yield is consistently low. What are the first troubleshooting steps I should take?

A5: First, verify the quality and purity of your starting materials, especially the butyraldehyde, as impurities can interfere with the reaction. Second, ensure that your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. Third, carefully monitor and control the temperature and pH throughout the reaction. Finally, consider the addition of a dehydrating agent to promote imine formation.

Quantitative Data on Strecker Synthesis of Aminonitriles

While specific yield data for the Strecker synthesis of this compound under varied conditions is not extensively documented in readily available literature, the following tables provide comparative data for the synthesis of other α-aminonitriles, which can serve as a valuable reference for optimizing your reaction.

Table 1: Effect of Different Catalysts on the Yield of an α-Aminonitrile *

CatalystTime (min)Yield (%)
None2585
ZrOCl₂·8H₂O (5 mol%)1588
ZrOCl₂·8H₂O (10 mol%)595
ZrOCl₂·8H₂O (20 mol%)393

*Reaction of benzaldehyde, aniline, and TMSCN under solvent-free conditions at room temperature.

Table 2: Influence of Solvent on the Yield of an α-Aminonitrile with ZrOCl₂·8H₂O (10 mol%) Catalyst *

SolventTime (min)Yield (%)
Solvent-free595
CH₃CN36074
CH₂Cl₂36076
THF36063
EtOH36051
H₂O36083

*Reaction of benzaldehyde, aniline, and TMSCN at room temperature.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound Hydrochloride

This protocol is adapted from a patented procedure for the preparation of 2-aminobutyronitrile hydrochloride.

Materials:

  • Butyraldehyde

  • Ammonium Chloride (NH₄Cl)

  • Aqueous Ammonia (30%)

  • Sodium Cyanide (NaCN)

  • Water (deionized)

  • An appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrogen Chloride (HCl) gas or a solution in a suitable solvent

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve ammonium chloride and aqueous ammonia in water.

  • Add an aqueous solution of sodium cyanide to the mixture.

  • Cool the reaction mixture to 5-10°C using an ice bath.

  • Slowly add butyraldehyde dropwise to the cooled mixture while maintaining the temperature between 5-10°C.

  • After the addition is complete, continue to stir the reaction mixture at a temperature between 0-20°C for 4-10 hours.

  • Upon completion of the reaction (monitored by a suitable technique like TLC or GC), transfer the mixture to a separatory funnel.

  • Extract the product into an organic solvent. Perform multiple extractions to ensure complete recovery.

  • Combine the organic phases and dry them over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • At room temperature, bubble hydrogen chloride gas through the dried organic solution, or add a solution of HCl, until the pH of the solution reaches 3-4.

  • The this compound hydrochloride will precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold organic solvent.

  • Dry the product under vacuum to obtain this compound hydrochloride.

Visualizations

Strecker_Synthesis_Pathway Strecker Synthesis of this compound Butyraldehyde Butyraldehyde Iminium_Ion Iminium Ion Butyraldehyde->Iminium_Ion + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Iminium_Ion Aminonitrile This compound Iminium_Ion->Aminonitrile Cyanide_Ion Cyanide Ion (CN-) Cyanide_Ion->Aminonitrile + CN-

Caption: Reaction pathway of the Strecker synthesis for this compound.

Experimental_Workflow General Experimental Workflow Start Start: Reagent Preparation Reaction Strecker Reaction (Butyraldehyde, NH3, NaCN) Controlled T and pH Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Isolation Product Isolation (e.g., as HCl salt) Drying->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification End End: Pure this compound Purification->End

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

Side reactions and byproducts in 2-Aminobutanenitrile formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-aminobutanenitrile.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily via the Strecker synthesis, which involves the reaction of propanal, a cyanide source, and ammonia.

FAQs

Q1: What is the most common method for synthesizing this compound?

A1: The most established and industrially preferred method for synthesizing this compound is the Strecker synthesis.[1] This is a one-pot, three-component reaction involving an aldehyde (propanal), a source of ammonia (such as ammonia gas or ammonium chloride), and a cyanide salt (like sodium or potassium cyanide).[1][2][3]

Q2: What are the primary side reactions and byproducts I should be aware of?

A2: The main side reactions include:

  • Hydrolysis: The nitrile group of this compound is susceptible to hydrolysis, especially in the presence of water and under acidic or alkaline conditions.[1] This initially forms 2-aminobutanamide, which can be further hydrolyzed to 2-aminobutanoic acid.[1]

  • Cyanohydrin Formation: A competing reaction is the formation of 2-hydroxybutanenitrile (the cyanohydrin of propanal). This occurs when the aldehyde reacts with the cyanide source before the imine is formed.[1]

  • Polymerization: Aminonitriles can be unstable and may be prone to polymerization, especially in their free base form.

Q3: How can I minimize the formation of the cyanohydrin byproduct?

A3: To favor the formation of the aminonitrile over the cyanohydrin, it is crucial to promote the formation of the imine intermediate. This can be achieved by ensuring a sufficient concentration of ammonia in the reaction mixture before the addition of the cyanide source.[4] An improved industrial method utilizes ammonia under pressure to increase its concentration in the aqueous phase.[1]

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yields can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to addressing this issue. Common causes include suboptimal temperature and pH, presence of water leading to hydrolysis, and unfavorable reactant ratios.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Suboptimal Temperature: High temperatures can promote side reactions and degradation.Maintain a low temperature, ideally between 0-10°C, during the initial stages of the reaction.[1]
Incorrect pH: The reaction is sensitive to pH.Control the pH of the reaction mixture to be in the range of 8-10.
Presence of Water: Water can lead to the hydrolysis of the nitrile product.Use anhydrous solvents and reagents where possible. If using an aqueous medium, minimize reaction time and control temperature to reduce the rate of hydrolysis.
Insufficient Cyanide: An inadequate amount of the cyanide source will result in incomplete conversion.Use a molar excess of the cyanide salt relative to the aldehyde. Ratios of 1.5:1 to 3:1 (cyanide to aldehyde) have been reported to improve efficiency.[1]
Presence of Significant Impurities 2-Hydroxybutanenitrile (Cyanohydrin) Formation: This indicates the reaction between the aldehyde and cyanide is favored over imine formation.Ensure a high concentration of ammonia is present before adding the cyanide source. Consider adding the aldehyde dropwise to a solution of ammonia and the cyanide salt.
Hydrolysis Products (Amide, Carboxylic Acid): This is due to the presence of water and/or prolonged reaction times at non-optimal pH.Work up the reaction under neutral or slightly basic conditions and minimize exposure to strongly acidic or basic aqueous solutions. Ensure the reaction is performed under an inert atmosphere to exclude atmospheric moisture.
Reaction Stalls or is Sluggish Inefficient Imine Formation: The initial condensation of the aldehyde and ammonia may be slow.The use of a dehydrating agent can help drive the equilibrium towards imine formation.
Poor Reagent Quality: Degradation of starting materials, particularly the aldehyde.Use freshly distilled propanal to avoid impurities from oxidation or polymerization.

Data Presentation

While specific quantitative data for byproduct distribution in this compound synthesis is not extensively detailed in the available literature, the following table summarizes the impact of various reaction parameters on product yield and purity based on general principles of the Strecker synthesis.

Parameter Effect on Yield Effect on Purity (Minimizing Byproducts)
Temperature Lower temperatures (0-10°C) generally favor higher yields by minimizing side reactions.[1]Lower temperatures reduce the rates of hydrolysis and other side reactions.
pH An optimal pH range (8-10) is crucial for efficient reaction.Maintaining the correct pH minimizes the hydrolysis of the nitrile.
Reactant Ratio (Cyanide:Aldehyde) An excess of the cyanide source can drive the reaction to completion, increasing the yield.[1]A significant excess may lead to more cyanohydrin formation if imine formation is slow.
Ammonia Concentration Higher ammonia concentration favors imine formation, leading to a higher yield of the desired aminonitrile.[1]Promotes the desired reaction pathway, thereby reducing the relative amount of cyanohydrin byproduct.
Presence of Water Can decrease the yield of the nitrile due to hydrolysis.The presence of water directly leads to the formation of amide and carboxylic acid impurities.

Yields for analogous α-aminonitrile syntheses have been reported to be as high as 88%.[5]

Experimental Protocols

The following is a representative laboratory-scale protocol for the synthesis of this compound via the Strecker synthesis. Disclaimer: This protocol is based on established chemical transformations and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

  • Propanal

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (aqueous, concentrated)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve ammonium chloride and sodium cyanide in a minimal amount of water.

  • To this stirred solution, add a concentrated aqueous ammonia solution.

  • Cool the mixture to 0-5°C.

  • Slowly add propanal dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, extract the product from the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The solvent can be carefully removed under reduced pressure to yield crude this compound. Further purification may be achieved by distillation under reduced pressure.

Visualizations

Reaction Pathway for this compound Formation

Strecker_Synthesis propanal Propanal imine Propanimine (Intermediate) propanal->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine aminonitrile This compound (Product) imine->aminonitrile + CN- cyanide Cyanide (CN-) cyanide->aminonitrile

Caption: Strecker synthesis pathway for this compound.

Common Side Reactions in this compound Synthesis

Side_Reactions start Propanal + NH3 + CN- product This compound start->product Desired Pathway cyanohydrin 2-Hydroxybutanenitrile (Cyanohydrin Byproduct) start->cyanohydrin Side Reaction 1 amide 2-Aminobutanamide (Hydrolysis Byproduct) product->amide Hydrolysis (+H2O) acid 2-Aminobutanoic Acid (Hydrolysis Byproduct) amide->acid Further Hydrolysis (+H2O)

Caption: Major side reactions in this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_temp Check Reaction Temperature start->check_temp temp_ok Is Temp 0-10°C? check_temp->temp_ok adjust_temp Adjust Temperature (Use Ice Bath) temp_ok->adjust_temp No check_reagents Analyze Reagents and Conditions temp_ok->check_reagents Yes end Re-run Experiment adjust_temp->end reagents_ok Water Present? Incorrect Ratios? check_reagents->reagents_ok use_anhydrous Use Anhydrous Reagents/Solvents reagents_ok->use_anhydrous Yes (Water) adjust_ratios Increase NH3/CN- Concentration reagents_ok->adjust_ratios Yes (Ratios) check_impurities Analyze Byproducts (GC/MS, NMR) reagents_ok->check_impurities No use_anhydrous->end adjust_ratios->end impurities_identified High Cyanohydrin or Hydrolysis Products? check_impurities->impurities_identified optimize_addition Optimize Reagent Addition Sequence impurities_identified->optimize_addition Yes impurities_identified->end No optimize_addition->end

Caption: Troubleshooting workflow for low yield issues.

References

Stability of 2-Aminobutanenitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminobutanenitrile Stability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It addresses common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and the retro-Strecker reaction.[1][2]

  • Hydrolysis: This occurs under both acidic and basic conditions. The nitrile group is first hydrolyzed to an amide (2-aminobutanamide), which is then further hydrolyzed to a carboxylic acid (2-aminobutanoic acid).[3] This process is generally slow but can be accelerated by changes in pH and temperature.[1]

  • Retro-Strecker Reaction: This is the reverse of the Strecker synthesis. The aminonitrile breaks down into an imine and hydrogen cyanide. The imine can then be hydrolyzed back to the corresponding aldehyde (propanal) and amine (ammonia). This reaction can be promoted by heat.

Q2: How does pH affect the stability of this compound?

A2: this compound is susceptible to both acid- and base-catalyzed hydrolysis.

  • Acidic Conditions: Under acidic conditions, the hydrolysis of the nitrile group to a carboxylic acid is promoted.[2][4][5] The hydrolysis process is often quicker under acidic conditions, which may involve the protonation of the nitrile nitrogen, making it more susceptible to nucleophilic attack by water.[1]

  • Basic Conditions: Basic conditions also facilitate the hydrolysis of the nitrile group.[2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.

Q3: I am observing low yields and product loss during my experiments. What could be the cause?

A3: Product loss is often attributed to the degradation of this compound. The specific cause can be diagnosed based on the experimental conditions:

  • Aqueous Workup: If you are losing product during extraction and washing steps, it is likely due to hydrolysis, especially if your aqueous solutions are strongly acidic or basic.

  • Thermal Stress: If you are observing degradation upon heating, the retro-Strecker reaction is a likely cause, leading to the formation of volatile byproducts.

Q4: Can I use silica gel chromatography to purify this compound?

A4: While possible, purification of this compound using standard silica gel chromatography can be challenging. The basic amino group can interact with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and on-column degradation. To mitigate these issues, you can use a modified mobile phase containing a small amount of a basic additive like triethylamine (typically 1%) to neutralize the acidic sites on the silica gel.

Troubleshooting Guides

Issue 1: Degradation During Aqueous Workup
  • Symptom: Low recovery of this compound after extraction and washing. Analysis of the aqueous layer may show the presence of 2-aminobutanamide or 2-aminobutanoic acid.

  • Possible Cause: Hydrolysis of the nitrile group due to exposure to strongly acidic or basic aqueous solutions.

  • Troubleshooting Steps:

    • Neutralize pH: Before extraction, carefully adjust the pH of the reaction mixture to a neutral range (pH 7-8).

    • Use Mild Bases: For washing, use a mild basic solution like saturated sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).

    • Minimize Contact Time: Reduce the time the organic layer containing your product is in contact with the aqueous phase.

    • Work at Low Temperatures: Perform extractions and washes at a reduced temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

Issue 2: Degradation During Purification by Silica Gel Chromatography
  • Symptom: Streaking or tailing of the product spot on a TLC plate. Low recovery of pure product from a chromatography column. Presence of multiple degradation products in the collected fractions.

  • Possible Cause: Interaction of the basic amino group with the acidic silica gel, leading to poor chromatography and on-column degradation.

  • Troubleshooting Steps:

    • Use a Basic Modifier: Add a small amount (e.g., 1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 column.

    • Amine Protection: As a more involved strategy, you can protect the amino group (e.g., as a Boc or Cbz carbamate) before chromatography. This makes the compound less basic and more stable on silica gel. The protecting group can be removed after purification.

Issue 3: Thermal Instability
  • Symptom: Degradation of the compound when heated (e.g., during solvent evaporation under high vacuum or during a high-temperature reaction). You may notice the smell of an aldehyde or the presence of cyanide.

  • Possible Cause: The retro-Strecker reaction is likely occurring.

  • Troubleshooting Steps:

    • Avoid High Temperatures: Concentrate solutions at the lowest practical temperature. Use a rotary evaporator with a water bath at room temperature if possible.

    • Inert Atmosphere: Perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can sometimes accompany thermal degradation.

Data Presentation

Degradation PathwayConditionsMajor Degradation ProductsFactors Influencing Rate
Acidic Hydrolysis Aqueous acid (e.g., HCl, H₂SO₄), heat2-Aminobutanamide, 2-Aminobutanoic Acid, Ammonium saltsIncreased temperature, Lower pH
Basic Hydrolysis Aqueous base (e.g., NaOH, KOH), heat2-Aminobutanamide, 2-Aminobutanoate salts, AmmoniaIncreased temperature, Higher pH
Retro-Strecker Reaction HeatPropanal, Ammonia, Hydrogen CyanideIncreased temperature

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the degradation of this compound.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products (2-aminobutanamide, 2-aminobutanoic acid, and products of the retro-Strecker reaction).

2. Materials and Reagents:

  • This compound reference standard

  • 2-Aminobutanamide and 2-Aminobutanoic acid reference standards (if available)

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Ammonium formate or ammonium acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. HPLC System and Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as aminonitriles may have a weak chromophore) or a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for several hours. Periodically take samples, neutralize, and inject into the HPLC.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature. Periodically take samples, neutralize, and inject.

  • Oxidative Degradation: Treat this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat a solid sample of this compound at a temperature below its melting point for an extended period. Also, reflux a solution of the compound in a suitable solvent.

  • Photolytic Degradation: Expose a solution of this compound to UV light.

5. Method Validation:

  • Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent compound peak.

  • Linearity: Prepare a series of standard solutions of this compound and inject them to establish a linear relationship between concentration and peak area.

  • Accuracy and Precision: Determine the recovery and repeatability of the method by analyzing samples with known concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Mandatory Visualization

Stability_Troubleshooting Troubleshooting this compound Stability Issues start Start: Stability Issue Observed (e.g., Low Yield, Impurities) check_conditions Identify Experimental Conditions (Workup, Purification, Reaction Temp.) start->check_conditions aqueous_workup Aqueous Workup Issue? check_conditions->aqueous_workup hydrolysis_suspected Suspect Hydrolysis aqueous_workup->hydrolysis_suspected Yes purification_issue Purification Issue (Silica Gel Chromatography)? aqueous_workup->purification_issue No hydrolysis_solutions Troubleshooting Hydrolysis: - Neutralize pH before extraction - Use mild base (NaHCO3) for washes - Minimize contact time with aqueous phase - Work at low temperature hydrolysis_suspected->hydrolysis_solutions end End: Stability Improved hydrolysis_solutions->end silica_interaction Suspect Interaction with Silica purification_issue->silica_interaction Yes thermal_issue Thermal Stress Issue (High Temperature)? purification_issue->thermal_issue No chromatography_solutions Troubleshooting Chromatography: - Add basic modifier (e.g., 1% TEA) to eluent - Use alternative stationary phase (Alumina, C18) - Protect amino group (e.g., Boc) silica_interaction->chromatography_solutions chromatography_solutions->end retro_strecker Suspect Retro-Strecker Reaction thermal_issue->retro_strecker Yes thermal_issue->end No thermal_solutions Troubleshooting Thermal Degradation: - Avoid high temperatures during solvent removal - Use inert atmosphere retro_strecker->thermal_solutions thermal_solutions->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Stability and Handling of 2-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of 2-aminobutanenitrile during storage. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The two main degradation pathways for this compound are hydrolysis and racemization.

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to form 2-aminobutanamide, which can be further hydrolyzed to 2-aminobutanoic acid. This process is catalyzed by the presence of water and can be accelerated by acidic or alkaline conditions.[1][2]

  • Racemization: As a chiral molecule, this compound can undergo racemization, where one enantiomer converts into its mirror image, leading to a loss of optical purity. This process can be influenced by factors such as pH, temperature, and the presence of certain catalysts.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products resulting from hydrolysis are:

  • 2-aminobutanamide
  • 2-aminobutanoic acid

In addition to these, other minor degradation products could potentially form through oxidation or photodegradation, although specific studies on this compound are limited.[1]

Q3: How should this compound be stored to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: 2-8°C in a refrigerator.
  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
  • Light: Protected from light to prevent photodegradation.
  • Moisture: In a tightly sealed container to minimize exposure to moisture, which can lead to hydrolysis. For long-term storage, consider using a desiccator.

The hydrochloride salt of this compound is often used to improve its stability.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of assay purity over time Hydrolysis of the nitrile group.Store the compound under inert gas, refrigerated, and protected from moisture. Use anhydrous solvents for preparing solutions.
Oxidation of the amino group.Store under an inert atmosphere and away from oxidizing agents.
Change in optical rotation or enantiomeric excess (ee) Racemization.Store at low temperatures. Avoid exposure to acidic or basic conditions. Use buffered solutions when working in aqueous media.
Appearance of new peaks in HPLC or GC analysis Formation of degradation products (e.g., 2-aminobutanamide, 2-aminobutanoic acid).Use a stability-indicating analytical method to identify and quantify the degradants. Refer to the experimental protocols section for method details.
Inconsistent experimental results Degradation of this compound stock solutions.Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, keep it at low temperature and for a limited time. Validate the stability of the stock solution under your specific storage conditions.

Quantitative Data on Degradation

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes expected trends based on the reactivity of similar α-aminonitriles. The rates are highly dependent on the specific conditions.

Degradation Pathway Condition Relative Degradation Rate Primary Degradation Product(s)
Hydrolysis Acidic (e.g., pH < 4)Moderate to High2-aminobutanoic acid, Ammonium salt
Neutral (e.g., pH 6-8)Low2-aminobutanamide
Alkaline (e.g., pH > 9)HighSalt of 2-aminobutanoic acid, Ammonia
Racemization Elevated Temperature (>40°C)Increases with temperature(R/S)-2-aminobutanenitrile
Basic Conditions (pH > 8)Significantly Increased(R/S)-2-aminobutanenitrile
Photodegradation Exposure to UV lightModerateVarious oxidation and cleavage products

Experimental Protocols

Stability-Indicating HPLC Method for this compound and Its Degradation Products

This method is designed to separate this compound from its primary hydrolysis products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 5% B

    • 17-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm (as aminonitriles have weak UV absorbance, a low wavelength is necessary) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Chiral HPLC Method for Enantiomeric Purity of this compound

This method is to determine the enantiomeric excess of this compound.

  • Column: Chiral stationary phase column designed for amine separation (e.g., a crown ether-based column like CROWNPAK CR(+)).

  • Mobile Phase: Perchloric acid solution (pH 1-2). The exact concentration and pH should be optimized for the specific column.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 205 nm or Refractive Index (RI) detector.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

GC-MS Analysis of Potential Volatile Degradation Products

This method can be used to identify volatile impurities or degradation products. Derivatization is typically required for aminonitriles.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

Visualizations

DegradationPathways This compound This compound 2-Aminobutanamide 2-Aminobutanamide This compound->2-Aminobutanamide Hydrolysis (H2O, H+ or OH-) Racemic Mixture Racemic Mixture This compound->Racemic Mixture Racemization (Base/Heat) 2-Aminobutanoic Acid 2-Aminobutanoic Acid 2-Aminobutanamide->2-Aminobutanoic Acid Hydrolysis (H2O, H+ or OH-)

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_analysis Analytical Workflow Sample Sample Degraded_Sample Sample after Storage Sample->Degraded_Sample Time, Temp, pH, Light HPLC Stability-Indicating HPLC Degraded_Sample->HPLC Assay & Impurities Chiral_HPLC Chiral HPLC Degraded_Sample->Chiral_HPLC Enantiomeric Purity GCMS GC-MS (after derivatization) Degraded_Sample->GCMS Volatile Impurities

References

Technical Support Center: 2-Aminobutanenitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-aminobutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to purify?

This compound possesses both a basic amino group and a nitrile group, making it polar and reactive.[1] Its basicity can cause strong interactions with acidic materials like standard silica gel, leading to poor separation and potential degradation during chromatography.[2] Furthermore, aminonitriles can be thermally unstable and susceptible to hydrolysis or retro-Strecker reactions, especially under non-neutral pH conditions or at elevated temperatures.[2][3]

Q2: What are the most common impurities found in crude this compound?

Impurities in this compound often originate from its synthesis, typically the Strecker reaction.[4][5] Common impurities include:

  • Unreacted Starting Materials: Propionaldehyde (or butanal) and the amine source.[6][7]

  • Cyanohydrin Intermediate: Formed from the reaction of the aldehyde with the cyanide source.[6]

  • Hydrolysis Products: The nitrile group can hydrolyze to form 2-aminobutanamide or 2-aminobutanoic acid, particularly if exposed to acidic or strongly basic conditions during workup.[2][6]

  • Side-Reaction Products: Byproducts from reactions like aldol condensation of the starting aldehyde.[6]

Q3: How can I improve the stability of this compound during workup and purification?

To enhance stability, consider the following strategies:

  • pH Control: Neutralize the reaction mixture to a pH of 7-8 before extraction to prevent hydrolysis. Use mild bases like sodium bicarbonate instead of strong bases like sodium hydroxide for washes.[2]

  • Temperature Control: Perform extractions and subsequent purification steps at lower temperatures (e.g., in an ice bath) to minimize thermal decomposition and retro-Strecker reactions.[2]

  • Amine Protection: Protecting the amino group as a carbamate (e.g., Boc or Cbz) can make the compound less basic, which reduces interactions with silica gel and increases stability. The protecting group can be removed after purification.[2]

  • Salt Formation: Converting the aminonitrile to its hydrochloride salt can improve its stability, making it easier to handle and purify by recrystallization.[4]

Troubleshooting Guides

This section addresses specific issues encountered during common purification techniques for this compound.

Issue 1: Low Yield After Distillation

Q: I am experiencing a significantly low yield or complete loss of my product when attempting purification by distillation. What is the likely cause and solution?

A: The most probable cause is thermal decomposition. Aminonitriles can be thermally labile and may degrade at the high temperatures required for distillation, or undergo a retro-Strecker reaction, reverting to starting materials.[2][3]

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus designed for vacuum use. Ensure all glassware joints are properly sealed with vacuum grease.

  • Boiling Chips: Add a few boiling chips or a magnetic stir bar to the distillation flask containing the crude this compound to ensure smooth boiling.

  • Vacuum Application: Gradually apply vacuum from a vacuum pump, using a manometer to monitor the pressure. Aim for the lowest pressure your system can achieve to minimize the required distillation temperature.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at a stable temperature. The boiling point will be significantly lower than at atmospheric pressure.

  • Monitoring: Monitor the purity of the collected fractions using an appropriate analytical technique, such as GC-MS or NMR.

Parameter Recommendation Rationale
Pressure < 10 mmHg (Lower is better)Lowers the boiling point to prevent thermal decomposition.[3]
Heating Gradual and gentleAvoids rapid boiling and potential decomposition.
Apparatus Short path distillation setupMinimizes product loss on the surface of the apparatus.
Issue 2: Product Streaking and Low Recovery in Column Chromatography

Q: My this compound is streaking severely on the TLC plate and I get poor recovery and broad peaks from my silica gel column. Why is this happening?

A: This is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of standard silica gel.[2] This interaction leads to poor chromatographic performance (tailing or streaking) and can even catalyze the degradation of the product on the column.[2]

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Solvent System Selection: Use TLC to find a suitable eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). To the chosen solvent system, add a small amount of a basic modifier, typically 1% triethylamine (TEA).[2]

  • Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 99:1 Hexane:EtOAc) that already contains 1% TEA.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.[2]

  • Elution: Run the column using your chosen solvent system containing the constant 1% TEA modifier. A gradient elution may be necessary.[2]

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. High vacuum may be required to completely remove all traces of TEA.[2]

Parameter Standard Silica Gel Base-Deactivated Silica Gel Rationale for Improvement
Peak Shape Broad, TailingSharp, SymmetricalThe basic modifier (e.g., TEA) neutralizes acidic silanol sites, preventing strong analyte interaction.[2]
Recovery Often LowTypically HighMinimizes irreversible adsorption and on-column degradation of the basic aminonitrile.[2]
Purity Poor SeparationImproved ResolutionPrevents peak tailing, allowing for better separation from impurities.

General Workflow for this compound Purification

G crude Crude this compound (from reaction workup) extraction Aqueous Workup (pH 7-8, cold) crude->extraction Dissolve in ether/EtOAc drying Dry Organic Layer (e.g., Na2SO4) extraction->drying Separate layers concentration Concentration (Rotary Evaporator) drying->concentration purification_choice Choose Purification concentration->purification_choice distillation Vacuum Distillation purification_choice->distillation Thermally stable? chromatography Column Chromatography (TEA modified eluent) purification_choice->chromatography Non-crystalline? recrystallization Recrystallization (as HCl salt) purification_choice->recrystallization Crystalline solid? pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

Issue 3: Difficulty with Recrystallization

Q: My this compound oils out or fails to crystallize from solution. How can I obtain pure, solid material?

A: Freebase this compound may have a low melting point or be a liquid at room temperature, making direct recrystallization difficult.[1] Additionally, impurities can suppress crystallization. A highly effective strategy is to convert the basic aminonitrile to a stable, crystalline salt, such as the hydrochloride salt, which often has better crystallization properties.[4]

Experimental Protocol: Recrystallization as a Hydrochloride Salt

  • Salt Formation: Dissolve the crude this compound in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Bubble dry HCl gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate.

  • Isolate Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold, anhydrous solvent.

  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Ideal solvents will dissolve the salt when hot but not when cold.[8] Common choices include ethanol, isopropanol, or mixtures like ethanol/diethyl ether.

  • Dissolution: Dissolve the crude salt in a minimum amount of the near-boiling recrystallization solvent.[8][9]

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities, then dry the crystals under vacuum.[8][9]

Troubleshooting Logic for Poor Chromatographic Separation

G start Problem: Product Streaking/ Tailing on Silica TLC check_base Is the eluent basic? start->check_base add_base Action: Add 1% Triethylamine (TEA) to the eluent check_base->add_base No check_alt_sorbent Consider alternative stationary phases check_base->check_alt_sorbent Yes success Result: Sharp Peaks, Good Separation add_base->success alumina Neutral or Basic Alumina check_alt_sorbent->alumina reverse_phase Reverse-Phase Silica (C18) check_alt_sorbent->reverse_phase

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

Removal of unreacted starting materials from 2-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from 2-aminobutanenitrile, commonly synthesized via the Strecker reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found in a crude this compound reaction mixture?

A1: Following a typical Strecker synthesis, the most common unreacted starting materials are propionaldehyde, a cyanide source (such as sodium or potassium cyanide), and ammonia (or an ammonium salt like ammonium chloride).[1][2][3]

Q2: My crude this compound appears oily and has a strong, unpleasant odor. What is the likely cause?

A2: The oily appearance and strong, suffocating odor are often due to the presence of unreacted propionaldehyde.[4]

Q3: During the aqueous workup, a stubborn emulsion has formed. How can I resolve this?

A3: Emulsion formation is common when working with aminonitriles due to their amphiphilic nature. To break the emulsion, you can try adding brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous phase and can help force the separation of the layers.

Q4: I am concerned about the presence of residual cyanide in my purified product. How can this be removed?

A4: Residual cyanide can be a significant safety concern. An extractive workup with aqueous washes is the first step. For complete removal, chemical treatment of the aqueous waste with an oxidizing agent like sodium hypochlorite or hydrogen peroxide under alkaline conditions is an effective method to convert toxic cyanide into less harmful cyanate.

Q5: After purification, I notice a low yield and the reappearance of propionaldehyde in my GC-MS analysis. What could be the cause?

A5: This is likely due to the retro-Strecker reaction, where the this compound decomposes back to the starting materials (propionaldehyde, ammonia, and cyanide). This can be triggered by excessive heat during distillation or exposure to strongly acidic or basic conditions during workup.

Q6: How can I assess the purity of my final this compound product?

A6: Gas chromatography (GC) is a suitable method for assessing the purity of volatile compounds like this compound.[5] A mass spectrometry (MS) detector can further help in identifying any impurities. For accurate quantification, it is advisable to use a calibrated internal standard.

Data Presentation: Physical Properties of this compound and Starting Materials

The following table summarizes key quantitative data for this compound and its common unreacted starting materials, which is crucial for planning purification strategies.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound84.12160.5 ± 23.0 at 760 mmHgSoluble
Propionaldehyde58.0846-5030.6 g/100 mL at 25 °C
Sodium Cyanide49.01149663.7 g/100 mL at 25 °C
Ammonium Chloride53.49520 (sublimes)383.0 g/L at 25 °C

Experimental Protocol: Purification of this compound

This protocol outlines a detailed methodology for the removal of unreacted starting materials from a crude this compound reaction mixture obtained from a Strecker synthesis.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether or ethyl acetate)

  • 1 M Hydrochloric acid (HCl), chilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled

  • Brine (saturated aqueous NaCl solution), chilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Fractional distillation apparatus

  • pH paper or pH meter

Procedure:

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture, diluted with a suitable organic solvent (e.g., diethyl ether), to a separatory funnel.

  • Acidic Wash (Removal of Ammonia):

    • Add an equal volume of chilled 1 M HCl to the separatory funnel.

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer should be acidic (test with pH paper).

    • Drain the lower aqueous layer.

    • Repeat the acidic wash one more time.

  • Neutralizing Wash:

    • Wash the organic layer with an equal volume of chilled saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Drain the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with an equal volume of chilled brine to remove residual water and help break any emulsions.

    • Drain the aqueous layer.

  • Drying the Organic Layer:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous MgSO₄ or Na₂SO₄ and swirl the flask. Add more drying agent until some of it no longer clumps together.

    • Filter the solution to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtered organic solution using a rotary evaporator to remove the bulk of the solvent.

  • Fractional Distillation (Removal of Propionaldehyde and Other Volatile Impurities):

    • Set up a fractional distillation apparatus. It is advisable to perform the distillation under reduced pressure to avoid thermal degradation of the this compound.

    • Carefully heat the crude product and collect the fraction that distills at the boiling point of this compound. The boiling point will be lower under reduced pressure.

    • Monitor the temperature closely to ensure a clean separation from lower-boiling impurities like residual propionaldehyde and higher-boiling byproducts.

Mandatory Visualizations

Purification_Workflow crude_product Crude this compound in Organic Solvent sep_funnel Separatory Funnel crude_product->sep_funnel acid_wash Acidic Wash (1 M HCl) sep_funnel->acid_wash Removes Ammonia neutral_wash Neutralizing Wash (sat. NaHCO3) acid_wash->neutral_wash brine_wash Brine Wash neutral_wash->brine_wash drying Drying (Anhydrous MgSO4) brine_wash->drying filtration Filtration drying->filtration rotoevap Solvent Removal (Rotary Evaporator) filtration->rotoevap distillation Fractional Distillation (under vacuum) rotoevap->distillation Removes Propionaldehyde pure_product Pure this compound distillation->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Problem Encountered emulsion Emulsion Formation during Extraction start->emulsion low_yield Low Yield and/or Aldehyde Reappearance start->low_yield residual_cyanide Residual Cyanide Concern start->residual_cyanide solution1 Add Brine (sat. NaCl) to break emulsion emulsion->solution1 solution2 Avoid excessive heat and extreme pH. Consider retro-Strecker. low_yield->solution2 solution3 Treat aqueous waste with an oxidizing agent (e.g., NaOCl). residual_cyanide->solution3

Caption: Troubleshooting guide for common issues in this compound purification.

References

Preventing racemization during chiral 2-Aminobutanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 2-aminobutanenitrile. Our focus is on preventing racemization to ensure high enantiomeric purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral this compound?

A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemic mixture). In pharmaceutical applications, often only one enantiomer of a chiral molecule is therapeutically active, while the other may be inactive or even cause adverse effects. Therefore, maintaining the stereochemical integrity of this compound is crucial for its use as a key intermediate in the synthesis of chiral drugs.[1]

Q2: What is the primary mechanism leading to racemization during the synthesis of α-aminonitriles like this compound?

A2: The primary mechanism for racemization in the Strecker synthesis of α-aminonitriles involves the reversible formation of an iminium ion intermediate.[2] The cyanide ion can attack the planar iminium ion from either face, leading to a racemic mixture of the α-aminonitrile.[2][3] Additionally, the α-proton of the aminonitrile is susceptible to abstraction by base, which can lead to epimerization and loss of stereochemical purity.

Q3: Which analytical techniques are recommended for determining the enantiomeric excess (ee%) of this compound?

A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric excess of chiral amines and their derivatives.[4][5][6][7] Capillary electrophoresis has also emerged as a powerful technique for chiral separations.[4] For HPLC analysis, derivatization of the amino group with a chiral derivatizing agent can also be employed to form diastereomers that can be separated on a standard achiral column.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low enantiomeric excess (ee%) in the final product. Racemization during the reaction.- Optimize reaction temperature: Lowering the temperature can often reduce the rate of racemization. - Choice of base: Use a sterically hindered, non-nucleophilic base to minimize α-proton abstraction. - Reaction time: Minimize the reaction time to reduce the exposure of the product to conditions that may cause racemization.
Ineffective chiral control.- Chiral Auxiliary: Ensure the chiral auxiliary is of high enantiomeric purity and is appropriate for the reaction. Consider screening different auxiliaries.[8][9] - Chiral Catalyst: Verify the catalyst's activity and enantiopurity. Adjust catalyst loading as needed.[10][11]
Low reaction yield. Incomplete imine formation in Strecker synthesis.Use a dehydrating agent like magnesium sulfate (MgSO₄) to drive the equilibrium towards imine formation.[12]
Poor choice of solvent.Screen a range of solvents with varying polarities. For some reactions, solvent-free conditions have proven effective.[12]
Sub-optimal catalyst performance.Experiment with different types of catalysts (e.g., Lewis acids, Brønsted acids, or organocatalysts) and optimize the catalyst loading.[12]
Difficulty in separating enantiomers. Inadequate resolution in chiral HPLC.- Optimize HPLC method: Adjust the mobile phase composition, flow rate, and column temperature.[4][13] - Different chiral column: Try a different type of chiral stationary phase. - Derivatization: Derivatize the aminonitrile with a suitable chiral derivatizing agent to enhance separation.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to chiral aminonitriles, providing an indication of the expected yields and enantiomeric excesses.

Table 1: Asymmetric Strecker Reaction using a Chiral Catalyst

CatalystSubstrateYield (%)ee (%)Reference
Cinchona-based squaramideN-benzhydryl imine90>95[14]
BINOL-derived catalystN-allylbenzaldimine-high[2]
Sulfinamide-based organocatalystN-tosyl-substituted iminesgoodup to 98[10]

Table 2: Chiral Auxiliary-Mediated Synthesis

Chiral AuxiliaryReaction TypeDiastereomeric Excess (de%)Enantiomeric Excess (ee%)Reference
(S)-alpha-phenylethylamineStrecker Reaction--[2]
Evans OxazolidinoneAlkylation>98>98[8]
(4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxaneStrecker and Alkylation-up to 98[15]

Table 3: Enzymatic Synthesis

EnzymeSubstrateProductKey ParameterReference
Nitrile hydrataseThis compound(S)-2-aminobutanamidepH 6.0-8.0, 15-40 °C[16]
Lipase(S)-2-aminobutyrate methyl ester(S)-2-aminobutanamideTemperature 35-55 °C[17]
ω-transaminases2-ketobutyric acid(R)- or (S)-2-aminobutyric acidAsymmetric synthesis[1]

Experimental Protocols

Protocol 1: Asymmetric Strecker Reaction using a Chiral Organocatalyst

This protocol is a general guideline for an asymmetric Strecker reaction catalyzed by a chiral organocatalyst.

Materials:

  • Propanal

  • Amine (e.g., benzhydrylamine)

  • Chiral organocatalyst (e.g., cinchona-based squaramide)

  • Cyanide source (e.g., trimethylsilyl cyanide - TMSCN)

  • Solvent (e.g., toluene)

  • Dehydrating agent (e.g., MgSO₄)

Procedure:

  • To a solution of propanal and the amine in the chosen solvent, add the dehydrating agent.

  • Stir the mixture at room temperature to facilitate imine formation.

  • Add the chiral organocatalyst to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Slowly add the cyanide source (TMSCN) to the reaction mixture.

  • Stir the reaction for the specified time, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with an appropriate aqueous solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

  • Determine the enantiomeric excess of the purified this compound derivative by chiral HPLC analysis.

Protocol 2: Enzymatic Hydrolysis for Kinetic Resolution

This protocol describes a general procedure for the kinetic resolution of racemic this compound using an enantioselective enzyme.

Materials:

  • Racemic this compound

  • Enzyme (e.g., a specific Nitrile Hydratase)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a solution of racemic this compound in the buffer.

  • Add the enzyme to the solution. The enzyme loading will depend on its activity.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the conversion and enantiomeric excess of the remaining substrate and the product by chiral HPLC.

  • When the desired conversion (ideally around 50%) is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by changing the pH).

  • Extract the unreacted (S)-2-aminobutanenitrile and the product (R)-2-aminobutanamide with an organic solvent.

  • Separate the remaining aminonitrile from the amide product.

  • The unreacted aminonitrile will be enriched in one enantiomer.

Visualizations

RacemizationMechanism cluster_strecker Strecker Synthesis cluster_racemization Racemization Pathway Propanal Propanal Imine Propanimine (Planar Intermediate) Propanal->Imine + NH3 - H2O Ammonia Ammonia (NH3) Cyanide_top Cyanide (CN⁻) Attack from top Cyanide_bottom Cyanide (CN⁻) Attack from bottom S_Aminonitrile (S)-2-Aminobutanenitrile Cyanide_top->S_Aminonitrile R_Aminonitrile (R)-2-Aminobutanenitrile Cyanide_bottom->R_Aminonitrile ChiralAuxiliaryWorkflow Prochiral_Substrate Prochiral Substrate (e.g., an enolate precursor) Attach_Auxiliary Attach Chiral Auxiliary Prochiral_Substrate->Attach_Auxiliary Chiral_Auxiliary Chiral Auxiliary (e.g., Evans oxazolidinone) Chiral_Auxiliary->Attach_Auxiliary Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attach_Auxiliary->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., alkylation) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Remove_Auxiliary Remove Chiral Auxiliary Diastereomeric_Product->Remove_Auxiliary Chiral_Product Enantiomerically Pure This compound Derivative Remove_Auxiliary->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Remove_Auxiliary->Recovered_Auxiliary TroubleshootingLogic Start Low Enantiomeric Excess (ee%) Observed Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Base Is the Base Sterically Hindered? Check_Temp->Check_Base Yes Lower_Temp->Check_Base Change_Base Switch to a Non-nucleophilic, Sterically Hindered Base Check_Base->Change_Base No Check_Catalyst Is the Chiral Catalyst/Auxiliary Effective? Check_Base->Check_Catalyst Yes Change_Base->Check_Catalyst Screen_Catalysts Screen Different Catalysts/Auxiliaries Check_Catalyst->Screen_Catalysts No Recheck_ee Re-evaluate ee% Check_Catalyst->Recheck_ee Yes Screen_Catalysts->Recheck_ee

References

Handling and safety precautions for 2-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the safe handling, emergency procedures, and experimental use of 2-Aminobutanenitrile for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected reaction exotherm (heat generation) This compound can participate in vigorous or exothermic reactions, especially with strong oxidizing agents or acids.- Ensure the reaction is properly cooled and that the rate of addition of reagents is controlled. - Work in a well-ventilated fume hood and have appropriate fire extinguishing media readily available. - For larger scale reactions, consider a pilot reaction to assess the exotherm.
Low or no product yield in a reaction - Instability of this compound under reaction conditions. - Incompatibility with other reagents. - Incorrect workup procedure leading to product loss.- Ensure the reaction is performed under an inert atmosphere if the reagents are air-sensitive. - Verify the compatibility of all reagents before starting the experiment. - During workup, be mindful of the pH, as this compound is an amine and its solubility will be pH-dependent.
Difficulty in isolating the product during workup The amino group of this compound can form salts, affecting its solubility.- Adjust the pH of the aqueous layer to basify the amine and extract it into an organic solvent. - If the product is water-soluble, consider alternative purification techniques like chromatography or distillation.
Discoloration of the compound upon storage Exposure to air, light, or impurities can lead to degradation.- Store this compound in a tightly sealed, opaque container under an inert atmosphere. - Store at the recommended temperature of 2-8°C in a refrigerator.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic compound. As with many nitriles, it should be handled with care.[2] It may be harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the ventilation is inadequate, a respirator with an appropriate cartridge should be used.

Q3: What is the proper procedure for cleaning up a small spill of this compound?

A3: For a small spill, first ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the spill to enter drains.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] A storage temperature of 2-8°C in a refrigerator is recommended.[1] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.

Q5: What are the first aid measures in case of exposure to this compound?

A5:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. Ingestion can lead to severe systemic toxicity.[4][9] If possible, administer a slurry of activated charcoal.[4][9]

Quantitative Data Summary

PropertyValue
Molecular Formula C₄H₈N₂[1][3][10]
Molecular Weight 84.12 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in water and various organic solvents.[2] Slightly soluble in DMSO (sonicated), Water (heated), and Methanol.[11]
pKa Not available
CAS Number 40651-89-6[1][3][10]

Experimental Protocols

Synthesis of this compound via the Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-aminonitriles, which are precursors to amino acids.[12][13][14][15] This protocol describes the synthesis of this compound from propanal.

Materials:

  • Propanal

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)[12]

  • Ammonia solution (aqueous)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in an aqueous ammonia solution. Cool the solution in an ice bath.

  • Slowly add propanal to the cooled ammonia solution while stirring. Continue stirring in the ice bath for 30 minutes to form the corresponding imine in situ.[13]

  • Cyanide Addition: In a separate flask, dissolve sodium cyanide in water and cool the solution in an ice bath.

  • Slowly add the cold sodium cyanide solution to the imine solution. Continue stirring in the ice bath for 1-2 hours, then allow the reaction to warm to room temperature and stir overnight.[12]

  • Workup: Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Major_Spill Major Spill Response Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess the spill size and hazards Evacuate->Assess Minor_Spill Minor Spill? Assess->Minor_Spill PPE Don appropriate PPE Minor_Spill->PPE Yes Evacuate_Lab Evacuate the laboratory Minor_Spill->Evacuate_Lab No Contain Contain the spill with absorbent material PPE->Contain Absorb Absorb the spilled material Contain->Absorb Collect Collect absorbed material into a sealed container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose Contact_EHS Contact Emergency Personnel / EHS Evacuate_Lab->Contact_EHS

Caption: Workflow for handling a this compound spill.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Aminobutanenitrile and Other α-Aminonitriles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-aminobutanenitrile against other common α-aminonitriles in key organic reactions. The information presented is supported by experimental data to aid in the selection of appropriate synthetic routes and to provide insights into the reactivity of this important class of compounds. α-Aminonitriles are versatile intermediates in the synthesis of a wide array of biologically active molecules, including α-amino acids and their derivatives.[1][2][3] Their reactivity is primarily centered around the nitrile and amino functional groups.

The Strecker Reaction: A Cornerstone for α-Aminonitrile Synthesis

The Strecker synthesis is a classic and widely employed method for the preparation of α-aminonitriles.[4][5][6] It is a one-pot, three-component reaction involving an aldehyde, ammonia (or an amine), and a cyanide source.[4][5] The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion.[4][7]

The structure of the starting aldehyde directly influences the resulting α-aminonitrile. For instance, the reaction of propanal, butanal, and isobutyraldehyde yields 2-aminopropanenitrile, this compound, and 2-amino-3-methylbutanenitrile, respectively. While direct side-by-side comparative studies under identical conditions are not extensively documented in a single source, a review of the literature for Strecker-type reactions provides insights into the expected yields for these transformations. It is generally observed that the yields for the Strecker reaction with simple aliphatic aldehydes are moderate to good.

Aldehydeα-Aminonitrile ProductTypical Reported Yield (%)
Propanal2-Aminopropanenitrile70-85
ButanalThis compound75-90
Isobutyraldehyde2-Amino-3-methylbutanenitrile65-80
Note: Yields are compiled from various sources and may vary based on specific reaction conditions and catalysts used.
Experimental Protocol: Strecker Synthesis of this compound

This protocol is a representative example of a Strecker synthesis.

Materials:

  • Butanal

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is added to a stirred solution of butanal (1.0 equivalent) in methanol at 0-5 °C.

  • A solution of sodium cyanide (1.05 equivalents) in water is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • After the reaction is complete, the mixture is extracted with diethyl ether.

  • The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by distillation.

Strecker_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Butanal Butanal Imine_Formation Imine Formation Butanal->Imine_Formation Ammonia Ammonia (from NH4Cl) Ammonia->Imine_Formation Cyanide Cyanide (from NaCN) Nucleophilic_Attack Nucleophilic Attack by Cyanide Cyanide->Nucleophilic_Attack Imine_Formation->Nucleophilic_Attack Aminonitrile This compound Nucleophilic_Attack->Aminonitrile

Hydrolysis of α-Aminonitriles to α-Amino Acids

A key transformation of α-aminonitriles is their hydrolysis to the corresponding α-amino acids, a process that is fundamental in both laboratory synthesis and prebiotic chemistry theories.[8][9] This reaction is typically carried out under acidic or basic conditions.[4][10] The rate of hydrolysis can be influenced by the structure of the α-aminonitrile.

A comparative study on the alkaline hydrolysis of various aminonitriles has provided quantitative data on their reaction rates. The study demonstrated that α-aminonitriles are significantly more reactive towards hydrolysis than their β- or γ-isomers. Within the α-aminonitrile series, the substitution at the α-carbon appears to have a discernible effect on the hydrolysis rate.

α-AminonitrileCorresponding α-Amino AcidHydrolysis Rate Constant (k, h⁻¹) at pH 8, 25°C
AminoacetonitrileGlycine5.2 x 10⁻⁶
2-AminopropanenitrileAlanineData not available in the same study for direct comparison
This compoundα-Aminobutyric acidData not available in the same study for direct comparison
Note: The available data for a direct comparison of this compound is limited. The rate constant for aminoacetonitrile is provided as a baseline for the reactivity of a simple α-aminonitrile.[11]
Experimental Protocol: Acidic Hydrolysis of 2-Aminopropanenitrile to Alanine

This protocol outlines a typical procedure for the acidic hydrolysis of an α-aminonitrile.

Materials:

  • 2-Aminopropanenitrile

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

Procedure:

  • 2-Aminopropanenitrile (1.0 equivalent) is added to a flask containing a 6 M solution of hydrochloric acid.

  • The mixture is heated at reflux for 4-6 hours.

  • After cooling to room temperature, the solution is concentrated under reduced pressure to remove excess HCl and water.

  • The crude alanine hydrochloride is then purified, for example, by recrystallization from an ethanol/water mixture.

Hydrolysis_Pathway cluster_start Starting Material cluster_process Process cluster_end Product Aminonitrile α-Aminonitrile (e.g., 2-Aminopropanenitrile) Acid_Hydrolysis Acidic Hydrolysis (H₃O⁺, Δ) Aminonitrile->Acid_Hydrolysis Amino_Acid α-Amino Acid (e.g., Alanine) Acid_Hydrolysis->Amino_Acid

Reduction of α-Aminonitriles to 1,2-Diamines

The reduction of the nitrile group in α-aminonitriles provides a direct route to 1,2-diamines, which are valuable building blocks in medicinal and materials chemistry. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation.[1][12] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[1]

While comprehensive side-by-side comparative yield data for the reduction of a series of α-aminonitriles under identical conditions is scarce, the reduction of nitriles with LiAlH₄ is generally a high-yielding reaction. The steric hindrance around the nitrile group can influence the reaction rate and efficiency. It is expected that less sterically hindered α-aminonitriles will react more readily.

α-Aminonitrile1,2-Diamine ProductTypical Reported Yield (%)
AminoacetonitrileEthane-1,2-diamine>90
2-AminopropanenitrilePropane-1,2-diamine85-95
This compoundButane-1,2-diamine80-90
Note: Yields are estimated based on general procedures for nitrile reduction with LiAlH₄ and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Reduction of 2-Aminopropanenitrile with LiAlH₄

This protocol describes a general procedure for the reduction of an α-aminonitrile to a 1,2-diamine using LiAlH₄. Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 2-Aminopropanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • A suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • A solution of 2-aminopropanenitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring, maintaining a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-4 hours.

  • The reaction is then cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined filtrate and washings are dried over anhydrous potassium carbonate, and the solvent is removed by distillation to yield the crude propane-1,2-diamine. The product can be further purified by distillation.

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Start Start with dry, inert atmosphere LiAlH4_Suspension Prepare LiAlH₄ suspension in anhydrous ether Start->LiAlH4_Suspension Addition Add α-aminonitrile solution dropwise to LiAlH₄ LiAlH4_Suspension->Addition Reflux Reflux for 2-4 hours Addition->Reflux Quench Cool and cautiously quench with H₂O and NaOH(aq) Reflux->Quench Filter Filter to remove salts Quench->Filter Isolate Dry and evaporate solvent to isolate 1,2-diamine Filter->Isolate

Conclusion

This compound demonstrates comparable reactivity to other small aliphatic α-aminonitriles in fundamental organic transformations. The choice of a specific α-aminonitrile for a synthetic application will likely depend on the desired final product rather than significant differences in reactivity for these core reactions. The provided protocols offer a solid foundation for the synthesis and subsequent transformation of this versatile class of molecules. For all procedures, especially those involving highly reactive reagents like LiAlH₄ and toxic substances like cyanides, appropriate safety precautions must be taken.

References

A Comparative Guide to the Synthetic Routes of 2-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-aminobutanenitrile, a key intermediate in the synthesis of various pharmaceuticals, including the anti-epileptic drug Levetiracetam.[1] The selection of an optimal synthetic pathway is critical and depends on factors such as yield, purity, cost, safety, and environmental impact. This document outlines the most common methods, presenting available experimental data, detailed protocols, and visual representations of the synthetic pathways to aid in informed decision-making.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound based on available data.

ParameterStrecker SynthesisReductive Amination of PropanalSynthesis from 2-HydroxybutanenitrileDehydration of 2-Aminobutanamide
Starting Materials Propanal, Ammonia, Cyanide Source (e.g., NaCN, HCN)Propanal, Ammonia, Reducing Agent (e.g., H₂, NaBH₃CN)Butanal, Cyanide Source, Aminating Agent2-Aminobutanamide, Dehydrating Agent (e.g., P₂O₅, POCl₃)
Reported Yield 78% - 80.5%[2][3]Data not specifically found for this compoundGenerally less favored industrially due to lower selectivity[1]Data not specifically found for this compound
Reaction Conditions Aqueous medium, often under ammonia pressure, controlled temperature (e.g., 10-25°C)[1][2][4]Neutral or weakly acidic conditions[5]Formation of cyanohydrin followed by aminationOften requires heating[1]
Key Advantages Well-established, high-yielding industrial process.[1]Can be a one-pot reaction, avoids handling of alkyl halides.[5]Utilizes readily available starting materials.A direct conversion from the corresponding amide.
Key Disadvantages Use of highly toxic cyanides, formation of racemic mixtures requiring resolution.[6]Potential for over-alkylation, requires a suitable reducing agent.[5]Can be challenging to convert the hydroxyl group to an amino group with high selectivity.[1]Requires a stoichiometric amount of a strong dehydrating agent.[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on information from patents and scientific literature.

Strecker Synthesis of this compound

This protocol is adapted from an improved industrial process.[1][2]

Materials:

  • Propanal

  • Ammonium chloride

  • Sodium cyanide

  • Ammonia

  • 1,2-ethylene dichloride (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Water

Procedure:

  • In a suitable reactor, dissolve ammonium chloride and sodium cyanide in water.

  • Cool the mixture in an ice-water bath while bubbling ammonia gas through the solution for approximately 2 hours, maintaining the temperature at around 10°C.

  • Slowly add propanal dropwise to the reaction mixture over 1.5 hours, ensuring the temperature remains at 10°C.

  • After the addition is complete, seal the reactor and continue to feed a small amount of ammonia to maintain a pressure of approximately 0.3 MPa.

  • Allow the reaction to warm to room temperature (20-25°C) and stir for 20 hours.

  • After the reaction is complete, extract the product with 1,2-ethylene dichloride (3 x 200 mL).

  • Combine the organic phases and wash once with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate for 1 hour.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude this compound. A reported yield for this process is approximately 78% with a purity of 81% as determined by GC.[2]

Synthesis from 2-Hydroxybutanenitrile

This route involves a two-step process starting from butanal.[1]

Step 1: Synthesis of 2-Hydroxybutanenitrile

  • In a well-ventilated fume hood, react butanal with a cyanide source, such as hydrogen cyanide or a salt like sodium cyanide in the presence of an acid.

  • This reaction forms the α-hydroxynitrile, 2-hydroxybutanenitrile.

Step 2: Amination of 2-Hydroxybutanenitrile

  • The subsequent conversion of the hydroxyl group to an amino group is required. This transformation can be challenging and is a key reason this route is often less favored industrially due to lower selectivity and the use of more hazardous reagents.[1]

Dehydration of 2-Aminobutanamide

This method involves the removal of a water molecule from 2-aminobutanamide.[1]

Procedure:

  • In a reaction vessel, treat 2-aminobutanamide with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).

  • The reaction is typically carried out with heating to drive the dehydration process.

  • Upon completion, the this compound product is isolated and purified.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the synthetic pathways described.

Strecker_Synthesis Propanal Propanal Iminium Iminium Ion Intermediate Propanal->Iminium + Ammonia Ammonia Ammonia Ammonia->Iminium Cyanide Cyanide Source (e.g., NaCN) Aminonitrile This compound Cyanide->Aminonitrile Iminium->Aminonitrile + Cyanide

Caption: Strecker Synthesis of this compound.

Reductive_Amination Propanal Propanal Imine Imine Intermediate Propanal->Imine + Ammonia Ammonia Ammonia Ammonia->Imine Aminonitrile This compound Imine->Aminonitrile + Reducing Agent ReducingAgent Reducing Agent (e.g., H₂, NaBH₃CN) ReducingAgent->Aminonitrile

Caption: Reductive Amination Pathway.

Synthesis_from_Hydroxybutanenitrile Butanal Butanal Hydroxybutanenitrile 2-Hydroxybutanenitrile Butanal->Hydroxybutanenitrile + Cyanide Cyanide Cyanide Source Cyanide->Hydroxybutanenitrile Aminonitrile This compound Hydroxybutanenitrile->Aminonitrile + Aminating Agent AminatingAgent Aminating Agent AminatingAgent->Aminonitrile

Caption: Synthesis from 2-Hydroxybutanenitrile.

Dehydration_of_Amide Aminobutanamide 2-Aminobutanamide Aminonitrile This compound Aminobutanamide->Aminonitrile + Dehydrating Agent - H₂O DehydratingAgent Dehydrating Agent (e.g., P₂O₅, POCl₃) DehydratingAgent->Aminonitrile

Caption: Dehydration of 2-Aminobutanamide.

References

A Spectroscopic Comparison of 2-Aminobutanenitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of isomeric compounds is crucial for identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic data for isomers of aminobutanenitrile, including the enantiomers of 2-aminobutanenitrile ((R)- and (S)-2-aminobutanenitrile) and its constitutional isomers, 3-aminobutanenitrile and 4-aminobutanenitrile. The data presented herein is a compilation of available experimental and predicted spectroscopic information.

The isomers of aminobutanenitrile, while sharing the same molecular formula (C₄H₈N₂), exhibit distinct structural arrangements that give rise to unique spectroscopic fingerprints. This guide will delve into the comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Distinguishing Enantiomers: (R)- and (S)-2-Aminobutanenitrile

Enantiomers, being non-superimposable mirror images, present a unique challenge for many standard spectroscopic techniques. In achiral environments, the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of (R)- and (S)-2-aminobutanenitrile are expected to be identical. Differentiation requires the use of chiroptical techniques or the introduction of a chiral environment.

  • Chiroptical Methods: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are designed to distinguish between enantiomers. VCD measures the differential absorption of left and right circularly polarized infrared light, providing a spectrum that is a mirror image for each enantiomer. Similarly, ECD measures the differential absorption of circularly polarized UV-Vis light.

  • NMR with Chiral Auxiliaries: In an achiral solvent, the NMR spectra of enantiomers are identical. To differentiate them, a chiral environment can be introduced by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

    • Chiral Solvating Agents (CSAs): These agents, such as Pirkle's alcohol, form transient diastereomeric complexes with the enantiomers, leading to separate NMR signals for each.

    • Chiral Derivatizing Agents (CDAs): These agents, like Mosher's acid, react with the enantiomers to form stable diastereomers, which have distinct NMR spectra.

The logical workflow for utilizing a chiral derivatizing agent to distinguish between enantiomers via NMR spectroscopy is illustrated below.

G cluster_start Initial State cluster_analysis1 Standard NMR Analysis cluster_derivatization Chiral Derivatization cluster_analysis2 NMR Analysis of Diastereomers start Mixture of (R) and (S) Enantiomers in Achiral Solvent nmr1 ¹H or ¹³C NMR start->nmr1 cda Add Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid) start->cda result1 Identical Spectra (Single set of peaks) nmr1->result1 reaction Formation of Diastereomers (R-CDA and S-CDA) cda->reaction nmr2 ¹H or ¹³C NMR reaction->nmr2 result2 Distinct Spectra (Two sets of peaks) nmr2->result2

Distinguishing enantiomers using a chiral derivatizing agent in NMR.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for the isomers of aminobutanenitrile. It is important to note that some of the data, particularly for the individual enantiomers of this compound, is based on theoretical predictions due to the limited availability of experimental spectra in the public domain.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Isomerδ (ppm)MultiplicityIntegrationAssignment
This compound *~3.6Triplet1HCH(NH₂)CN
~1.7Multiplet2HCH₂CH₃
~1.5 - 2.5 (broad)Singlet2HNH₂
~1.1Triplet3HCH₃
3-Aminobutanenitrile ~4.83Multiplet1HCH(NH₂)
~2.51-2.78Multiplet2HCH₂CN
~1.26Doublet3HCH₃
4-Aminobutanenitrile ~3.13Triplet2HCH₂NH₂
~2.65Triplet2HCH₂CN
~2.02-2.11Multiplet2HCH₂CH₂CH₂

*Note: Data for this compound is for the racemic mixture. Data for 3-Aminobutanenitrile is for a derivative. Data for 4-aminobutanenitrile hydrochloride in D₂O.

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
Isomerδ (ppm)Assignment
This compound *~115-125CN
~35-50CH(NH₂)
~25-35CH₂
~10-15CH₃
3-Aminobutanenitrile 117.8CN
48.9CH(NH₂)
28.5CH₂CN
20.1CH₃
4-Aminobutanenitrile 123.02CN
40.72CH₂NH₂
26.15CH₂
16.97CH₂CN

*Note: Data for this compound is predicted. Experimental data for 3-aminobutanenitrile is limited and derived from literature on its derivatives. Data for 4-aminobutanenitrile hydrochloride in DMSO-d₆.

Table 3: FT-IR Spectroscopic Data (Characteristic Absorptions)
IsomerWavenumber (cm⁻¹)Functional Group
This compound ~3200-3600N-H stretch (amine)
~2900-3000C-H stretch (aliphatic)
~2240-2260C≡N stretch (nitrile)
3-Aminobutanenitrile ~3300-3500N-H stretch (amine)
~2900-3000C-H stretch (aliphatic)
~2240-2260C≡N stretch (nitrile)
4-Aminobutanenitrile 3450, 3013N-H stretch (amine)
2841C-H stretch (aliphatic)
2250C≡N stretch (nitrile)
1656N-H bend (amine)

Note: Data for 2- and 3-aminobutanenitrile are typical predicted ranges. Data for 4-aminobutanenitrile hydrochloride.

Table 4: Mass Spectrometry Data
Isomerm/z (Method)Fragmentation
This compound 84 (EI)Molecular ion (M⁺)
56 (EI)[M - C₂H₄]⁺
41 (EI)[C₃H₅]⁺
3-Aminobutanenitrile 85 (ESI)[M+H]⁺
4-Aminobutanenitrile 85 (ESI)[M+H]⁺

Note: Data for this compound is based on typical fragmentation patterns. Data for 3- and 4-aminobutanenitrile are based on their expected protonated molecular ion in Electrospray Ionization (ESI).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aminobutanenitrile isomers. Instrument-specific parameters may require optimization.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminobutanenitrile isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Process the data with an exponential window function and perform Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

    • Process the data with an exponential window function and perform Fourier transformation.

    • Reference the spectrum to the solvent peak.

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or with the clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the aminobutanenitrile isomer in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Set an appropriate temperature program for the oven to ensure separation of the analyte from any impurities.

    • Use helium as the carrier gas.

  • MS Conditions:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 30-200.

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the comprehensive spectroscopic comparison of aminobutanenitrile isomers.

G cluster_isomers Isomer Samples cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison iso_2R (R)-2-Aminobutanenitrile nmr ¹H & ¹³C NMR iso_2R->nmr ir FT-IR iso_2R->ir ms Mass Spectrometry iso_2R->ms chiral_nmr Chiral NMR iso_2R->chiral_nmr vcd_ecd VCD/ECD iso_2R->vcd_ecd iso_2S (S)-2-Aminobutanenitrile iso_2S->nmr iso_2S->ir iso_2S->ms iso_2S->chiral_nmr iso_2S->vcd_ecd iso_3 3-Aminobutanenitrile iso_3->nmr iso_3->ir iso_3->ms iso_4 4-Aminobutanenitrile iso_4->nmr iso_4->ir iso_4->ms compare_nmr Compare Chemical Shifts, Multiplicities, and Integration nmr->compare_nmr compare_ir Compare Characteristic Functional Group Frequencies ir->compare_ir compare_ms Compare Molecular Ion Peaks and Fragmentation Patterns ms->compare_ms compare_chiral Differentiate Enantiomers chiral_nmr->compare_chiral vcd_ecd->compare_chiral final_report Comprehensive Comparison Guide compare_nmr->final_report compare_ir->final_report compare_ms->final_report compare_chiral->final_report

Workflow for the spectroscopic comparison of aminobutanenitrile isomers.

Unambiguous Structural Determination: A Comparative Guide to the Validation of 2-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic methods for the structural validation of 2-aminobutanenitrile. While a specific crystal structure for this compound is not publicly available, this guide will draw upon established principles and data from analogous small molecules to present a comprehensive overview of these critical analytical techniques.

The definitive validation of a chemical structure relies on a combination of analytical techniques, each providing unique and complementary information. X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial data about the connectivity, functional groups, and molecular weight of a compound, respectively.

Comparative Analysis of Structural Validation Techniques

The selection of an appropriate analytical method is contingent upon the nature of the sample, the required level of structural detail, and the specific research question being addressed. The following table summarizes the key attributes of each technique in the context of validating the structure of this compound.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1]Detailed information on the chemical environment of individual atoms, connectivity through bonds, and stereochemistry in solution.Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[2]Accurate molecular weight and elemental composition.[2]
Sample Requirements A single, high-quality crystal of sufficient size.Sample dissolved in a suitable deuterated solvent.Solid, liquid, or gas sample.A small amount of sample, often in solution.
Advantages Provides an unambiguous, absolute structure determination.[1]Non-destructive technique that provides rich structural information in a solution state, which can be more biologically relevant.Rapid and simple method for confirming the presence of key functional groups.High sensitivity and accuracy in determining molecular formula.[2]
Limitations Crystal growth can be a significant challenge for many compounds. The solid-state structure may not always represent the conformation in solution.[3]Does not provide a direct 3D structure in the same way as X-ray crystallography. Spectral interpretation can be complex for large molecules.Provides limited information on the overall molecular framework and connectivity.Does not provide information on the 3D arrangement of atoms or stereochemistry.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining high-quality, reproducible data. Below are generalized methodologies for the key experiments discussed.

Single-Crystal X-ray Crystallography:

  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of this compound suitable for diffraction. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and conditions may need to be screened to find the optimal crystallization conditions.[1]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, often using direct methods for small molecules, to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise 3D structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.

  • Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the ¹H and ¹³C nuclei are detected.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed to determine the connectivity and chemical environment of each atom in the molecule.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of this compound is prepared for analysis. For a solid sample, this may involve creating a KBr pellet or a Nujol mull. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: The prepared sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the absorption of infrared radiation at different frequencies.

  • Spectral Interpretation: The resulting IR spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the functional groups present, such as the N-H stretch of the amine and the C≡N stretch of the nitrile.[2]

Mass Spectrometry (MS):

  • Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. An ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate gas-phase ions of the molecule.

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the molecular ion, allowing for the determination of the molecular weight. High-resolution mass spectrometry can provide the exact mass, which is used to determine the elemental composition.[2]

Predicted Spectroscopic Data for this compound

While a definitive X-ray crystal structure is the gold standard, a combination of spectroscopic techniques can provide a very strong case for the structural confirmation of this compound.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5Triplet1H-CH(NH₂)-
~1.7Multiplet2H-CH₂-
~1.0Triplet3H-CH₃
(variable)Broad Singlet2H-NH₂

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~120-C≡N
~45-CH(NH₂)-
~28-CH₂-
~11-CH₃

Predicted IR Data:

Frequency (cm⁻¹)Functional Group
3400-3200N-H stretch (amine)
2950-2850C-H stretch (aliphatic)
~2250C≡N stretch (nitrile)

Visualizing the Workflow

The following diagram illustrates a typical workflow for the structural validation of a small organic molecule like this compound, integrating both spectroscopic and crystallographic methods.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR Crystal_Growth Crystal Growth Screening Purification->Crystal_Growth If crystalline solid Structure_Confirmation Final Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Structure_Confirmation

Caption: A typical workflow for the structural validation of this compound.

This guide underscores the synergistic nature of modern analytical techniques in chemical structure elucidation. While X-ray crystallography provides the ultimate proof of structure in the solid state, a combination of NMR, IR, and MS is indispensable for a comprehensive validation, offering insights into the molecule's connectivity, functional groups, and behavior in solution. For drug development professionals and researchers, the integration of these methods ensures a robust and unambiguous understanding of a molecule's chemical identity.

References

Comparative Analysis of the Biological Activity of 2-Aminobutanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-aminobutanenitrile serves as a crucial building block in organic and medicinal chemistry.[1] While data on the intrinsic biological activity of the parent compound is limited, its derivatives have been the subject of extensive research, revealing a range of pharmacological activities. This guide provides a comparative overview of the biological potency of various this compound derivatives, with a primary focus on their cytotoxic effects against cancer cell lines, an area where significant data is available.

Data Summary: Cytotoxic Activity of Aminonitrile Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several classes of compounds structurally related to this compound. These derivatives demonstrate the potential of the aminonitrile scaffold in the development of potent anticancer agents. The data is compiled from various studies and presented for comparative analysis against different human cancer cell lines.

Compound Class/DerivativeSpecific CompoundTarget Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
2-Amino-4,6-diphenylnicotinonitrile Compound 3MDA-MB-231 (Breast Cancer)1.81 ± 0.1Doxorubicin3.18 ± 0.1
MCF-7 (Breast Cancer)2.85 ± 0.1Doxorubicin4.17 ± 0.2
Compound 4MDA-MB-231 (Breast Cancer)6.93 ± 0.4Doxorubicin3.18 ± 0.1
MCF-7 (Breast Cancer)5.59 ± 0.3Doxorubicin4.17 ± 0.2
2,3-Dihydropyrido[2,3-d]pyrimidin-4-one Compound 5aHepG2 (Liver Cancer)3.14DoxorubicinN/A
HCT-116 (Colon Cancer)4.20DoxorubicinN/A
Compound 5dNCI-H460 (Lung Cancer)3.04DoxorubicinN/A
α-Amino Amide Analog α-AAA-AHL-60 (Leukemia)1.61 ± 0.11--
K562 (Leukemia)3.01 ± 0.14--
α-AAA-BHL-60 (Leukemia)3.12 ± 0.15--
K562 (Leukemia)6.21 ± 0.17--
2-Phenylacrylonitrile Compound 1g2aHCT116 (Colon Cancer)0.0059TaxolN/A
BEL-7402 (Liver Cancer)0.0078TaxolN/A

N/A: Not available from the provided search results.

The data indicates that synthetic modification of the aminonitrile core can lead to compounds with significant cytotoxic potency, in some cases exceeding that of established chemotherapeutic agents like Doxorubicin.[2] For instance, a 2-amino-4,6-diphenylnicotinonitrile derivative (Compound 3) showed higher potency against both MDA-MB-231 and MCF-7 breast cancer cell lines than Doxorubicin.[2] Similarly, certain 2-phenylacrylonitrile derivatives exhibited exceptionally potent activity against colon and liver cancer cells, with IC₅₀ values in the nanomolar range.[3]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds typically involves standardized in vitro assays. The following are detailed methodologies for common experiments cited in the assessment of anticancer agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[3]

SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a set duration.

  • Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plate is incubated at room temperature for 30 minutes.

  • Washing: The unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm.

  • Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response data.[4]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_setup 1. Assay Setup cluster_treatment 2. Compound Treatment cluster_assay 3. Viability Assay (MTT) cluster_analysis 4. Data Analysis start Seed Cancer Cells in 96-well Plates incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Add Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow of an in vitro cytotoxicity MTT assay.

Simplified Apoptosis Signaling Pathway

G compound Anticancer Compound (e.g., Aminonitrile Derivative) ros Increased ROS Production compound->ros bcl2 Downregulation of Bcl-2 (Anti-apoptotic) compound->bcl2 caspases Caspase Activation (Executioner Caspases) ros->caspases bcl2->caspases inhibition apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: Simplified signaling cascade for compound-induced apoptosis.

References

A Comparative Guide to the Reactivity of 2-Aminobutanenitrile and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and pharmaceutical development, the choice between using a free base or its salt form can significantly impact reaction outcomes, stability, and handling. This guide provides an objective comparison of the reactivity of 2-Aminobutanenitrile and its hydrochloride salt, supported by chemical principles and detailed experimental protocols. This document aims to equip researchers with the knowledge to select the appropriate reagent for their specific synthetic needs.

Overview of Chemical and Physical Properties

This compound is a versatile synthetic building block featuring both a nucleophilic primary amine and a nitrile functional group. Its hydrochloride salt is a more stable, crystalline solid, which is often preferred for storage and handling. The protonation of the amino group in the salt form is the primary determinant of the differences in their chemical reactivity and physical properties.

A summary of their key properties is presented below:

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₄H₈N₂C₄H₉ClN₂
Molecular Weight 84.12 g/mol [1][2]120.58 g/mol [3][4][5]
Appearance Colorless liquid (Predicted)White to off-white solid/crystalline powder[2]
Melting Point Not readily available144-146 °C[6][7]
Boiling Point ~160.5 °C at 760 mmHg[2][3]Not applicable (decomposes)
Solubility Soluble in many organic solvents.High solubility in water; soluble in polar organic solvents like methanol and ethanol; reduced solubility in non-polar solvents.[2]
pKa (of conjugate acid) ~5.92 (Predicted)Not applicable
Stability Less stable, prone to degradation.More stable, crystalline solid, preferred for storage.[2]

Comparative Reactivity Analysis

The fundamental difference in reactivity stems from the availability of the lone pair of electrons on the nitrogen atom of the amino group.

  • This compound (Free Base): The amino group possesses a lone pair of electrons, rendering it nucleophilic and basic . It can readily attack electrophilic centers, such as the carbonyl carbon of acylating agents.

  • This compound Hydrochloride: The amino group is protonated to form an ammonium salt (-NH₃⁺). This positive charge eliminates the nucleophilicity of the nitrogen atom, as the lone pair is no longer available for donation. The salt form is non-nucleophilic and cannot initiate reactions requiring a nucleophilic amine.

Key Reaction: N-Acylation

N-acylation is a crucial transformation in drug development for synthesizing amides, which are prevalent in bioactive molecules. The comparison below highlights the divergent behavior of the free base and its hydrochloride salt in a typical N-acylation reaction with an acylating agent like acetyl chloride.

  • With this compound: The reaction proceeds directly as the nucleophilic amine attacks the electrophilic acetyl chloride. A base is often added to scavenge the HCl byproduct.

  • With this compound Hydrochloride: No reaction occurs under neutral conditions. To proceed, a base must be added in a stoichiometric amount. The base first neutralizes the hydrochloride salt, deprotonating the ammonium ion to regenerate the free, nucleophilic this compound in situ, which then reacts with the acylating agent.

This relationship is visualized in the logical workflow diagram below.

G cluster_0 Decision Workflow: N-Acylation start Start with Amine Reagent is_salt Is the amine a hydrochloride salt? start->is_salt free_base Use this compound (Free Base) is_salt->free_base No hcl_salt Use this compound HCl is_salt->hcl_salt Yes react React with Acylating Agent (e.g., Acetyl Chloride) free_base->react add_base Add stoichiometric base (e.g., NaHCO₃, Et₃N) to liberate free amine hcl_salt->add_base add_base->react product N-Acylated Product react->product

Choosing the correct reaction pathway for N-acylation.

Experimental Data: N-Acetylation Comparison

To illustrate the practical implications of the differing reactivity, the following table summarizes the expected outcomes of an N-acetylation reaction with acetic anhydride under controlled conditions.

ParameterReaction with this compoundReaction with this compound HCl
Base Required Not strictly required, but often added to neutralize byproduct.Mandatory (e.g., 1.1 equivalents of NaHCO₃ or Et₃N).
Reaction Time ~ 1-2 hours~ 3-4 hours (includes deprotonation step)
Hypothetical Yield > 90%~ 85% (potential for side reactions/incomplete deprotonation)
Reaction Conditions Room Temperature, CH₂Cl₂Room Temperature, CH₂Cl₂
Work-up Aqueous wash to remove byproducts.Filtration of salts followed by aqueous wash.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the N-acetylation of both this compound and its hydrochloride salt.

Protocol 1: N-Acetylation of this compound (Free Base)

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(1-cyanopropyl)acetamide.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: N-Acetylation of this compound Hydrochloride

Materials:

  • This compound hydrochloride (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (2.2 eq) to the suspension. Stir at room temperature for 1 hour to ensure complete deprotonation and formation of the free amine. A precipitate of triethylamine hydrochloride will form.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Transfer the filtrate to a separatory funnel, wash with deionized water and then brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(1-cyanopropyl)acetamide.

  • Purify the product as described in Protocol 1.

The underlying chemical transformation is depicted in the reaction pathway diagram below.

G cluster_0 Reaction Pathway: N-Acetylation Amine_HCl This compound Hydrochloride Free_Amine This compound (Free Base) Amine_HCl->Free_Amine Deprotonation Base + Base (e.g., Et₃N) Product N-(1-cyanopropyl)acetamide Free_Amine->Product Nucleophilic Attack Acylating_Agent + Acetic Anhydride

The essential deprotonation step for the hydrochloride salt.

Conclusion and Recommendations

The choice between this compound and its hydrochloride salt is dictated by the specific requirements of the chemical transformation and practical considerations of handling and storage.

  • This compound (Free Base) is the reactive species required for nucleophilic reactions. It should be used directly when possible for faster reaction times and simpler protocols, though its stability may be a concern for long-term storage.

  • This compound Hydrochloride offers superior stability, making it ideal for storage. However, for reactions involving its amino group, it must be converted to the free base in situ through the addition of a suitable base. This adds a step to the procedure and requires careful consideration of stoichiometry and work-up to remove the resulting salt byproduct.

For drug development professionals, the hydrochloride salt is often the preferred starting material due to its enhanced stability and handling characteristics. The need to add a base for reactions is a routine and well-understood step in synthetic organic chemistry. Understanding this fundamental difference in reactivity is key to designing successful and efficient synthetic routes.

References

A Comparative Guide to Alternative Reagents for the Strecker Synthesis of 2-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Strecker synthesis remains a cornerstone for the production of α-aminonitriles, crucial precursors to amino acids. However, the classical reliance on highly toxic hydrogen cyanide (HCN) has spurred the development of safer and more efficient alternative reagents. This guide provides an objective comparison of the performance of various alternative cyanide sources and catalysts for the synthesis of 2-aminobutanenitrile from butanal and ammonia, supported by experimental data and detailed protocols.

The Strecker synthesis is a three-component reaction involving an aldehyde (in this case, butanal), an amine (ammonia), and a cyanide source. The reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile.

Comparison of Alternative Cyanide Sources and Catalysts

The choice of cyanide source and catalyst significantly impacts reaction efficiency, safety, and environmental footprint. While data specifically for this compound is limited in publicly available literature, the following table summarizes typical yields and conditions for the Strecker synthesis of short-chain aliphatic aldehydes using various modern reagents. This data provides a strong proxy for the expected performance in the synthesis of this compound.

Cyanide SourceCatalystAldehydeAmine SourceSolventReaction TimeYield (%)Reference(s)
NaCN/NH₄ClNoneAliphaticNH₄Cl/NH₃Aqueous MediaSeveral hoursModerate-Good[1][2]
KCN/NH₄ClNoneAliphaticNH₄Cl/NH₃Aqueous MediaSeveral hoursModerate-Good[3][4]
TMSCNIndium PowderVariousAnilineWater0.5 - 2 hours85 - 95[5]
TMSCNLewis Acids (e.g., Zr(HSO₄)₄)AliphaticAnilineSolvent-free10 - 30 min88 - 95
TMSCNOrganocatalyst (TBAPINO)AldiminesPre-formed imineEthanol5 - 30 min~99 (quantitative)[6]
K₄[Fe(CN)₆]Benzoyl Chloride (promoter)AliphaticAnilineAcetonitrile/Water12 hours75 - 85[7]

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented for aliphatic aldehydes is indicative of the expected performance for butanal.

Experimental Protocols

Detailed methodologies for key alternative approaches to the Strecker synthesis of this compound are provided below.

Protocol 1: Strecker Synthesis using Sodium Cyanide (NaCN)

This method avoids the use of gaseous HCN by generating it in situ.

Materials:

  • Butanal

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Ammonia solution (aqueous)

  • Water

  • Diethyl ether

Procedure:

  • In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

  • An aqueous solution of ammonia is added, followed by the dropwise addition of butanal with stirring, while maintaining the temperature at 0-10 °C.

  • A solution of sodium cyanide in water is then added slowly to the reaction mixture.

  • The mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Protocol 2: Indium-Catalyzed Strecker Synthesis using Trimethylsilyl Cyanide (TMSCN)

This protocol represents a "green" approach, utilizing water as a solvent and a recyclable catalyst.[5]

Materials:

  • Butanal

  • Ammonia (or an amine like aniline)

  • Trimethylsilyl Cyanide (TMSCN)

  • Indium powder

  • Water

  • Diethyl ether

Procedure:

  • To a mixture of butanal (1 mmol) and an amine (e.g., aniline, 1 mmol) in water (1 mL), add indium powder (11 mg).[5]

  • Add trimethylsilyl cyanide (1.2 mmol) to the mixture.[5]

  • Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC.[5]

  • After completion of the reaction, add diethyl ether to the mixture.[5]

  • Filter the solution and wash the organic layer with brine and water.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound, which can be further purified by chromatography.[5]

Protocol 3: Lewis Acid-Catalyzed Strecker Synthesis with TMSCN

Lewis acid catalysis can significantly accelerate the reaction, often under solvent-free conditions.

Materials:

  • Butanal

  • Amine (e.g., aniline)

  • Trimethylsilyl Cyanide (TMSCN)

  • Zirconium hydrogen sulfate (Zr(HSO₄)₄) as catalyst

Procedure:

  • In a reaction vessel, mix butanal (1 mmol), an amine (1 mmol), and a catalytic amount of Zr(HSO₄)₄.

  • Add trimethylsilyl cyanide (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the time indicated by preliminary tests or literature for similar substrates.

  • Monitor the reaction by TLC.

  • Upon completion, dissolve the mixture in an organic solvent and purify by column chromatography to isolate this compound.

Protocol 4: Strecker Reaction with Potassium Hexacyanoferrate(II) (a non-toxic cyanide source)

This method employs a stable and less toxic cyanide source, activated by a promoter.[7]

Materials:

  • Butanal

  • Amine (e.g., aniline)

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])

  • Benzoyl Chloride

  • Acetonitrile

  • Water

Procedure:

  • To a solution of butanal (1 mmol) and an amine (1.2 mmol) in a mixture of acetonitrile and water, add potassium hexacyanoferrate(II) (0.4 mmol).[7]

  • Add benzoyl chloride (1.2 mmol) dropwise to the stirring mixture.[7]

  • Stir the reaction at room temperature for approximately 12 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry the organic phase and remove the solvent under reduced pressure. Purify the resulting this compound by column chromatography.[7]

Visualizing the Strecker Synthesis Workflow

The following diagram illustrates the general workflow of the Strecker synthesis, highlighting the key stages where alternative reagents can be employed.

Strecker_Synthesis_Workflow cluster_cyanide Alternative Cyanide Sources reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node Butanal Butanal Imine Imine Intermediate Butanal->Imine Ammonia Ammonia Ammonia->Imine Aminonitrile This compound Imine->Aminonitrile Cyanide Cyanide Source Cyanide->Aminonitrile Nucleophilic Attack NaCN_KCN NaCN / KCN TMSCN TMSCN Hexacyanoferrate K4[Fe(CN)6] Catalyst Catalyst (Optional) Catalyst->Imine Formation Catalyst->Aminonitrile Addition

Caption: General workflow of the Strecker synthesis of this compound.

Conclusion

The development of alternative reagents for the Strecker synthesis has significantly improved the safety and efficiency of producing α-aminonitriles like this compound. The use of solid cyanide salts such as NaCN and KCN offers a safer alternative to HCN gas.[1][2] For enhanced reactivity and milder conditions, trimethylsilyl cyanide (TMSCN) in combination with catalysts like indium powder or various Lewis acids provides excellent yields in shorter reaction times.[5] Furthermore, the exploration of non-toxic cyanide sources like potassium hexacyanoferrate demonstrates a commitment to greener chemical processes.[7][8] The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The protocols and comparative data presented in this guide offer a valuable resource for researchers to select the most appropriate method for their needs.

References

Benchmarking the Purity of Commercial 2-Aminobutanenitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comprehensive comparison of the purity of commercial 2-aminobutanenitrile samples, supported by detailed experimental protocols for purity determination.

Overview of Commercial this compound Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can vary between suppliers due to differences in manufacturing processes, purification methods, and storage conditions. While most commercial suppliers offer this compound with a purity of ≥95%, the nature and percentage of impurities can differ. It is crucial for researchers to be aware of these potential variations.

Below is a summary of typical purity specifications for commercially available this compound, based on publicly available data and supplier information. Please note that lot-specific purity is detailed in the Certificate of Analysis (CoA) provided by the supplier.[1][2]

Table 1: Comparison of Typical Purity Specifications for Commercial this compound

SupplierStated PurityAnalytical Method(s)Availability of CoA
Supplier A ≥ 98%HPLC, NMRProvided with purchase
Supplier B ≥ 95%GC, TitrationProvided with purchase[2]
Supplier C ≥ 97%HPLCAvailable upon request
Supplier D ≥ 95%Not specifiedProvided with purchase

Note: This table is a representation based on generally available information and may not reflect the exact specifications of all suppliers. Researchers are strongly encouraged to request and review the lot-specific Certificate of Analysis before purchase.

Potential Impurities in this compound

The most common industrial synthesis of this compound is the Strecker synthesis, which involves the reaction of butyraldehyde with ammonia and cyanide.[3][4][5][6][7] Understanding this synthesis pathway is key to identifying potential impurities that may be present in the final product.

Table 2: Potential Impurities in Commercial this compound

ImpurityPotential Origin
Butyraldehyde Unreacted starting material
2-Hydroxybutanenitrile Formed from the reaction of butyraldehyde and cyanide without ammonia
Iminodibutanenitrile Formed from the reaction of this compound with butyraldehyde and cyanide
Polymers Polymerization of butyraldehyde or cyanide-containing intermediates
Ammonium Salts Residual reagents from the synthesis
Water Incomplete drying of the final product

Below is a diagram illustrating the potential pathways for impurity formation during the Strecker synthesis of this compound.

G cluster_reactants Reactants cluster_synthesis Strecker Synthesis cluster_impurities Potential Impurities Butyraldehyde Butyraldehyde Imine Butanimine Intermediate Butyraldehyde->Imine + Ammonia Unreacted_Butyraldehyde Unreacted Butyraldehyde Butyraldehyde->Unreacted_Butyraldehyde Incomplete Reaction Hydroxybutanenitrile 2-Hydroxybutanenitrile Butyraldehyde->Hydroxybutanenitrile + Cyanide (No Ammonia) Ammonia Ammonia Cyanide Cyanide Aminonitrile This compound (Product) Imine->Aminonitrile + Cyanide Iminodibutanenitrile Iminodibutanenitrile Aminonitrile->Iminodibutanenitrile + Butyraldehyde + Cyanide

Caption: Potential impurity formation pathways in the Strecker synthesis of this compound.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed. Due to the low UV absorbance of this compound, derivatization is often required for sensitive detection in HPLC.[8][9][10] Similarly, derivatization is typically necessary to improve the volatility and chromatographic behavior of this compound for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the purity analysis of this compound using GC-MS after derivatization.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., acetonitrile).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines the purity analysis of this compound by HPLC with UV detection following derivatization.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Dissolve in 1 mL of a suitable diluent (e.g., acetonitrile/water 50:50).

  • Add 100 µL of a derivatizing agent with a UV chromophore (e.g., Dansyl chloride solution).

  • Add 100 µL of a suitable buffer (e.g., sodium bicarbonate buffer, pH 9).

  • Vortex the mixture and let it react in the dark at room temperature for 1 hour.

  • Quench the reaction if necessary (e.g., by adding a small amount of a primary amine solution).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at the maximum absorbance wavelength of the derivatized product (e.g., 340 nm for Dansyl derivatives).

3. Data Analysis:

  • Identify the peak for the derivatized this compound.

  • Calculate the purity as the area percentage of the main peak relative to the total peak area.

Below is a diagram illustrating the general experimental workflow for the purity analysis of this compound.

Caption: General experimental workflow for the purity analysis of this compound.

Conclusion

The purity of commercial this compound samples is a critical factor for researchers in the pharmaceutical and chemical industries. While most suppliers provide a product with a purity of 95% or higher, the specific impurity profile can vary. This guide has provided an overview of potential impurities, detailed experimental protocols for GC-MS and HPLC analysis, and a framework for comparing commercial samples. By utilizing the provided methodologies and carefully reviewing supplier-provided Certificates of Analysis, researchers can make informed decisions when selecting this compound for their specific applications, ensuring the reliability and reproducibility of their experimental results.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of 2-aminobutanenitrile, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals, is predominantly achieved through the enantioselective Strecker reaction. This one-pot, three-component reaction, involving propanal, an amine, and a cyanide source, offers a direct and efficient route to this chiral nitrile. The success of this synthesis, particularly in achieving high enantioselectivity, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of prominent catalytic systems, including organocatalysts and metal-based catalysts, supported by experimental data to aid in catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts in the asymmetric Strecker reaction of aliphatic aldehydes, which serve as a reliable proxy for the synthesis of this compound. The data highlights key metrics such as catalyst loading, reaction time, temperature, yield, and enantiomeric excess (ee).

Organocatalysts: Thiourea Derivatives

Chiral thiourea-based organocatalysts have emerged as powerful tools for the asymmetric Strecker reaction, operating through hydrogen bonding interactions to activate the imine and guide the nucleophilic attack of the cyanide.[1][2]

Catalyst TypeAldehyde SubstrateCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)ee (%)Reference
Amido-ThioureaIsovaleraldehyde0.504-89597[3]
Thiourea DerivativeVarious Aldehydes10-40-up to 84up to 89[4]
Thiourea DerivativeN-Boc Imines---HighHigh[2]
Metal-Based Catalysts: Zirconium and Titanium Complexes

Chiral complexes of zirconium and titanium have demonstrated high efficacy in catalyzing the asymmetric Strecker reaction, often with low catalyst loadings and excellent enantioselectivities.[5][6][7] These catalysts typically function as Lewis acids, activating the imine electrophile.

Catalyst TypeAldehyde SubstrateCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)ee (%)Reference
Chiral Zirconium CatalystAliphatic Aldehydes1-2.5--HighHigh[5][6]
Titanium-Salen ComplexN-Ts Aldimines-RT-up to >99up to >99[8]
Self-supported Chiral Titanium ClusterAliphatic Aldehydes-RT-Highup to 98[9]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and adaptation. Below are representative protocols for organocatalyzed and metal-catalyzed asymmetric Strecker reactions.

General Protocol for Thiourea-Catalyzed Asymmetric Strecker Reaction

This protocol is adapted from procedures for the hydrocyanation of imines using a chiral amido-thiourea catalyst.[3]

  • Imine Formation: In a dry flask under an inert atmosphere, the aliphatic aldehyde (e.g., propanal, 1.0 mmol) and the amine (1.05 mmol) are dissolved in a suitable solvent (e.g., toluene, 2 mL). The mixture is stirred at room temperature for 1-2 hours in the presence of a drying agent (e.g., MgSO₄).

  • Catalytic Hydrocyanation: The reaction mixture is cooled to the specified temperature (e.g., 0 °C). The chiral thiourea catalyst (0.5-10 mol%) is added. A cyanide source, such as potassium cyanide (2.0 equiv) in water (4.0 equiv) with acetic acid (1.2 equiv), is then added.[3]

  • Reaction Monitoring and Work-up: The reaction is stirred vigorously and monitored by TLC or GC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

General Protocol for Zirconium-Catalyzed Asymmetric Strecker Reaction

This protocol is based on the use of a chiral zirconium catalyst for the three-component Strecker synthesis.[5][6]

  • Catalyst Preparation: In a glovebox, the chiral ligand is dissolved in an appropriate solvent (e.g., toluene). The zirconium precursor (e.g., Zr(OtBu)₄) is added, and the mixture is stirred to form the active catalyst.

  • Reaction Setup: To a solution of the aldehyde (e.g., propanal, 1.0 mmol) and amine (1.1 mmol) in the reaction solvent at the desired temperature, the prepared chiral zirconium catalyst (1-2.5 mol%) is added.

  • Addition of Cyanide Source: Hydrogen cyanide (HCN) or a surrogate like tributyltin cyanide (Bu₃SnCN) is added slowly to the reaction mixture.

  • Reaction Monitoring and Quenching: The reaction is stirred for the specified time and monitored for completion. The reaction is then quenched, for example, by the addition of a saturated aqueous NaHCO₃ solution.

  • Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting α-aminonitrile is purified by chromatography. The enantiomeric excess is determined by chiral HPLC.

Mandatory Visualization

The following diagrams illustrate the key processes in the asymmetric synthesis of this compound.

Asymmetric_Strecker_Reaction_Workflow cluster_reactants Reactants cluster_process Catalytic Cycle cluster_product Product propanal Propanal imine_formation In Situ Imine Formation propanal->imine_formation amine Amine amine->imine_formation cyanide Cyanide Source (e.g., KCN, HCN) cyanation Enantioselective Cyanation cyanide->cyanation catalyst_activation Catalyst-Imine Complexation imine_formation->catalyst_activation Achiral Imine catalyst_activation->cyanation Activated Complex product_release Product Release & Catalyst Regeneration cyanation->product_release Chiral Product- Catalyst Complex product_release->catalyst_activation Catalyst aminobutanenitrile This compound (Chiral) product_release->aminobutanenitrile

Caption: General workflow for the catalytic asymmetric Strecker synthesis of this compound.

Thiourea_Catalysis_Mechanism catalyst Chiral Thiourea Catalyst transition_state Ternary Transition State (Imine-Catalyst-HCN) catalyst->transition_state H-Bonding Activation imine Imine (from Propanal) imine->transition_state hcn HCN hcn->transition_state product Chiral α-Aminonitrile transition_state->product Stereoselective C-C Bond Formation product->catalyst Catalyst Regeneration

Caption: Plausible mechanism for thiourea-catalyzed asymmetric Strecker reaction.

References

Safety Operating Guide

Proper Disposal of 2-Aminobutanenitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Aminobutanenitrile is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from handling to final disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of the compound and its associated waste should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[1]

Hazard Summary

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[2]
Acute Toxicity, Dermal Harmful in contact with skin.[2]
Acute Toxicity, Inhalation Harmful if inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Eye Damage/Irritation Causes serious eye irritation.[2]
STOT - Single Exposure May cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted systematically to ensure safety and compliance.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including residual product, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, must be treated as hazardous waste.[3]

  • This waste stream should be segregated from other chemical wastes to avoid incompatible mixtures. This compound is incompatible with acids, acid anhydrides, and acid chlorides.[1]

2. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container made of a compatible material.[3]

  • Liquid Waste: For solutions containing this compound, use a labeled, screw-cap bottle that is in good condition and free of leaks.[3]

  • The waste container must be clearly marked with "Hazardous Waste" and the full chemical name, "this compound."[4] Store the sealed container in a designated hazardous waste accumulation area away from incompatible materials.

3. Spill and Decontamination Procedures:

  • In the event of a small spill, carefully sweep up the solid material to avoid dust formation and place it into a suitable, labeled container for disposal.[1]

  • For larger spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3] Scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area by washing it with soap and copious amounts of water. All cleanup materials must be disposed of as hazardous waste.[3]

4. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[4]

  • The rinsate from this process must be collected and treated as hazardous waste.[4]

  • After triple-rinsing and allowing the container to air dry, the defaced container may be disposed of in the regular trash.[4]

5. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through an approved waste disposal plant or a licensed hazardous waste disposal service.[1][3]

  • Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash without proper decontamination.[4][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill Occurs A->H C Segregate Waste from Incompatibles (Acids, Acid Anhydrides, etc.) B->C D Collect Waste in Labeled, Compatible Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G End: Compliant Disposal F->G I Absorb with Inert Material, Collect in Waste Container H->I J Decontaminate Spill Area, Dispose of Cleanup Materials as Hazardous Waste I->J J->D

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Aminobutanenitrile (CAS: 40651-89-6). The following procedural guidance outlines operational plans for safe handling and disposal to minimize risk and ensure a secure laboratory environment. As with many nitrile compounds, this compound may exhibit toxicity and should be handled with care.[1]

Chemical and Physical Properties

A summary of the available quantitative data for this compound and its hydrochloride salt is presented below for easy reference. Note that a complete Safety Data Sheet (SDS) for the free base was not located, and some data pertains to the hydrochloride salt (CAS: 93554-80-4).

PropertyValueSource
Molecular Formula C₄H₈N₂[1][2][3][4][5][6]
Molecular Weight 84.12 g/mol [1][2][4][5]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 160.5 °C at 760 mmHg[3][7][8]
Density 0.9 ± 0.1 g/cm³[3][7][8]
Flash Point 50.9 °C[7]
Storage Temperature 2-8°C, inert atmosphere, dark place[4][5]
Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound and its hydrochloride salt, which is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation, a comprehensive PPE plan is mandatory.[9][10]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield compliant with EN 166 (EU) or NIOSH (US) standards.Protects against chemical splashes and potential vapors.[10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use.Prevents skin contact and absorption, which can be harmful.[9]
Skin and Body A lab coat, long-sleeved clothing, and additional chemical-resistant apparel as needed to prevent skin exposure.Minimizes the risk of accidental skin contact.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Prevents inhalation, which is a primary route of exposure and can cause respiratory irritation.[9][10]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Risk Assessment:

  • Before handling, ensure you have read and understood the available safety information.

  • Verify that the chemical fume hood is functioning correctly.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before introducing the chemical to the work area.

2. Handling the Chemical:

  • Conduct all work in a well-ventilated chemical fume hood.

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with the skin and eyes.[10]

  • Avoid the formation of dust, mists, or aerosols.[10]

  • Keep the container tightly closed when not in use and store it in a designated, cool, dark place under an inert atmosphere.[4][5]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

  • Spill: Evacuate personnel to a safe area.[10] Wearing appropriate PPE, absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[10] Do not let the product enter drains.[10]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous chemical waste.

1. Waste Collection:

  • Collect all waste, including unused product and contaminated materials (e.g., pipette tips, gloves, absorbent material), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Keep the waste container closed except when adding waste.

2. Labeling and Storage:

  • Label the waste container with a "Hazardous Waste" tag, clearly identifying the contents ("this compound Waste") and the associated hazards.

  • Store the waste container in a designated secondary containment area away from incompatible materials, heat, and ignition sources.

3. Final Disposal:

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[10]

  • Do not attempt to dispose of this chemical down the sink or in the regular trash.[11]

  • For empty containers, the first rinse must be collected and disposed of as hazardous waste.[11] Subsequent rinses can be managed according to institutional protocols. Obliterate the label on the empty, clean container before discarding it.[11]

Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Use cluster_response Emergency Response cluster_disposal Waste Management RiskAssessment 1. Conduct Risk Assessment PPESelection 2. Select & Inspect PPE RiskAssessment->PPESelection WorkAreaPrep 3. Prepare Fume Hood & Safety Equipment PPESelection->WorkAreaPrep Handling 4. Handle Chemical in Fume Hood WorkAreaPrep->Handling Storage 5. Store Properly When Not in Use Handling->Storage SpillCleanup 6. Spill & Exposure Response Handling->SpillCleanup WasteCollection 7. Collect Waste in Labeled Container Handling->WasteCollection SpillCleanup->WasteCollection WasteStorage 8. Store Waste in Secondary Containment WasteCollection->WasteStorage FinalDisposal 9. Dispose via EHS / Licensed Contractor WasteStorage->FinalDisposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminobutanenitrile
Reactant of Route 2
2-Aminobutanenitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。